4'-Methylbutyrophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYAESDXUTVTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194424 | |
| Record name | 4'-Methylbutyrophenone | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-52-5 | |
| Record name | 1-(4-Methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methylbutyrophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylbutyrophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487 | |
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| Record name | 4'-Methylbutyrophenone | |
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| Record name | 4'-methylbutyrophenone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHYLBUTYROPHENONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ANP7X3QJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Methylbutyrophenone CAS number 4160-52-5 properties
An In-depth Technical Guide to 4'-Methylbutyrophenone (CAS 4160-52-5)
Introduction
This compound, registered under CAS number 4160-52-5, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a butyryl group attached to a p-tolyl moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is also known by several synonyms, including 1-(4-methylphenyl)butan-1-one and p-Methylbutyrophenone.[1][3] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4160-52-5 | [1][3] |
| Molecular Formula | C₁₁H₁₄O | [1][3] |
| Molecular Weight | 162.23 g/mol | [1][3][4] |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [1] |
| Appearance | Clear colourless to pale yellow liquid or solid | [2][5] |
| Melting Point | 12 °C | [5][6] |
| Boiling Point | 252 °C at 739 Torr; 248.6 °C at 760 mmHg | [5][6] |
| Density | 0.952 g/cm³ | [5][7] |
| Flash Point | 110.1 °C | [5] |
| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) | [7] |
Synthesis: The Friedel-Crafts Acylation Approach
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of toluene with butyryl chloride.[2][8] This electrophilic aromatic substitution (EAS) reaction introduces the butyryl group onto the toluene ring, predominantly at the para position due to the directing effect of the methyl group.[8][9]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization leads to the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which is a potent electrophile.[9]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[9]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final product, this compound.[9]
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol
The following is a representative laboratory procedure for the synthesis of this compound.
Materials:
-
Toluene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas).
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent like dichloromethane (DCM). Cool the suspension in an ice bath to 0-5 °C.
-
Reagent Addition: Add butyryl chloride to the dropping funnel. Add the butyryl chloride dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.
-
Toluene Addition: After the addition of butyryl chloride is complete, add a solution of toluene in DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains controlled.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.[9]
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions are expected as follows:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.[10]
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl group on the ring, and the protons of the butyryl chain. The aromatic protons will appear as a set of doublets characteristic of a 1,4-disubstituted benzene ring. The α-methylene protons of the butyryl group will be a triplet, shifted downfield due to the adjacent carbonyl group. The β-methylene protons will be a sextet, and the terminal methyl group will be a triplet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[12] It will also display distinct signals for the aromatic carbons (four signals for the substituted ring) and the three unique carbons of the butyryl chain.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.[11][13]
-
Key Fragments: Common fragmentation patterns for butyrophenones include α-cleavage and McLafferty rearrangement.[14] Expect to see a prominent peak at m/z = 119, resulting from the loss of a propyl radical (C₃H₇•), and a peak at m/z = 105.[1]
Caption: Workflow for Spectroscopic Analysis of this compound.
Reactivity and Applications
This compound is a key intermediate in multi-step organic syntheses. Its chemical reactivity is dominated by the ketone functional group and the activated aromatic ring.
-
Ketone Reactions: The carbonyl group can undergo a variety of reactions, such as reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard reagents to form tertiary alcohols.
-
Aromatic Ring Reactions: The p-tolyl group can undergo further electrophilic aromatic substitution, although the butyryl group is deactivating.
-
α-Carbon Reactions: The methylene group adjacent to the carbonyl (α-position) can be halogenated or participate in condensation reactions (e.g., aldol condensation) under appropriate basic or acidic conditions.
Its primary application lies in serving as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The butyrophenone scaffold is present in various classes of drugs, and modifications to the core structure of this compound allow for the creation of diverse molecular libraries for drug discovery.[2]
Safety and Handling
This compound is classified as harmful if swallowed.[1]
-
GHS Classification: Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Precautionary Statements:
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Store in a tightly closed container in a cool, dry place.[15]
In case of exposure, follow standard first-aid measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
This compound (CAS 4160-52-5) is a significant chemical intermediate with well-defined properties and a straightforward synthetic pathway via Friedel-Crafts acylation. Its value to the research and development community, particularly in the pharmaceutical sector, is substantial. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in scientific endeavors.
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An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Methylphenyl)butan-1-one
Introduction
1-(4-Methylphenyl)butan-1-one, also known under synonyms such as 4'-Methylbutyrophenone and p-Methylbutyrophenone, is an aromatic ketone that serves as a significant building block in organic synthesis. Its molecular structure, which features a p-substituted aromatic ring attached to a butyryl group, provides a versatile scaffold for the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Understanding the nuanced physical and chemical properties of this compound is paramount for researchers and drug development professionals to effectively utilize it in synthetic strategies, ensuring process optimization, safety, and desired product outcomes. This guide provides a comprehensive overview of the core characteristics of 1-(4-methylphenyl)butan-1-one, grounded in authoritative data and established scientific principles.
Section 1: Compound Identification and Structure
A clear identification of a chemical entity is the foundation of any technical discussion. This section outlines the key identifiers for 1-(4-methylphenyl)butan-1-one.
| Identifier | Value |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one[1] |
| Synonyms | This compound, 4-Methylbutyrophenone, 1-(p-Tolyl)butan-1-one[1] |
| CAS Number | 4160-52-5[1] |
| Molecular Formula | C₁₁H₁₄O[1][2] |
| Molecular Weight | 162.23 g/mol [1] |
| InChI Key | CIYAESDXUTVTAL-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)C[1] |
The molecular structure of 1-(4-methylphenyl)butan-1-one is fundamental to its reactivity and physical properties. The presence of the carbonyl group, the aromatic ring, and the alkyl chain each contribute to its characteristic behavior.
Caption: Molecular structure of 1-(4-methylphenyl)butan-1-one.
Section 2: Physical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Melting Point | 12 °C | [3] |
| Boiling Point | 253 °C (lit.) | [4] |
| Density | 0.983 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.5270 (lit.) | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Solubility | Insoluble in water | [6] |
These properties are consistent with a substituted aromatic ketone of its molecular weight. The relatively low melting point indicates that it is often handled as a liquid at standard laboratory temperatures. Its insolubility in water is expected due to the predominantly nonpolar nature of the molecule.
Section 3: Chemical Properties and Reactivity
Synthesis: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing 1-(4-methylphenyl)butan-1-one is the Friedel-Crafts acylation of toluene with butyryl chloride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Causality Behind Experimental Choices:
-
Reactants: Toluene is chosen as the aromatic substrate due to the activating and ortho, para-directing nature of the methyl group. Butyryl chloride serves as the acylating agent.
-
Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the aromatic substitution. A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[8]
-
Solvent: A non-reactive, nonpolar solvent like 1,2-dichloroethane or even excess toluene can be used.[8][9] The choice of solvent can influence reaction rate and selectivity.
-
Temperature: The reaction is typically performed at low temperatures initially to control the exothermic reaction and then may be warmed to drive it to completion. The temperature can also influence the isomer distribution, although the para product is generally favored due to the steric hindrance of the methyl group.
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)butan-1-one
This protocol is an illustrative example based on the general principles of Friedel-Crafts acylation.[8][10]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as 1,2-dichloroethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add butyryl chloride (1.0 eq.) dropwise to the stirred suspension.
-
Addition of Toluene: Add toluene (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(4-methylphenyl)butan-1-one.
Reactivity
The reactivity of 1-(4-methylphenyl)butan-1-one is governed by three main regions: the carbonyl group, the α-carbons, and the aromatic ring.
-
Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding secondary alcohol, 1-(4-methylphenyl)butan-1-ol, using reducing agents like sodium borohydride.
-
α-Carbons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.
-
Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution. The acyl group is deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The outcome of further substitutions would depend on the reaction conditions and the nature of the electrophile.
Section 4: Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-(4-methylphenyl)butan-1-one.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), the α-methylene protons (a triplet around 2.9 ppm), the β-methylene protons (a sextet around 1.7 ppm), the terminal methyl protons of the butyl chain (a triplet around 1.0 ppm), and the aromatic methyl protons (a singlet around 2.4 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (around 200 ppm), signals for the aromatic carbons (in the 125-145 ppm range), and signals for the aliphatic carbons of the butyl chain and the aromatic methyl group. |
| Infrared (IR) | A strong characteristic absorption band for the C=O stretch of the ketone at approximately 1680-1690 cm⁻¹. C-H stretching bands for the aromatic and aliphatic portions will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely show a prominent peak corresponding to the acylium ion [CH₃C₆H₄CO]⁺ at m/z = 119.[1] |
Protocol: Acquiring ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(4-methylphenyl)butan-1-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise 0 ppm reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 90° pulse and an appropriate relaxation delay.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Interpretation: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J in Hz) to assign the signals to the specific protons in the molecule.
Section 5: Safety and Handling
As with any chemical, proper safety precautions are essential when handling 1-(4-methylphenyl)butan-1-one.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4, Harmful if swallowed[1] | P264, P270, P301+P317, P330, P501[1] |
| Skin Irritation | May cause skin irritation | P280, P302+P352 |
| Eye Irritation | May cause eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory tract irritation | P261, P271 |
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(4-Methylphenyl)butan-1-one is a well-characterized aromatic ketone with a defined set of physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The reactivity of its carbonyl group, α-protons, and aromatic ring makes it a versatile intermediate for further chemical transformations. A thorough understanding of its properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is critical for its effective and safe application in research and development, particularly in the synthesis of novel pharmaceutical agents and other high-value chemicals.
References
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4'-Methylbutyrophenone molecular structure and weight
An In-depth Technical Guide to 4'-Methylbutyrophenone: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound (also known as 1-(4-methylphenyl)butan-1-one), a key aromatic ketone utilized in various sectors of chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental molecular characteristics, physicochemical properties, and a detailed protocol for its synthesis via Friedel-Crafts acylation. The content is structured to deliver not only factual data but also expert insights into the rationale behind methodological choices, ensuring a thorough understanding of the compound's chemistry and handling.
Molecular Identity and Physicochemical Properties
This compound is an organic compound classified as an aromatic ketone. Its structure features a butyryl group attached to a toluene ring at the para-position. This substitution pattern is crucial for its reactivity and physical properties.
Molecular Structure and Weight
The core structure consists of a phenyl ring substituted with a methyl group and a butan-1-one chain. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)butan-1-one.[1] Its chemical formula is C₁₁H₁₄O.[1][2][3][4][5][6]
Based on its atomic composition, the molecular weight of this compound is approximately 162.23 g/mol .[1][3][4][5][7] More precise measurements from mass spectrometry sources place the exact mass at 162.2283 u.[2]
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4160-52-5 | [1][2][4][7] |
| Molecular Formula | C₁₁H₁₄O | [1][2][4] |
| Molecular Weight | 162.23 g/mol | [1][3][4] |
| Appearance | Clear, colorless oil or solid | [4] |
| Melting Point | 12 °C | [4][5] |
| Boiling Point | 248.6 - 252 °C at atmospheric pressure | [4][5] |
| Density | ~0.952 g/cm³ | [4][5] |
| Flash Point | ~110.1 °C | [4][5] |
| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C). Soluble in organic solvents like chloroform and DMSO. | [5][7] |
| Refractive Index | ~1.523 | [5] |
Synthesis via Friedel-Crafts Acylation
A prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[9][10]
Principle of the Reaction
The reaction involves treating toluene with an acylating agent, typically butyryl chloride (CH₃CH₂CH₂COCl) or butyric anhydride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[9]
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from butyryl chloride, forming a highly electrophilic and resonance-stabilized acylium ion ([CH₃CH₂CH₂CO]⁺).
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group on the toluene ring is an activating, ortho-para directing group. The para-product (this compound) is typically favored over the ortho-product due to reduced steric hindrance.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. The catalyst is regenerated in the process, although it forms a complex with the ketone product, necessitating a stoichiometric amount.[10]
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol
Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions must be taken.
Materials:
-
Toluene (anhydrous)
-
Butyryl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: To a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.
-
Addition of Reactants: Dissolve toluene (1.0 equivalent) and butyryl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution to the addition funnel.
-
Acylation: Add the toluene/butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Maintain the reaction temperature at 0°C to control the reaction rate and minimize side products. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic. Any moisture present will react with AlCl₃, reducing its catalytic activity and generating HCl, which can lead to unwanted side reactions.
-
Stoichiometric Catalyst: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, meaning that slightly more than one equivalent of AlCl₃ is required for the reaction to go to completion.[10]
-
Temperature Control (0°C): The Friedel-Crafts acylation is an exothermic reaction. Low temperatures are maintained initially to prevent polysubstitution and rearrangement reactions, ensuring higher selectivity for the desired para-isomer.
Applications and Significance
This compound serves as a valuable intermediate in organic synthesis. Its structural motif is found in various more complex molecules. It is a precursor in the synthesis of certain pharmaceutical compounds and is used in the development of agrochemicals and fragrances. Notably, related structures like 4'-methylpropiophenone are precursors in the synthesis of pharmaceuticals such as tolperisone, a muscle relaxant.[8][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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A-Z Guide to 4'-Methylbutyrophenone Synthesis: Pathways, Protocols, and Mechanistic Insights
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methylbutyrophenone, a notable aromatic ketone, serves as a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a butyryl group attached to a toluene ring at the para position, offers a key scaffold for further chemical elaboration.[3] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a strong emphasis on the venerable Friedel-Crafts acylation. Authored from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights into process optimization. Detailed, step-by-step protocols are provided, alongside comparative data and visual diagrams, to create a comprehensive resource for laboratory and developmental applications.
The Friedel-Crafts Acylation: A Primary Synthetic Workhorse
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[4][5] This class of electrophilic aromatic substitution (EAS) reactions is exceptionally effective for forming carbon-carbon bonds to an aromatic ring, making it a cornerstone of industrial and laboratory synthesis for aryl ketones.[6]
Underlying Mechanism and Regioselectivity
The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the toluene ring.[6][7] The choice of acylating agent and Lewis acid catalyst is critical to the reaction's success.
The key steps are:
-
Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., butyryl chloride) or to an oxygen atom of an anhydride (e.g., butyric anhydride).[5][6] This polarization facilitates the cleavage of the C-Cl or C-O bond, respectively, to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich toluene ring attacks the acylium ion. The methyl group of toluene is an activating, ortho-, para- directing group.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[7]
A critical aspect of this synthesis is its regioselectivity. Due to the steric hindrance posed by the incoming acyl group, the substitution occurs almost exclusively at the less hindered para position, leading to a high yield of the desired this compound isomer.[7]
Visualization of the Friedel-Crafts Pathway
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Experimental Protocols
Two primary variations of the Friedel-Crafts acylation are presented below: one using butyryl chloride and the other using butyric anhydride.
Protocol 1: Acylation using Butyryl Chloride
This is the most conventional approach. Butyryl chloride is highly reactive, leading to efficient reaction under controlled conditions.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or an acid gas trap).
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).[8] Cool the suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve butyryl chloride (1.0 equivalent) in a minimal amount of dry DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.[7] The mixture should turn a bright yellow, indicating the formation of the acylium ion complex.[8]
-
Toluene Addition: Add a solution of toluene (1.0 equivalent) in dry DCM to the dropping funnel. Introduce the toluene solution dropwise to the reaction mixture, keeping the temperature below 10 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This exothermic step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4] Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Final Purification: The crude this compound can be purified by vacuum distillation to obtain a clear liquid.
Protocol 2: Acylation using Butyric Anhydride
Butyric anhydride is a less volatile and often more manageable acylating agent than butyryl chloride.[9][10] The reaction may require slightly more forcing conditions or different catalysts but avoids the generation of corrosive HCl gas.[11]
Step-by-Step Methodology:
-
Apparatus and Reagent Setup: To a dry, two-necked round-bottom flask, add toluene (1.0 equivalent), 1,2-dichloroethane (as solvent), and n-butyric anhydride (1.2 equivalents).[12]
-
Catalyst Addition: Cool the mixture to -10 °C. Slowly add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O) (2.9 equivalents) dropwise over 15 minutes, maintaining the internal temperature between -5 °C and 0 °C.[12]
-
Reaction Progression: Stir the reaction mixture at -5 °C for approximately 3 hours.[12]
-
Work-up and Quenching: Quench the reaction by slowly adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.[12]
-
Final Purification: After filtering, concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure this compound.[12]
Alternative Synthetic Routes
While Friedel-Crafts acylation is dominant, other pathways exist, often involving multiple steps. These can be advantageous if specific precursors are more readily available or if Friedel-Crafts conditions are incompatible with other functional groups on a more complex substrate.
Grignard Synthesis followed by Oxidation
This two-step approach involves the formation of a secondary alcohol, which is then oxidized to the target ketone.
Step 1: Synthesis of 1-(p-Tolyl)butan-1-ol via Grignard Reaction
A Grignard reagent, such as butylmagnesium bromide, can be reacted with p-tolualdehyde. The Grignard reaction is a powerful tool for C-C bond formation where a carbanion equivalent attacks a carbonyl carbon.[13][14]
Step 2: Oxidation of 1-(p-Tolyl)butan-1-ol
The secondary alcohol produced in the first step can be oxidized to this compound using a variety of standard oxidizing agents, such as Pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of oxidant is crucial to prevent over-oxidation to a carboxylic acid.
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Introduction to Ketones: The Carbonyl Core
An In-Depth Technical Guide to Ketones of the Formula C11H14O: Nomenclature, Properties, and Applications
This guide provides a comprehensive technical overview of ketones with the molecular formula C11H14O. Tailored for researchers, scientists, and professionals in drug development, it delves into the core chemical principles, nomenclature, synthesis, and diverse applications of these compounds. The focus is on providing not just data, but also the mechanistic and strategic reasoning behind experimental choices, ensuring a thorough understanding for both academic and industrial contexts.
Ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms.[1][2] This structure distinguishes them from aldehydes, where the carbonyl carbon is bonded to at least one hydrogen atom.[3] The polarity of the C=O bond, with its electrophilic carbon and nucleophilic oxygen, is the cornerstone of ketone reactivity, making them vital intermediates in organic synthesis and prevalent moieties in biologically active molecules.[1] The C11H14O formula, with its five degrees of unsaturation, typically points to an aromatic ring (four degrees) and a carbonyl group (one degree), leading to a family of phenyl-substituted ketones with significant industrial and research relevance.
Isomerism in C11H14O Phenyl Ketones
The molecular formula C11H14O gives rise to several structural isomers, primarily differing in the position of the phenyl group and the carbonyl function along the five-carbon aliphatic chain. These structural variations, while subtle, can lead to significant differences in physical properties, reactivity, and biological activity. The most prominent and well-studied isomers are presented below.
Valerophenone: A Archetypal Aromatic Ketone
Valerophenone stands out as the most commercially and academically significant isomer of C11H14O. Its versatile chemical nature makes it a cornerstone in various scientific fields.
IUPAC Nomenclature and Synonyms
-
Common Synonyms : Valerophenone, Butyl phenyl ketone, Pentanophenone, 1-Benzoylbutane[4][5][6][7][8][9]
Physicochemical Properties
Valerophenone is a colorless to pale yellow liquid with a characteristic sweet, floral, or balsamic aroma.[10][11] It is soluble in common organic solvents but insoluble in water.[5][11][12]
| Property | Value | Source(s) |
| Molecular Weight | 162.23 g/mol | [4][12] |
| Melting Point | -9 °C | [7][11][12] |
| Boiling Point | 244-245 °C (at 760 mmHg) | [11][12] |
| Density | 0.975 - 1.00 g/cm³ at 20-25 °C | [11][12] |
| Flash Point | 102 - 108 °C (217 - 226 °F) | [7][11][12] |
| Refractive Index | ~1.514 at 20 °C | [11][12] |
Synthesis: The Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing Valerophenone is the Friedel-Crafts acylation of benzene with valeryl chloride.[5][6][13]
Mechanism Rationale: This electrophilic aromatic substitution reaction relies on a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from valeryl chloride. The acylium ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation (the sigma complex). A subsequent deprotonation by [AlCl₄]⁻ restores the aromaticity of the ring and yields the final product, Valerophenone. The choice of AlCl₃ is critical; its strong Lewis acidity efficiently polarizes the C-Cl bond of the acyl chloride to facilitate the formation of the reactive acylium ion.
Caption: Friedel-Crafts acylation workflow for Valerophenone synthesis.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere using nitrogen or argon.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition: Add benzene (1.5 eq) to the flask. Slowly add valeryl chloride (1.0 eq) dropwise from the dropping funnel while stirring and maintaining the temperature at 0-5 °C using an ice bath. The controlled addition is crucial to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Valerophenone.
Key Applications
Valerophenone's utility spans multiple domains, from fundamental research to industrial production.
-
Pharmaceutical Synthesis: It serves as a key intermediate and building block for various active pharmaceutical ingredients (APIs).[10][12][13] Its structure is a precursor for synthesizing drugs such as sedatives, anticonvulsants, and potential antibacterial or anti-inflammatory agents.[10][13]
-
Photochemistry: As a prochiral ketone, Valerophenone is a classic tool for studying photochemical processes.[11] It readily undergoes the Norrish Type II reaction, a well-defined photochemical process, making it an excellent UV actinometer for quantifying light intensity in experiments.[11]
-
Fragrance and Flavor Industry: Valerophenone is valued for its sweet, floral, and balsamic aroma. It is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in the food and beverage industry.[10][14]
-
Polymer Chemistry: It acts as a photoinitiator in UV-curable coatings, inks, and resins.[14] Under UV light, it generates free radicals that initiate polymerization, enabling rapid curing of materials.[12][14]
Other Isomers of C11H14O Ketone
While Valerophenone is the most prominent, other isomers possess unique characteristics and are subjects of scientific interest.
| Isomer Name (IUPAC) | Common Synonyms | CAS Number | Key Structural Feature |
| 1-phenylpentan-2-one | Benzyl propyl ketone[15][16][17] | 6683-92-7[15][16][18] | Carbonyl group at the C2 position, adjacent to the benzylic carbon. |
| 3-phenylpentan-2-one | N/A | 1528-39-8[19] | Phenyl group is on the alpha-carbon to the carbonyl group. |
| 4-phenylpentan-2-one | N/A | 17913-10-9[20][21] | Phenyl group is on the beta-carbon to the carbonyl group. |
| 5-phenylpentan-2-one | N/A | 2235-83-8[22] | Phenyl group is at the terminus of the chain, separated from the C2 carbonyl. |
| 3-methyl-1-phenylbutan-1-one | Isovalerophenone, Isobutyl phenyl ketone[23] | 582-62-7[23] | Branched alkyl chain (isobutyl group) attached to the carbonyl. |
1-Phenyl-2-pentanone
Also known as Benzyl propyl ketone, this isomer is noted for its potential application as an insect repellent.[18] It is used as an organic solvent and in the synthesis of other benzene derivatives.[24] Its synthesis often involves the reaction of benzylmagnesium chloride with butyronitrile.
Caption: General workflow for the GC-MS analysis of C11H14O isomers.
Conclusion
The ketones of formula C11H14O, particularly Valerophenone, represent a versatile class of aromatic compounds with significant applications across pharmaceuticals, materials science, and consumer products. Their synthesis is well-established through classic organic reactions like the Friedel-Crafts acylation, and their reactivity, especially in photochemical contexts, makes them valuable tools for fundamental research. Understanding the nuances between the different isomers is critical for drug development professionals and researchers aiming to leverage their specific properties for targeted applications.
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Deconstructing 4'-Methylbutyrophenone: A Spectroscopic Guide for the Modern Laboratory
Abstract
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation and safety. 4'-Methylbutyrophenone, a ketone with significant applications as a synthetic intermediate, presents a compelling case study for the power of modern spectroscopic techniques. This in-depth technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data to offer field-proven insights into the causality behind experimental observations. By integrating foundational principles with practical analysis, this guide serves as an authoritative reference for the spectroscopic characterization of aromatic ketones.
Introduction: The Molecular Blueprint
This compound (C₁₁H₁₄O) is an aromatic ketone characterized by a butyryl group attached to a p-tolyl moiety.[1][2] Its chemical structure dictates a unique spectroscopic fingerprint, which, when expertly interpreted, reveals the precise arrangement of its constituent atoms. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the rational design of novel chemical entities. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a logical framework for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can assemble a detailed map of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on established principles of NMR theory and comparative analysis with structurally analogous compounds, such as 4'-methylacetophenone.[3][4] The predicted spectrum offers a robust framework for the identification and interpretation of the proton signals.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).
-
Instrumentation: Record the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Apply a series of radiofrequency pulses and record the resulting free induction decay (FID) signal.
-
Data Processing: Convert the FID to a frequency-domain spectrum via a Fourier transform. Phase and baseline-correct the spectrum, and reference it to the TMS signal.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | ~7.85 | Doublet (d) | 2H | ~8.2 |
| H-3', H-5' (Aromatic) | ~7.25 | Doublet (d) | 2H | ~8.2 |
| -CH₃ (Tolyl) | ~2.41 | Singlet (s) | 3H | - |
| -C(O)CH₂- | ~2.90 | Triplet (t) | 2H | ~7.3 |
| -CH₂-CH₂-CH₃ | ~1.75 | Sextet | 2H | ~7.4 |
| -CH₂-CH₃ | ~0.95 | Triplet (t) | 3H | ~7.4 |
Interpretation:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region of the spectrum is expected to show two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield (~7.85 ppm) compared to the protons meta to the carbonyl group (H-3', H-5', ~7.25 ppm). The coupling constant of approximately 8.2 Hz is typical for ortho-coupling in aromatic systems.
-
Tolyl Methyl Protons (-CH₃): A singlet at approximately 2.41 ppm with an integration of 3H is predicted for the methyl group attached to the aromatic ring. Its singlet nature arises from the absence of adjacent protons.
-
Methylene Protons Alpha to Carbonyl (-C(O)CH₂-): These protons are adjacent to the deshielding carbonyl group and are expected to resonate as a triplet at around 2.90 ppm. The triplet multiplicity is due to coupling with the adjacent methylene group.
-
Methylene Protons Beta to Carbonyl (-CH₂-CH₂-CH₃): This signal, predicted around 1.75 ppm, will appear as a sextet due to coupling with the two adjacent methylene protons and the terminal methyl protons.
-
Terminal Methyl Protons (-CH₂-CH₃): The most upfield signal, a triplet at approximately 0.95 ppm, corresponds to the terminal methyl group of the butyryl chain. The triplet splitting is caused by the adjacent methylene group.
Caption: Key vibrational modes in the IR spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Mass Spectral Data for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 162 | [C₁₁H₁₄O]⁺˙ (Molecular Ion) | - |
| 119 | [CH₃C₆H₄CO]⁺ | α-cleavage |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement from [CH₃C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |
| 43 | [CH₃CH₂CH₂]⁺ | α-cleavage |
(Data sourced from NIST WebBook) [2] Interpretation:
-
Molecular Ion Peak (M⁺˙): The peak at m/z 162 corresponds to the molecular weight of this compound, confirming its elemental formula of C₁₁H₁₄O. [2]* α-Cleavage: The most abundant fragment ion is typically observed at m/z 119, resulting from the cleavage of the bond between the carbonyl group and the propyl chain (α-cleavage). This generates the stable p-toluoyl cation. The corresponding propyl radical is not observed. Another α-cleavage can lead to the formation of a propyl cation at m/z 43.
-
Aromatic Fragmentation: The peak at m/z 91 is characteristic of a tolyl group, which often rearranges to the highly stable tropylium ion. Further fragmentation of the aromatic ring can lead to the phenyl cation at m/z 77.
Caption: Primary fragmentation pathways in EI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the molecular puzzle. The NMR spectra meticulously map the carbon and proton framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This synergistic approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently identify and characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.
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A Senior Application Scientist's Guide to the Solubility of 4'-Methylbutyrophenone in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 4'-Methylbutyrophenone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. By integrating theoretical knowledge with actionable experimental protocols, this guide aims to empower scientists to make informed decisions on solvent selection, thereby optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Critical Role of Solubility in Chemical Applications
The solubility of a compound is a fundamental physicochemical property that dictates its utility and application across numerous scientific disciplines. For a compound such as this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification.
This guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents. We will begin by examining the molecule's intrinsic properties and then apply the foundational principle of "like dissolves like" to predict and rationalize its solubility behavior. Furthermore, we will present both qualitative and quantitative experimental protocols for the precise determination of solubility, ensuring that researchers can validate theoretical predictions with robust empirical data.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1][2][3][4] |
| Molecular Weight | 162.23 g/mol | [2][4] |
| Appearance | Clear, colorless to pale yellow liquid or solid | [1][4] |
| Melting Point | 12 °C | [1][4] |
| Boiling Point | 252 °C at 739 Torr | [4] |
| Density | 0.952 g/cm³ | [1][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.97780 | [1] |
| Polar Surface Area | 17.1 Ų | [2] |
The relatively high LogP value of approximately 2.98 indicates that this compound is a lipophilic (fat-loving) or nonpolar compound.[1] This suggests that it will be more soluble in nonpolar organic solvents than in polar solvents like water. The presence of a carbonyl group (C=O) and a phenyl ring does introduce some polarity, which may allow for some solubility in moderately polar solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" is a fundamental principle in chemistry that guides solvent selection.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal partial charges. Examples include hexane, toluene, and diethyl ether.
-
Polar Aprotic Solvents: These solvents possess molecules with significant dipole moments but lack acidic protons. They can accept hydrogen bonds but cannot donate them. Examples include acetone, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Polar Protic Solvents: These solvents have molecules with acidic protons, typically in the form of O-H or N-H bonds, and can both donate and accept hydrogen bonds. Examples include water, ethanol, and methanol.
Given this compound's nonpolar character (high LogP), it is predicted to be most soluble in nonpolar and some polar aprotic solvents. Its solubility is expected to be lower in highly polar protic solvents.
Predicted Solubility of this compound in Common Organic Solvents
Based on the principle of "like dissolves like" and the physicochemical properties of this compound, the following table provides a predicted solubility profile. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar nature of hexane aligns well with the high LogP of this compound. |
| Toluene | Nonpolar (Aromatic) | Very High | The aromatic ring in toluene can interact favorably with the phenyl group of this compound through π-π stacking, in addition to the nonpolar character. |
| Diethyl Ether | Nonpolar | High | Diethyl ether is a relatively nonpolar solvent that should readily dissolve this compound. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM has a moderate polarity that can accommodate both the nonpolar and slightly polar features of the solute. |
| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds. Preliminary data suggests slight solubility.[4] |
| Acetone | Polar Aprotic | Moderate | The polarity of acetone is higher, which might slightly reduce the solubility compared to less polar solvents. |
| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, ethyl acetate's polarity may limit the complete dissolution at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | DMSO is a highly polar aprotic solvent. While some solubility is expected due to the ketone group, the overall nonpolar nature of this compound will limit its solubility. Preliminary data indicates slight solubility.[4] |
| Ethanol | Polar Protic | Low | The strong hydrogen bonding network of ethanol makes it a less favorable solvent for the largely nonpolar this compound. |
| Methanol | Polar Protic | Low | Similar to ethanol, methanol is a highly polar protic solvent and is not expected to be a good solvent for this compound. |
| Water | Polar Protic | Very Low / Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for a nonpolar organic molecule like this compound. |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reliable data. Both qualitative and quantitative methods can be employed.
Qualitative Solubility Assessment
This method provides a rapid and simple way to estimate solubility.
Caption: Workflow for qualitative solubility assessment.
Step-by-Step Protocol for Qualitative Solubility Assessment:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution against a well-lit background. If the solid has completely disappeared, the compound is considered "soluble."
-
Further Addition: If the solid has not completely dissolved, add another 1 mL of the solvent and repeat the mixing process.
-
Final Observation: If the solid dissolves after the second addition, it is classified as "sparingly soluble." If a significant amount of solid remains, it is deemed "insoluble."
Quantitative Solubility Determination (Gravimetric Method)
For precise solubility data, a quantitative method such as the gravimetric method is recommended. This method involves preparing a saturated solution and then determining the concentration of the solute.
Caption: Workflow for quantitative solubility determination by the gravimetric method.
Step-by-Step Protocol for Quantitative Solubility Determination:
-
Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant, controlled temperature for a sufficient period (typically 24 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Solute: Carefully filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid. Ensure no solvent evaporates during this process.
-
Sample Collection: Accurately transfer a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).
-
Solvent Evaporation: Carefully evaporate the solvent from the container. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature below the boiling point of the solute.
-
Final Weighing: Once the residue is completely dry, re-weigh the container.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of container with residue - Weight of empty container) / Volume of filtrate
Conclusion
The solubility of this compound is a critical parameter that influences its handling, reactivity, and application in various chemical processes. Based on its physicochemical properties, particularly its high LogP value, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with limited solubility in polar protic solvents. This guide has provided a theoretical framework for understanding these solubility characteristics and has outlined detailed, practical protocols for both qualitative and quantitative solubility determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and successful scientific outcomes. It is imperative to validate the predicted solubilities through the experimental methods described herein to ensure the accuracy and reliability of the data for any specific application.
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The Dawn of a New Era in Psychopharmacology: A Technical Guide to the Discovery and Historical Context of Butyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a revolutionary period in the treatment of severe mental illness, largely catalyzed by the serendipitous discovery and subsequent development of novel antipsychotic agents. This guide provides an in-depth technical exploration of the butyrophenone derivatives, a class of compounds that fundamentally reshaped our understanding and management of psychosis. We will delve into the historical context that set the stage for their emergence, the key scientific breakthroughs that led to their synthesis, the experimental methodologies that defined their pharmacological profile, and the evolution of our understanding of their mechanism of action.
The Pre-Butyrophenone Landscape: A World Desperate for Solutions
Prior to the 1950s, the treatment landscape for severe psychotic disorders like schizophrenia was bleak, dominated by invasive and often brutal interventions such as electroconvulsive therapy, insulin coma therapy, and frontal lobotomies.[1] The available pharmacological options were primarily sedatives, which offered little more than temporary pacification.
The turning point came with the discovery of chlorpromazine, a phenothiazine derivative, in the early 1950s.[1][2] Initially synthesized for its potential as an anesthetic potentiator, its profound calming and antipsychotic effects were a serendipitous observation that ushered in the era of psychopharmacology.[2][3] The success of chlorpromazine ignited a fervent search for new and improved antipsychotic agents, setting the stage for the next major breakthrough.
The Janssen Pharmaceutica Breakthrough: A Systematic Approach to Serendipity
At the forefront of this quest was Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium.[4][5] Their research was not a random search, but a systematic exploration of chemical structures with the aim of improving upon existing therapies. The journey to the butyrophenones began with research into pethidine (meperidine) and methadone derivatives for analgesia.[5]
During the screening of these compounds, a pivotal and unexpected observation was made. One of the synthesized analogs, a compound designated R1625, exhibited potent neuroleptic properties, similar to chlorpromazine, but with a significantly higher potency.[6][7] This compound, synthesized on February 11, 1958, by Bert Hermans, was later named haloperidol.[5][6] The name was derived from the presence of two halogen atoms in its structure.[5]
This discovery was a direct result of substituting the propiophenone group in their analgesic lead compounds with a butyrophenone group.[5] This seemingly minor chemical modification led to a profound shift in pharmacological activity, away from analgesia and towards potent antipsychotic effects.
Experimental Protocols: From Synthesis to Pharmacological Characterization
The development of butyrophenone derivatives was underpinned by rigorous chemical synthesis and pharmacological screening. Here, we provide a detailed look at the methodologies that were instrumental in their discovery and characterization.
Chemical Synthesis of Haloperidol: The Original Janssen Method
The synthesis of haloperidol (designated R1625) by Janssen Pharmaceutica was a multi-step process.
Diagram: Synthesis of Haloperidol
Caption: Haloperidol acts as an antagonist at the dopamine D2 receptor.
The prevailing theory, largely substantiated by the work of Arvid Carlsson and Margit Lindqvist in the 1960s, is that the antipsychotic effects of butyrophenones are primarily mediated by their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. [8]An overactivity of this pathway is thought to be responsible for the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, haloperidol and other butyrophenones reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
However, this D2 receptor blockade is not without consequences. The antagonism of D2 receptors in the nigrostriatal pathway is responsible for the high incidence of extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and akathisia, which are characteristic side effects of first-generation antipsychotics.
Comparative Potency and Side Effect Profile
A key differentiator between the butyrophenones and the earlier phenothiazines was their potency and side effect profile.
| Feature | Haloperidol (Butyrophenone) | Chlorpromazine (Phenothiazine) |
| Antipsychotic Potency | High | Low |
| Typical Daily Dose | 2-20 mg [8] | 200-800 mg [8] |
| Dopamine D2 Receptor Affinity | High | Moderate |
| Extrapyramidal Symptoms (EPS) | High incidence [8][9] | Moderate incidence |
| Sedation | Low to moderate | High [8] |
| Anticholinergic Effects | Low | High [8] |
| Orthostatic Hypotension | Low | High [8][9] |
Table 1: Comparative Profile of Haloperidol and Chlorpromazine.
Haloperidol is significantly more potent than chlorpromazine, meaning a much lower dose is required to achieve a similar therapeutic effect. [8]This higher potency is directly related to its stronger affinity for the dopamine D2 receptor. However, this also translates to a higher risk of developing extrapyramidal side effects. [8][9]Conversely, chlorpromazine, with its lower D2 receptor affinity, has a lower propensity for EPS but is associated with more pronounced sedative, anticholinergic, and hypotensive effects due to its broader receptor binding profile. [8][9]
The Evolution of Butyrophenones: The Quest for Atypicality
The success of haloperidol spurred further research into the butyrophenone chemical scaffold. The goal was to synthesize derivatives with an improved side effect profile, particularly a lower incidence of EPS, while maintaining or enhancing antipsychotic efficacy.
One notable example is pipamperone , another butyrophenone derivative developed by Janssen Pharmaceutica in 1961. [4][10]Pipamperone exhibited a distinct pharmacological profile, with a higher affinity for serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors compared to haloperidol. [10][11]This shift in receptor binding is a hallmark of the later-developed "atypical" or second-generation antipsychotics. Pipamperone's unique profile made it a forerunner in the development of these newer agents, which aim to treat a broader range of schizophrenic symptoms with a lower risk of motor side effects. [10][12]
Early Clinical Trials and Real-World Impact
The first clinical reports on haloperidol emerged from Liège, Belgium, in 1958, shortly after its synthesis. [6][7]These initial studies, though small by modern standards, demonstrated the remarkable efficacy of haloperidol in controlling acute agitation and psychosis. [7]Subsequent clinical trials confirmed its potent antipsychotic effects, particularly against the positive symptoms of schizophrenia. [7] The introduction of haloperidol and other first-generation antipsychotics had a profound impact on psychiatric care. [7]They allowed many patients who were previously confined to long-term institutionalization to be treated in the community, contributing to the deinstitutionalization movement. However, the introduction of haloperidol in the United States was met with some initial challenges and a notable failed clinical trial in Manhattan, which temporarily hindered its adoption. [13]Despite these early hurdles, haloperidol became a cornerstone of antipsychotic treatment for decades and remains an essential medicine worldwide. [14]
Conclusion: A Legacy of Innovation and a Foundation for the Future
The discovery of butyrophenone derivatives, born from a combination of systematic chemical exploration and serendipitous observation, represents a landmark achievement in the history of medicine. Haloperidol and its successors not only provided much-needed relief for individuals suffering from severe mental illness but also profoundly advanced our understanding of the neurobiological basis of psychosis. The insights gained from the study of these compounds, particularly their interaction with the dopamine system, laid the foundation for the development of subsequent generations of antipsychotic medications. The ongoing quest for safer and more effective treatments for psychotic disorders continues to build upon the pioneering work that began in a small Belgian pharmaceutical company over half a century ago.
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theoretical modeling of 4'-Methylbutyrophenone electronic structure
An In-depth Technical Guide to the Theoretical Modeling of 4'-Methylbutyrophenone's Electronic Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of butyrophenone, belongs to a class of compounds with significant pharmacological interest, particularly in the development of antipsychotic agents.[1][2] Understanding its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and potential as a pharmacophore. This technical guide provides a comprehensive framework for the theoretical modeling of this compound using first-principles quantum chemical methods. We delve into the rationale behind methodological choices, present a detailed computational workflow, and outline the analysis of key electronic properties. This document is designed to serve as a practical and authoritative resource for researchers aiming to apply computational chemistry in drug design and molecular analysis.
Introduction: The Significance of Electronic Structure in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. For molecules like this compound, the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential govern how it interacts with biological targets, such as receptors and enzymes.[3][4] Theoretical modeling provides a powerful, cost-effective lens to probe these characteristics at a sub-atomic level, offering insights that are often difficult to obtain through experimental means alone.
By calculating and analyzing the electronic structure of this compound, we can:
-
Predict Reactive Sites: Identify regions of the molecule susceptible to nucleophilic or electrophilic attack.
-
Understand Intermolecular Interactions: Model how the molecule might bind to a receptor pocket through hydrogen bonds, van der Waals forces, or electrostatic interactions.
-
Elucidate Spectroscopic Properties: Correlate theoretical calculations with experimental data from IR or UV-Vis spectroscopy for structural validation.[5][6]
-
Guide Molecular Design: Inform the rational design of new derivatives with enhanced potency or modified pharmacokinetic profiles.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used method in computational chemistry, to achieve these goals.
Theoretical Foundations and Methodological Rationale
The cornerstone of molecular modeling is solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are impossible. We must therefore rely on well-established approximations.
Hartree-Fock Theory: A Foundational Approach
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[7][8] It treats each electron as moving in the average field created by all other electrons, a concept known as the self-consistent field (SCF) method.[8][9] While groundbreaking, HF theory neglects the instantaneous correlation between the motions of electrons, which can be a significant limitation for quantitative predictions.[10] It serves, however, as an excellent starting point and is the foundation upon which more advanced methods are built.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) offers a more pragmatic and generally more accurate alternative to HF. Instead of the complex many-electron wavefunction, DFT uses the electron density—a function of only three spatial coordinates—as the fundamental variable.[11] This approach implicitly includes electron correlation, providing a better description of molecular properties for a given computational cost.
Causality of Method Selection: For a molecule like this compound, which contains a conjugated π-system and a polar carbonyl group, electron correlation effects are crucial for an accurate description of its electronic properties. DFT, particularly with hybrid functionals, has been shown to provide an excellent balance of accuracy and efficiency for such organic molecules.[12][13][14]
-
Choice of Functional: B3LYP. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation energies from other sources. It is one of the most widely used and well-benchmarked functionals, known for its reliability in predicting the geometries and electronic properties of organic compounds.[13]
Basis Sets: The Language of Molecular Orbitals
In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. This set of functions is called a basis set.[15] The choice of basis set is critical to the accuracy of the calculation.
Causality of Basis Set Selection:
-
Pople Style Basis Set: 6-311++G(d,p). This notation describes a sophisticated and flexible basis set well-suited for our target molecule.
-
6-311G: This is a "split-valence" basis set of the "triple-zeta" type.[15] It means that the core electrons are described by a single basis function, while the valence electrons are described by three separate functions of different sizes. This flexibility is essential for accurately modeling the changes in electron distribution that occur during chemical bonding.[16]
-
++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These are large, broad functions that are crucial for describing regions of space far from the nucleus. They are particularly important for systems with lone pairs, like the oxygen atom in this compound, and for accurately calculating properties like electron affinity.[17]
-
(d,p) (Polarization Functions): These letters denote the addition of higher angular momentum functions (d-type functions on heavy atoms and p-type functions on hydrogens).[16] These functions allow the shape of the atomic orbitals to distort from simple spheres (s-orbitals) or dumbbells (p-orbitals), which is a physical necessity for describing the directional nature of chemical bonds.
-
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a robust, step-by-step procedure for modeling the electronic structure of this compound. This workflow is designed to be self-validating by including a frequency calculation to confirm the nature of the optimized geometry.
Caption: A standard workflow for theoretical electronic structure analysis.
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of a quantum chemistry software package like Gaussian, GAMESS, or Q-Chem.[18][19][20]
Step 1: Initial Structure Generation
-
Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structure of this compound (CAS: 4160-52-5).[21]
-
Perform a preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Prepare an input file for the calculation. The key directive will specify the level of theory and the desired task.
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting the molecular geometry to find the configuration with the minimum energy.
-
Submit the calculation. This is typically the most computationally intensive step.
Step 3: Frequency Calculation (Self-Validation)
-
Using the optimized geometry from the previous step, prepare a new input file for a frequency calculation.
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Submit the calculation. The primary output to check is the number of imaginary frequencies.
-
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a saddle point (e.g., a transition state), not a stable minimum, and the optimization must be revisited.
-
Step 4: Single-Point Calculation and Property Analysis
-
Once a true minimum is confirmed, perform a final single-point energy calculation to generate detailed output for analysis. This step uses the final, validated geometry.
-
Request additional properties to be calculated, such as molecular orbitals, Mulliken population analysis, and Natural Bond Orbitals (NBO).
-
Example Keyword Line (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO
-
-
The output from this calculation will provide the raw data for the analyses described in the next section.
Data Analysis and Interpretation
The output of the calculations provides a wealth of quantitative data. Here, we focus on the most chemically significant properties.
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule in the gas phase. Key structural parameters should be tabulated and, where possible, compared with experimental data (e.g., from X-ray crystallography of similar compounds).
| Parameter | Description | Calculated Value (Å or °) |
| r(C=O) | Carbonyl bond length | Value from calculation |
| r(C-C)butyryl | Carbon-carbon single bond lengths in the butyryl chain | Value from calculation |
| r(C-C)ring | Average carbon-carbon bond length in the phenyl ring | Value from calculation |
| ∠(C-C=O) | Bond angle around the carbonyl carbon | Value from calculation |
| τ(C-C-C=O) | Dihedral angle defining the orientation of the butyryl chain relative to the phenyl ring | Value from calculation |
| Caption: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[22]
-
HOMO: Represents the outermost orbital containing electrons. Its energy is related to the ionization potential and describes the ability of the molecule to donate an electron. Regions of high HOMO density are likely sites of electrophilic attack.
-
LUMO: Represents the innermost orbital without electrons. Its energy is related to the electron affinity and describes the ability of the molecule to accept an electron. Regions of high LUMO density are likely sites of nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[23] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[24][25] Conversely, a small gap suggests the molecule is more reactive.
| Property | Description | Energy (Hartree) | Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value from calculation | Value from calculation |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation | Value from calculation |
| ΔE (Gap) | ELUMO - EHOMO | Value from calculation | Value from calculation |
| Caption: Calculated frontier molecular orbital energies and the HOMO-LUMO gap for this compound. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of the molecule. It is an invaluable tool for visualizing charge distribution and predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density and are attractive to electrophiles. In this compound, this is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor) and are attractive to nucleophiles. These are typically found around hydrogen atoms, particularly any attached to electronegative atoms.
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Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safety and Hazards of p-Methylbutyrophenone
This guide provides a comprehensive overview of the safety and hazard information for p-Methylbutyrophenone (CAS 4160-52-5), tailored for researchers, scientists, and professionals in drug development. Recognizing that comprehensive toxicological data for this specific compound is limited, this document synthesizes confirmed hazard information with data-driven inferences from structurally analogous compounds. This approach ensures a cautious and comprehensive risk management framework, prioritizing safety in the laboratory setting.
p-Methylbutyrophenone, also known as 1-(4-methylphenyl)butan-1-one, is an aromatic ketone. Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Chemical Identifiers for p-Methylbutyrophenone
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(4-methylphenyl)butan-1-one[1] |
| Synonyms | 4'-Methylbutyrophenone, 1-(p-Tolyl)butan-1-one, p-Tolyl Propyl Ketone[1][2] |
| CAS Number | 4160-52-5[1] |
| Molecular Formula | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [1] |
Table 2: Physicochemical Properties of p-Methylbutyrophenone
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless oil | [2] |
| Melting Point | 12°C | [2] |
| Boiling Point | 252°C (at 739 Torr) | [2] |
| Flash Point | 110.1°C | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO |[2] |
Section 2: GHS Hazard Classification and Communication
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The primary documented hazard for p-Methylbutyrophenone is acute oral toxicity.
Based on aggregated notifications to the ECHA C&L Inventory, p-Methylbutyrophenone is classified as follows:
-
Hazard Class: Acute toxicity, Oral (Category 4)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
While H302 is the formally recognized classification, it is prudent for laboratory professionals to consider potential hazards present in structurally similar compounds, such as 4'-Methylacetophenone and Butyrophenone. These related molecules are classified as combustible liquids and skin irritants.[3] Therefore, a conservative approach involves treating p-Methylbutyrophenone as potentially combustible and a skin/eye irritant until specific data becomes available.
Caption: Decision Workflow for PPE Selection.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles. [4]A face shield should be worn over goggles during procedures with a high risk of splashing. [5][4] | Protects against direct liquid splashes, which could cause significant eye irritation or damage based on data from analogous compounds. [5] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene). [4]A standard lab coat should be worn and buttoned. [5][4] | Prevents skin contact, mitigating the risk of skin irritation. Disposable gloves should be used and changed immediately if contaminated. [5] |
| Respiratory | Not typically required if work is performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. [5][6]| Minimizes inhalation of any vapors, a general best practice for handling volatile or semi-volatile organic compounds. |
Safe Handling and Storage Protocols
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.
-
PPE Donning: Put on all required PPE as determined by your risk assessment. Inspect gloves for any signs of damage before use. [5]3. Dispensing: Use non-sparking tools and ground/bond containers when transferring large quantities to prevent static discharge, a necessary precaution for combustible liquids. [7]Avoid generating aerosols.
-
During Use: Keep containers tightly closed when not in use. [3][5]Do not eat, drink, or smoke in the work area. 5. Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete. [5] Storage Guidelines:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [3][5][7]* Keep away from heat, sparks, open flames, and other ignition sources. [3][7]* Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. [7][8]
Section 5: Emergency Procedures
Preparedness is critical for mitigating the impact of an accidental exposure or release.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Ingestion | Do NOT induce vomiting. [7][9]Rinse mouth thoroughly with water. [8]Seek immediate medical attention. [8]Show the Safety Data Sheet to the medical professional. [5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [7][8]If skin irritation occurs, get medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][7][8]Remove contact lenses if present and easy to do. [5][10]Continue rinsing. If eye irritation persists, seek medical attention. [8] |
| Inhalation | Move the person to fresh air. [5][8]If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms occur. [7][8]|
Fire-Fighting Measures
-
Combustibility: While not classified as flammable, p-Methylbutyrophenone has a flash point of 110.1°C, indicating it is a combustible liquid. [2]Vapors may form explosive mixtures with air upon intense heating. * Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [6][7][8]* Unsuitable Extinguishing Media: No specific limitations are given. * Specific Hazards: Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂). [7][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][7][8]
Accidental Release Measures
Protocol: Spill Containment and Cleanup
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition. [6][7]2. Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary. [5][6]Avoid breathing vapors. [5][6]4. Contain: Prevent the spill from entering drains or waterways. [5]Cover drains if necessary. 5. Absorb: Use a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to soak up the spill. [3][5]6. Collect: Carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal. [5][6][7]Use spark-proof tools if a combustible hazard is suspected. [7]7. Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste material through a licensed hazardous waste disposal company. [8]
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Methodological & Application
Quantitative Analysis of 4'-Methylbutyrophenone: Validated GC-MS and HPLC-UV Protocols
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides detailed, validated analytical methods for the precise quantification of 4'-Methylbutyrophenone (4-MBP). As a key intermediate and potential metabolite in pharmaceutical development, robust and reliable quantification of 4-MBP is critical. This guide presents two orthogonal, field-proven methods: Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine, high-throughput analysis. We delve into the causality behind experimental choices, from sample preparation to instrument parameter optimization. Each protocol is designed as a self-validating system, complete with step-by-step instructions, method validation parameters, and troubleshooting guidance to ensure immediate applicability in research and quality control environments.
Introduction: The Analytical Imperative for this compound
This compound (4-MBP), also known as 1-(4-methylphenyl)butan-1-one, is an aromatic ketone that serves as a significant building block in organic synthesis and may appear as a metabolite in various drug development pathways. Its accurate quantification in diverse matrices, such as reaction mixtures, biological fluids, or final drug products, is essential for process optimization, pharmacokinetic studies, and quality assurance.
The choice of analytical technique is paramount and depends on the specific requirements of the study, including matrix complexity, required sensitivity, and sample throughput. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the gold standard for their ability to separate the analyte of interest from a complex mixture before detection.[1] This document provides two robust methods that can be adapted to a wide range of applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [2][3] |
| Synonyms | 4-Methylbutyrophenone, p-Methylbutyrophenone | [3][4] |
| CAS Number | 4160-52-5 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [2][3] |
| Molecular Weight | 162.23 g/mol | [2][4] |
| Boiling Point | 252°C (at 739 Torr) | [4] |
| Melting Point | 12°C | [4][5] |
| Density | 0.952 g/cm³ | [5] |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Application
GC-MS is the preferred method for its exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace levels of 4-MBP, especially in complex matrices. The volatility and thermal stability of 4-MBP make it an excellent candidate for gas chromatography. Mass spectrometry provides unambiguous identification based on the molecule's unique fragmentation pattern, effectively eliminating interference from co-eluting compounds.[6] This method is particularly suited for metabolic studies, impurity profiling, and forensic investigations.[7]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol: GC-MS
A. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: Liquid-liquid extraction (LLE) is a robust technique for isolating semi-polar analytes like 4-MBP from aqueous matrices (e.g., plasma, urine) and concentrating them into an organic solvent compatible with GC analysis.[1][8]
-
Pipette 500 µL of the sample (e.g., plasma, hydrolyzed urine) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard (ISTD) working solution (e.g., 10 µg/mL 4-Methoxybutyrophenone in methanol). The ISTD corrects for variability during sample preparation and injection.[9]
-
Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate. Transfer to a GC vial with an insert.
B. Instrumentation and Conditions
-
Rationale: An HP-5ms or equivalent 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic ketones. A splitless injection is used for trace analysis to maximize analyte transfer to the column. The temperature program is optimized to ensure good peak shape and separation from matrix components.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, hold 1 min; ramp 20°C/min to 280°C, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 4-MBP: m/z 162 (M+), 119, 91; ISTD: m/z 178 (M+), 135 |
C. Calibration and Quantification
-
Prepare a series of calibration standards in a blank matrix (e.g., drug-free plasma) ranging from 1 ng/mL to 1000 ng/mL.
-
Process the standards using the same sample preparation procedure (Section 2.3.A).
-
Construct a calibration curve by plotting the peak area ratio (4-MBP/ISTD) against the nominal concentration.
-
Apply a linear regression model to determine the concentration of 4-MBP in unknown samples.
Method 2: Quantification by HPLC with UV Detection
Rationale and Application
HPLC-UV is a workhorse method for routine analysis in quality control and process monitoring.[10] It is robust, reliable, and more accessible than GC-MS. For 4-MBP, which possesses a strong chromophore (the aromatic ketone), UV detection provides good sensitivity. A reversed-phase (RP) C18 column is ideal for retaining and separating this semi-polar compound from polar and non-polar impurities.[11][12] This method is suitable for analyzing formulations, reaction kinetics, and samples where analyte concentrations are relatively high.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol: HPLC-UV
A. Sample Preparation (Dilute and Shoot)
-
Rationale: For cleaner samples like pharmaceutical formulations or reaction mixtures, a simple dilution followed by filtration is often sufficient.[8] This minimizes sample handling and improves throughput.
-
Accurately weigh or pipette the sample into a volumetric flask.
-
If required, add an internal standard.
-
Dilute to volume with the mobile phase (Acetonitrile:Water 60:40). The goal is to bring the final concentration into the linear range of the calibration curve (e.g., 0.1 - 50 µg/mL).
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
B. Instrumentation and Conditions
-
Rationale: An isocratic mobile phase of acetonitrile and water provides consistent retention and baseline stability. Phosphoric or formic acid is added to sharpen peak shape by suppressing the ionization of any residual silanols on the column packing.[11] A detection wavelength of 254 nm is chosen as it provides a strong absorbance for the aromatic ketone moiety.
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | Waters 2489 UV/Visible Detector or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire, Phenomenex Luna) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
C. Calibration and Quantification
-
Prepare stock solutions of 4-MBP reference standard in the mobile phase.
-
From the stock solution, prepare a series of calibration standards covering the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis. The concentration of 4-MBP in unknown samples is determined from this curve.
Method Validation and Performance
Any analytical method developed for pharmaceutical applications must be validated to ensure it is fit for purpose.[1] Validation should be performed according to established guidelines (e.g., ICH Q2(R1)). Key parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Typical Performance Characteristics for Ketone Quantification Methods
| Parameter | GC-MS | HPLC-UV |
| Specificity | High (based on mass fragmentation) | Moderate (based on retention time) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Typical Range | 1 - 1000 ng/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Limit of Quantitation (LOQ) | ~1 ng/mL | ~0.1 µg/mL |
| Limit of Detection (LOD) | ~0.3 ng/mL | ~0.03 µg/mL |
| Note: These are typical values and must be experimentally determined for the specific application and matrix. Data is synthesized based on general performance of these techniques for small molecules and ketones.[13][14] |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77811, this compound. Available at: [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
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De Toro-Martín, J., et al. (2019). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. ResearchGate. Available at: [Link]
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NIST (National Institute of Standards and Technology). This compound. NIST Chemistry WebBook. Available at: [Link]
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Yuan, H., et al. (2018). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. Available at: [Link]
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Higgins, C. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. American Diabetes Association. Available at: [Link]
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Nielsen, A. T., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. National Institutes of Health. Available at: [Link]
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SIELC Technologies. Separation of 4-Chloro-4'-methylbutyrophenone on Newcrom R1 HPLC column. Available at: [Link]
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ChemBK. 4-Methoxybutyrophenone. Available at: [Link]
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Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. Available at: [Link]
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Kavanagh, P., et al. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). PubMed. Available at: [Link]
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D'Avanzo, F., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. National Institutes of Health. Available at: [Link]
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Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
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Application Note: Quantitative Analysis of 4'-Methylbutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 4'-Methylbutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Accurate and reliable quantification is crucial for quality control, reaction monitoring, and stability studies. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. This protocol emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducible results.
Introduction
This compound (CAS No. 4160-52-5), also known as p-methyl butyrophenone, is a substituted aromatic ketone.[1][2] Its chemical structure, featuring a butyryl group attached to a toluene ring, makes it a versatile precursor in organic synthesis. The reliable quantification of this compound is essential in various stages of chemical and pharmaceutical development to ensure product quality, optimize reaction yields, and assess purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound.[3] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry allows for accurate identification and quantification even in complex matrices. This application note provides a validated GC-MS method, including critical parameters and performance data.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| CAS Registry Number | 4160-52-5 | [1][2] |
| Boiling Point | 252 °C (at 739 Torr) | [4] |
| Melting Point | 12 °C | [4] |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [1][2] |
Experimental Workflow
The overall experimental workflow is designed to ensure sample integrity and achieve accurate, reproducible results. The process begins with careful sample preparation, followed by GC-MS analysis, and concludes with data processing and quantification.
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol
Materials and Reagents
-
This compound analytical standard: Purity ≥98%
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent. Other suitable volatile organic solvents like hexane or ethyl acetate can also be used.[3][5]
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Standard and Sample Preparation
The objective of sample preparation is to create a clean, homogeneous solution at a concentration suitable for GC-MS analysis, typically in the low µg/mL range.[5]
4.2.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of dichloromethane.
-
Bring the flask to volume with dichloromethane and mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
4.2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane.
-
A typical calibration range would be 1, 5, 10, 25, and 50 µg/mL. The specific range should be adapted based on the expected sample concentrations.
4.2.3. Sample Preparation:
-
For liquid samples, accurately dilute a known volume or weight of the sample with dichloromethane to bring the concentration of this compound into the calibration range.
-
For solid samples, accurately weigh the sample and dissolve it in a known volume of dichloromethane. Sonication may be used to aid dissolution.
-
Filter all prepared samples and standards through a 0.22 µm PTFE syringe filter into a GC autosampler vial to remove any particulate matter that could damage the instrument.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound. These may be adapted for different instrument models, but the underlying principles remain the same.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for more concentrated samples. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that provides good separation for aromatic ketones. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to provide good peak shape and separation from potential impurities. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification. |
| SIM Ions | m/z 119 (quantifier) , 91, 162 | The base peak (m/z 119) is typically used for quantification due to its high abundance, while the other ions serve as qualifiers for confirmation.[6] |
Data Analysis and Interpretation
Identification
The primary identification of this compound is based on its retention time from the gas chromatogram and the comparison of its mass spectrum with a reference spectrum, such as the one from the NIST library.[1][2] The mass spectrum is characterized by a molecular ion peak at m/z 162 and a base peak at m/z 119, corresponding to the tolyl-carbonyl fragment.
Caption: Proposed fragmentation pathway of this compound.
Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 119) against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.995.
-
Quantification: The concentration of this compound in the prepared samples is determined by interpolating the peak area of the quantifier ion from the calibration curve. The final concentration in the original, undiluted sample is calculated by applying the appropriate dilution factor.
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated for parameters such as:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing spiked samples at different concentration levels.
-
Precision: Evaluated through replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of low-concentration standards.
A solvent blank should be run periodically to check for system contamination, and a quality control (QC) standard should be analyzed with each batch of samples to verify the calibration.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the quantitative analysis of this compound. The detailed steps for sample preparation, instrument setup, and data analysis are designed to be readily implemented in a laboratory setting. By understanding the rationale behind each step, researchers can ensure the generation of high-quality, reproducible data for a variety of applications in research, development, and quality control.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77811, this compound. Retrieved from [Link].[6]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].[1][2][7][8]
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University of Alberta. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link].[5]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link].[3]
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Mestrelab Research. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link].
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Rosenfeld, J., Kawai, M., Rigg, J. R., & Khandelwal, J. K. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Journal of Chromatography A, 129, 387–392. [Link].[9]
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Frigerio, A., & Morselli, P. L. (1974). Screening procedure for detecting butyrophenone and bisfluorophenyl neuroleptics in urine using a computerized gas chromatographic-mass spectrometric technique. Journal of Chromatography A, 94, 325–332. [Link].[10]
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Application Notes & Protocols: 4'-Methylbutyrophenone as a Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Value of 4'-Methylbutyrophenone
This compound, also known as 1-(p-tolyl)butan-1-one, is an aromatic ketone that serves as a highly valuable and versatile starting material in multi-step organic synthesis.[1] Its strategic importance lies in the reactivity of two key positions: the electrophilic carbonyl carbon and the adjacent α-carbon, which can be readily functionalized. This dual reactivity allows for its use as a foundational building block in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds.[2][3]
The presence of a methyl group on the phenyl ring and a propyl chain attached to the carbonyl group provides a molecular scaffold that is frequently encountered in pharmaceutical and research chemicals. Understanding its properties is paramount to its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4160-52-5 | [1][4] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Clear, colorless oil or liquid | [5] |
| Boiling Point | 252 °C at 739 Torr | [5] |
| Melting Point | 12 °C | [5] |
| Density | ~0.952 g/cm³ | [5] |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [1] |
Core Application I: Synthesis of β-Keto-Amines via α-Halogenation
One of the most powerful applications of this compound is its role as a precursor in the synthesis of β-keto-amines, a class that includes substituted cathinones.[6][7] This transformation is typically a two-step process: an initial α-bromination followed by a nucleophilic substitution with a primary or secondary amine.
Causality of the Pathway: The hydrogen atoms on the carbon alpha to the carbonyl group (the α-carbon) are acidic and can be removed to form an enolate intermediate under basic conditions or an enol under acidic conditions. This enol/enolate is nucleophilic and readily attacks electrophiles like molecular bromine (Br₂), leading to selective halogenation at the α-position.[8] The resulting α-bromoketone is an excellent electrophile, primed for an Sₙ2 reaction with an amine nucleophile to form the final β-keto-amine product.[9]
Caption: General workflow for synthesizing β-keto-amines from this compound.
Protocol 1: α-Bromination of this compound
This protocol details the synthesis of 2-bromo-1-(p-tolyl)butan-1-one, the critical intermediate for subsequent amination reactions. The procedure is adapted from established methods for the α-bromination of similar aromatic ketones.[10][11][12]
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Ice-cold water
-
Dichloromethane (DCM) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 61.6 mmol) in glacial acetic acid (e.g., 75 mL). Place the flask in an ice bath to cool.
-
Bromine Addition: In a dropping funnel, carefully measure liquid bromine (e.g., 3.3 mL, 64.7 mmol). Add the bromine dropwise to the stirred ketone solution over 30-45 minutes. Maintain the temperature below 20°C during the addition. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts.[13]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding. Progress can be monitored by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water. This will precipitate the crude α-bromoketone product and quench any remaining bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Causality: The organic product is more soluble in DCM than in the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with cold water (1 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove residual acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, 2-bromo-1-(p-tolyl)butan-1-one, should be a yellow oil or waxy solid.[14]
Self-Validation: The crude product should be carried forward immediately due to its lachrymatory nature and potential instability. Purity can be assessed via ¹H NMR (disappearance of the α-CH₂ triplet from the starting material and appearance of a new α-CH doublet).
Protocol 2: Synthesis of 1-(p-tolyl)-2-(tert-butylamino)butan-1-one Hydrochloride (A Bupropion Analog)
This protocol describes the Sₙ2 displacement of the bromide with tert-butylamine, analogous to the synthesis of the antidepressant Bupropion.[15][16]
Materials:
-
Crude 2-bromo-1-(p-tolyl)butan-1-one (from Protocol 1) (1.0 eq)
-
tert-Butylamine (3.0 eq)
-
Toluene or Dichloromethane (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Isopropanol
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude α-bromoketone from the previous step in toluene (e.g., 100 mL) in a round-bottom flask.
-
Amine Addition: Cool the solution in an ice bath and add tert-butylamine (e.g., 19.5 mL, 185 mmol) dropwise. Causality: An excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-32 hours.[9] The formation of a precipitate (tert-butylammonium bromide) will be observed.
-
Work-up: Pour the reaction mixture into ice-cold water (150 mL). Separate the organic (toluene) layer.
-
Acidification and Precipitation: Wash the toluene layer with water (2 x 50 mL). While stirring vigorously, acidify the toluene solution by adding concentrated HCl dropwise. The hydrochloride salt of the product is insoluble in toluene and will precipitate out as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent like isopropanol to yield fine, white crystals.[9]
Caption: Sₙ2 mechanism for the amination of the α-bromoketone intermediate.
Core Application II: C-C Bond Formation via the Grignard Reaction
The carbonyl group of this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds, transforming the ketone into a tertiary alcohol.[17]
Causality of the Pathway: The Grignard reagent (R-MgX) acts as a potent source of a carbanion nucleophile (R⁻). The highly polarized carbonyl group (C=O) of the ketone features an electrophilic carbon atom, which is readily attacked by the Grignard reagent. The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic work-up to yield the final tertiary alcohol product.[18][19]
Protocol 3: Synthesis of 1-(p-tolyl)-1-phenylbutan-1-ol
This protocol details the addition of phenylmagnesium bromide to this compound.
Materials:
-
Magnesium turnings (1.1 eq)
-
Bromobenzene (1.05 eq)
-
Anhydrous diethyl ether or THF (as solvent)
-
Iodine crystal (as initiator)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Ensure all glassware is flame-dried or oven-dried to be completely free of water. Assemble a three-neck flask with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Argon).
-
Place magnesium turnings (e.g., 1.6 g, 66 mmol) in the flask.
-
Add a solution of bromobenzene (e.g., 6.8 mL, 65 mmol) in anhydrous diethyl ether (20 mL) to the dropping funnel.
-
Add a small portion (~1/4) of the bromobenzene solution to the magnesium. Add a single crystal of iodine to initiate the reaction. The onset is indicated by bubbling and the formation of a cloudy, brownish solution.[18]
-
Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Ketone Addition:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound (e.g., 10.0 g, 61.6 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C. Causality: The reaction is highly exothermic; slow, cooled addition prevents side reactions.
-
After addition, allow the reaction to stir at room temperature for 1 hour.
-
-
Quenching and Work-up:
-
Cool the reaction flask in a large ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (e.g., 50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. Causality: NH₄Cl is a weak acid, providing a proton source to form the alcohol while being mild enough to avoid degradation of the product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
-
Purification: The product, 1-(p-tolyl)-1-phenylbutan-1-ol, can be purified by flash column chromatography or recrystallization.
Caption: Workflow for the Grignard reaction with this compound.
Spectroscopic Validation
Confirmation of the starting material's identity and purity is essential. The following data are characteristic of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Characteristic Feature(s) | Interpretation | Source(s) |
| FTIR | Strong absorption at ~1680 cm⁻¹ | Aromatic Ketone (C=O) stretch | [1][4] |
| Absorptions at ~2870-2960 cm⁻¹ | Aliphatic C-H stretching | [4] | |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 162 | Molecular Weight | [1][20] |
| Major fragment at m/z = 119 | [CH₃-C₆H₄-CO]⁺ fragment (loss of propyl group) | [1] |
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and the reagents used in its transformation carry specific hazards.
-
Hazards: this compound is classified as harmful if swallowed (Acute Tox. 4).[1] Reagents like bromine are highly corrosive, toxic, and require extreme caution. Grignard reagents are pyrophoric and react violently with water.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[21][22] Facilities should be equipped with an eyewash station and a safety shower.[21]
-
Handling Bromine: Use a syringe or cannula for transferring liquid bromine. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Handling Grignard Reagents: Strict anhydrous conditions are mandatory. Reactions must be conducted under an inert atmosphere to prevent contact with air and moisture.
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Application Notes and Protocols for the Friedel-Crafts Acylation of Toluene
Abstract
This comprehensive guide provides a detailed exposition of the experimental setup and underlying principles for the Friedel-Crafts acylation of toluene, a cornerstone of electrophilic aromatic substitution in organic synthesis. These application notes are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven protocols. The content herein emphasizes scientific integrity, causality behind experimental choices, and self-validating methodologies to ensure reliable and reproducible outcomes.
Introduction: The Significance of Friedel-Crafts Acylation
First developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation remains a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring.[1][2] This reaction is fundamental to the synthesis of aromatic ketones, which are crucial intermediates and active pharmaceutical ingredients in a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][3]
The acylation of toluene, in particular, serves as an excellent model system for understanding the intricacies of electrophilic aromatic substitution on activated aromatic rings. The methyl group of toluene is an activating, ortho-, para-directing group.[4] However, due to steric hindrance from the bulky acyl group, the acylation occurs almost exclusively at the para position, leading to high regioselectivity.[4][5] A significant advantage of Friedel-Crafts acylation over the related alkylation is that the resulting ketone product is deactivated towards further acylation, which prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[6][7]
This document will provide a detailed protocol for the acylation of toluene with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving an electrophilic aromatic substitution.[8]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride). This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[8][9]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][8]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[4][8]
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Experimental Protocol: Acylation of Toluene with Acetyl Chloride
This protocol outlines a standard laboratory procedure for the Friedel-Crafts acylation of toluene.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Properties |
| Toluene | C₇H₈ | 92.14 | 0.025 mol | Flammable, irritant |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.0275 mol | Corrosive, lachrymator |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.0275 mol | Corrosive, water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~30 mL | Volatile, suspected carcinogen |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~10 mL | Corrosive |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Ice | H₂O | 18.02 | As needed | - |
Apparatus
-
50 mL Round-bottom flask
-
Claisen adapter
-
Addition funnel (60 or 125 mL)
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for Friedel-Crafts acylation.
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[10]
-
In a fume hood, assemble a 50 mL round-bottom flask with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Place a drying tube filled with calcium chloride on top of the condenser.
-
Carefully weigh 0.0275 mol of anhydrous aluminum chloride and add it to the round-bottom flask.[11]
-
Add 8 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.[11]
-
Cool the flask in an ice bath to 0°C.[11]
-
-
Addition of Reagents:
-
In the addition funnel, prepare a solution of 0.0275 mol of acetyl chloride in 5 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 10 minutes. The mixture should become homogeneous and turn bright yellow.[11] A cloudy, off-white mixture may indicate moisture contamination and deactivation of the catalyst.[11]
-
Prepare a solution of 0.025 mol of toluene in 5 mL of anhydrous DCM and add it to the same addition funnel.
-
Add the toluene solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling. The solution will typically turn an amber color.[11]
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 10 mL of concentrated HCl.[4][11] This will quench the reaction and decompose the aluminum chloride complex.[12]
-
Transfer the mixture to a 125 mL separatory funnel.
-
Separate the lower organic layer. Extract the aqueous layer with an additional 10 mL of DCM.[11][13]
-
Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 15 mL of brine.[4][11]
-
Dry the organic layer over anhydrous sodium sulfate.[11][13]
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.[10][14]
-
-
Purification and Characterization:
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[13][14] Handle in a dry environment and wear appropriate personal protective equipment (PPE).[6]
-
Acetyl Chloride: Corrosive and a lachrymator (tear gas).[10][16] Dispense in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[6][10] All handling should be performed in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented.[6]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. Any moisture will deactivate the aluminum chloride catalyst.[10]
-
Stoichiometry of the Lewis Acid: Unlike a true catalyst, a stoichiometric amount or more of AlCl₃ is often required because the ketone product forms a stable complex with the Lewis acid, rendering it inactive.[7]
-
Temperature Control: The initial reaction between AlCl₃ and acetyl chloride is exothermic.[12][14] Cooling the reaction mixture is crucial to control the reaction rate and prevent side reactions.
-
Regioselectivity: While the para product is majorly favored in the acylation of toluene, the choice of Lewis acid and reaction conditions can influence the isomer distribution.[17]
Conclusion
The Friedel-Crafts acylation of toluene is a robust and highly regioselective reaction that provides a reliable route to p-methylacetophenone. By carefully controlling the experimental parameters, particularly moisture and temperature, high yields of the desired product can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this important transformation in their synthetic endeavors.
References
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Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved from [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
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12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved from [Link]
-
D'Souza, L. J., & Török, B. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education, 90(2), 240–242. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 4'-Methylbutyrophenone in Pharmaceutical Intermediate Synthesis
Abstract
4'-Methylbutyrophenone (CAS: 4160-52-5), an aromatic ketone, serves as a highly versatile and strategic starting material in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical structure, featuring a reactive carbonyl group and an alpha-carbon susceptible to functionalization, makes it a valuable precursor for constructing various drug scaffolds.[1] This technical guide provides an in-depth exploration of its primary applications, focusing on the synthesis of muscle relaxants and analogs of antidepressants. We will dissect the core chemical transformations, provide detailed, field-proven protocols, and explain the mechanistic causality behind key experimental choices.
Introduction: The Versatility of this compound
This compound, also known as 1-(4-methylphenyl)butan-1-one, is an organic compound whose value in medicinal chemistry lies in its dual reactivity.[3] The carbonyl group can undergo nucleophilic attack, while the adjacent methylene group (the α-carbon) possesses activated C-H bonds, enabling a range of crucial chemical modifications. These modifications are foundational to building the molecular complexity required for therapeutic efficacy.
The principal synthetic routes leveraging this compound include:
-
Mannich Reactions: For the introduction of aminomethyl groups, pivotal in the synthesis of muscle relaxants like Tolperisone and Eperisone.[4][5]
-
α-Halogenation: A key step to create an electrophilic center at the alpha-position, which can then undergo nucleophilic substitution to introduce diverse functionalities, a strategy used in the synthesis of Bupropion and its analogs.[6][7][8]
-
Carbonyl Reductions & Additions: Standard transformations such as reduction to secondary alcohols or Grignard additions to form tertiary alcohols, expanding the range of possible molecular architectures.[9][10]
This document will focus on the most prominent and illustrative of these applications.
Application I: Synthesis of Centrally Acting Muscle Relaxants via the Mannich Reaction
One of the most significant applications of propiophenone and butyrophenone derivatives is in the synthesis of muscle relaxants such as Tolperisone and Eperisone.[1][11] The core of this synthesis is the Mannich reaction, a three-component condensation that efficiently forms a C-C bond and introduces a vital amino group.[5][12][13]
The Mannich Reaction: Mechanism and Rationale
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[12] In the context of synthesizing Tolperisone from its propiophenone analog, the reaction condenses 4'-methylpropiophenone, formaldehyde (or a stable equivalent like 1,2-dioxolane), and a secondary amine (piperidine) under acidic conditions.[4][14]
Causality of Components:
-
Acid Catalyst: The reaction is typically acid-catalyzed. The acid protonates the formaldehyde, making it more electrophilic, and facilitates the formation of the key intermediate, the Eschenmoser salt analog (an iminium ion), from the amine and formaldehyde.[12]
-
Active Hydrogen Compound: this compound provides the enolizable ketone, which acts as the nucleophile in its enol form.
-
Amine & Aldehyde: Piperidine and formaldehyde combine to form the electrophilic iminium ion that is attacked by the enol.
Caption: General workflow of the Mannich reaction for synthesizing Tolperisone analogs.
Protocol: Synthesis of Tolperisone Hydrochloride
This protocol is adapted from established industrial methods for producing Tolperisone, which uses the closely related 4'-methylpropiophenone.[4][14] The principles are directly applicable.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 4'-Methylpropiophenone | 148.20 | 14.8 g (0.1 mol) | 1.0 |
| Piperidine Hydrochloride | 121.62 | 12.2 g (0.1 mol) | 1.0 |
| 1,2-Dioxolane | 74.08 | 50 mL (solvent) | - |
| Hydrochloric Acid (conc.) | 36.46 | catalytic amount | - |
| Ethyl Acetate | 88.11 | For precipitation | - |
| tert-Butyl methyl ether (MTBE) | 88.15 | For precipitation | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4'-methylpropiophenone (14.8 g), piperidine hydrochloride (12.2 g), and 1,2-dioxolane (50 mL).[4]
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Add ethyl acetate and tert-butyl methyl ether to the cooled reaction mixture to precipitate the product, Tolperisone hydrochloride.[4]
-
Filtration and Washing: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold tert-butyl methyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The expected yield is typically high for this one-pot reaction.[4]
Application II: Synthesis of Bupropion Analogs via α-Bromination
While Bupropion itself is derived from m-chloropropiophenone, the synthetic strategy is a cornerstone of ketone functionalization and is directly applicable to this compound for creating novel analogs.[8][15] The process involves two key steps: electrophilic α-bromination of the ketone followed by nucleophilic substitution with an amine.[7][16]
α-Bromination: Mechanism and Rationale
The α-bromination of a ketone is a classic transformation that proceeds via an enol or enolate intermediate.[17][18] Under acidic conditions, the ketone is reversibly protonated, which facilitates tautomerization to the enol form. This enol is the active nucleophile that attacks the electrophilic bromine (Br₂).[18][19]
Causality of Conditions:
-
Acidic Medium (e.g., Acetic Acid): The acid catalyst is crucial for promoting the formation of the enol intermediate, which is a much stronger nucleophile than the ketone itself.[17][19]
-
Brominating Agent (Br₂ or NBS): Molecular bromine (Br₂) is a common reagent.[7][20] N-Bromosuccinimide (NBS) is a safer alternative that provides a low, steady concentration of bromine, which can improve selectivity and reduce side reactions.[6]
Caption: Acid-catalyzed α-bromination mechanism of a ketone.
Protocol I: α-Bromination of this compound
This protocol is a generalized procedure for the selective monobromination of aralkyl ketones.[6]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| This compound | 162.23 | 16.2 g (0.1 mol) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 21.4 g (0.12 mol) | 1.2 |
| Acidic Alumina (Al₂O₃) | - | 1.6 g (10% w/w) | - |
| Methanol | 32.04 | 200 mL (solvent) | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (16.2 g), N-Bromosuccinimide (21.4 g), acidic alumina (1.6 g), and methanol (200 mL).[6]
-
Reaction: Heat the mixture to reflux. The reaction is typically rapid and can be completed in 15-30 minutes. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the alumina and succinimide byproduct.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-4'-methylbutyrophenone. The product can be further purified by column chromatography if necessary.
Protocol II: Amination to form a Bupropion Analog
This step involves the nucleophilic substitution of the bromide with an amine.[7][16]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| α-Bromo-4'-methylbutyrophenone | 241.12 | 24.1 g (0.1 mol) | 1.0 |
| tert-Butylamine | 73.14 | 29.3 g (0.4 mol) | 4.0 |
| Toluene | 92.14 | 200 mL (solvent) | - |
| Hydrochloric Acid (in Ether) | - | To precipitate salt | - |
Procedure:
-
Reaction Setup: Dissolve the crude α-bromo-4'-methylbutyrophenone (24.1 g) in toluene (200 mL) in a 500 mL flask.
-
Amine Addition: Cool the solution in an ice bath and add tert-butylamine (29.3 g) dropwise. A significant excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr byproduct.[16]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the mixture to remove the tert-butylamine hydrobromide salt.
-
Extraction: Wash the toluene filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Salt Formation: Concentrate the organic layer. Redissolve the resulting free base in diethyl ether and add a solution of HCl in ether to precipitate the final product as its hydrochloride salt.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum to obtain the target Bupropion analog.
Caption: Synthetic workflow for a Bupropion analog from this compound.
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A Robust, Gradient HPLC Method for the Resolution of Butyrophenone Analogs
An Application Note from the Office of the Senior Application Scientist
Abstract: This application note provides a comprehensive guide and a detailed protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of butyrophenone analogs. Butyrophenones, a critical class of aromatic ketones, form the structural basis for many pharmaceutical compounds, particularly antipsychotic drugs.[1][2] Ensuring the purity and accurate identification of these analogs is paramount in drug development and quality control. This guide follows a logical, science-based workflow from initial analyte characterization to final method optimization and system suitability testing, explaining the causality behind each experimental choice. The resulting reverse-phase gradient method is designed for high resolution, reproducibility, and adherence to regulatory standards.
Introduction: The Analytical Challenge of Butyrophenone Analogs
Butyrophenone consists of a phenyl ring attached to a butanoyl group, creating a moderately non-polar aromatic ketone.[3] Its derivatives, which include widely used antipsychotics like Haloperidol and Droperidol, differ by various substitutions on this core structure.[1][4] These structural modifications, while critical for pharmacological activity, can present a significant analytical challenge. Analogs often possess similar physicochemical properties, such as hydrophobicity, making their separation complex.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the premier technique for this application.[5] It excels at separating compounds based on differences in hydrophobicity.[6][7] This document details a systematic approach to developing a gradient RP-HPLC method capable of resolving a complex mixture of butyrophenone analogs, ensuring both analytical accuracy and efficiency.
The Method Development Strategy: A Logic-Driven Workflow
Effective method development is not a matter of trial and error but a systematic process of informed decisions. The primary goal is to achieve adequate selectivity and resolution between all target analytes and potential impurities.[8] Our strategy is grounded in the fundamental principles of chromatography.
Analyte Characterization and Initial Choices
-
Stationary Phase Selection: Butyrophenone and its analogs are primarily non-polar to moderately polar. Therefore, a non-polar stationary phase is the logical starting point, making Reverse-Phase HPLC the clear choice.[7][9] We selected a C18 (octadecylsilane) column as our primary screening column. C18 columns offer the highest level of hydrophobic retention among alkyl phases and are a versatile, well-understood industry standard.[6] For analogs that are difficult to resolve, a Phenyl-Hexyl phase could be considered as an alternative to introduce different selectivity through π-π interactions with the aromatic rings of the analytes.[10]
-
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[11]
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[12] We will proceed with Acetonitrile. Its lower viscosity results in lower system backpressure, and it often provides sharper peaks and different selectivity compared to methanol.
-
Aqueous Phase & pH Control: The butyrophenone structure itself is neutral, but analogs may contain ionizable functional groups (e.g., amines). The ionization state of an analyte dramatically affects its retention in RP-HPLC.[13] To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase must be controlled. Using a mobile phase acidified with 0.1% Formic Acid serves to suppress the ionization of any residual silanols on the silica-based column and protonate basic functional groups on the analytes, leading to more stable and predictable chromatography.
-
Gradient Elution: The Key to Resolving Complex Mixtures
When analyzing a sample containing compounds with a wide range of hydrophobicities, an isocratic elution (constant mobile phase composition) is often inefficient. It can lead to poor resolution of early-eluting peaks and excessively broad peaks for late-eluting components.[14]
A gradient elution , where the concentration of the organic solvent (ACN) is increased over the course of the run, is the superior approach.[15] This strategy ensures that more polar analogs elute early under weaker mobile phase conditions, while more non-polar, strongly retained analogs are efficiently eluted as the solvent strength increases. This results in sharper peaks, better resolution, and shorter overall run times.
The development process begins with a broad "scouting gradient" (e.g., 5% to 95% ACN) to determine the approximate elution conditions for all analytes.[14] Based on the results of this initial run, the gradient slope and duration can be optimized to maximize resolution where needed.[15]
Workflow Visualization
The logical flow of the method development process is illustrated below. This systematic approach ensures that each parameter is optimized based on a sound scientific foundation, leading to a robust and reliable final method.
Caption: A flowchart of the systematic HPLC method development process.
Optimized Method and Protocols
Following the strategy outlined above, the following optimized method was developed. This method provides baseline separation for a representative mixture of butyrophenone analogs.
Optimized HPLC Method Parameters
All quantitative data and final method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes (including re-equilibration) |
Detailed Experimental Protocols
Protocol 1: Mobile Phase and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm nylon filter.[12]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter through a compatible 0.45 µm filter if necessary.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each butyrophenone analog reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard/SST Solution (50 µg/mL): Create a mixed standard solution by pipetting appropriate volumes of each stock solution into a single volumetric flask. Dilute to the final concentration of 50 µg/mL for each analyte using the diluent. This solution will be used for system suitability testing and quantification.
-
Sample Preparation: Prepare sample solutions by dissolving the material in the diluent to achieve a target concentration within the calibrated range of the method (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC System Operation and System Suitability
-
System Startup: Purge the HPLC system with both mobile phases to remove air bubbles and ensure stable solvent delivery.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST): Before any sample analysis, the performance of the chromatographic system must be verified.[16] This is a core requirement of regulatory bodies like the FDA and is described in ICH guidelines.[17][18][19]
-
Inject the Working Standard/SST Solution five (5) consecutive times.
-
Calculate the system suitability parameters using the chromatography data system.
-
The results must meet the acceptance criteria defined in Table 2 before proceeding with sample analysis.
-
System Suitability Test (SST) Criteria
The SST ensures the validity of the analytical results by confirming the precision, resolution, and overall performance of the HPLC system for this specific method.[16][17]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between all adjacent peaks | Ensures baseline separation of analytes.[17] |
| Tailing Factor (T) | ≤ 1.5 for all analyte peaks | Measures peak symmetry; high tailing can indicate undesirable column interactions.[18] |
| Repeatability (%RSD) | ≤ 2.0% for peak areas from 5 replicate injections | Confirms the precision and reproducibility of the injector and pump.[16] |
| Theoretical Plates (N) | ≥ 3000 for each analyte peak | Measures the efficiency and separation power of the column.[18] |
Conclusion
This application note presents a systematically developed, robust, and reliable RP-HPLC gradient method for the separation of butyrophenone analogs. By employing a logical workflow that begins with understanding analyte chemistry and progresses through systematic optimization of chromatographic parameters, we have established a method that delivers high resolution and excellent peak shape. The inclusion of a rigorous System Suitability Test protocol ensures that the method operates within validated parameters, providing trustworthy and reproducible results essential for pharmaceutical research, development, and quality control environments.
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use of 4'-Methylbutyrophenone as a reference standard in chromatography
An Application Note and Protocol for the Use of 4'-Methylbutyrophenone as a Reference Standard in Chromatography
Abstract
This comprehensive guide details the application of this compound as a reference standard for quantitative analysis in chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, analytical scientists, and professionals in drug development and forensic toxicology, this document provides a robust framework for method development and validation. It includes detailed, field-proven protocols, explanations of experimental causality, and self-validating system suitability criteria to ensure data integrity and reproducibility.
Introduction: The Role of this compound in Analytical Science
This compound (4-MBP) is a ketone derivative that has gained significance as an analytical reference standard. Its structural similarity to a class of synthetic cathinones, often referred to as "designer drugs," makes it an invaluable tool for their identification and quantification in forensic and clinical toxicology.[1] The stability and distinct chromatographic behavior of 4-MBP allow it to serve as a reliable calibrator or internal standard, ensuring the accuracy and precision of analytical results.
A reference standard is a highly purified compound used as a measurement base. In chromatography, its purpose is to help identify and quantify other substances. By comparing the chromatographic peak of an unknown sample to the peak of a known amount of a reference standard, one can determine the concentration of the unknown. The choice of 4-MBP is predicated on its chemical properties, which provide a consistent response under typical reverse-phase HPLC and GC conditions.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application, from solvent selection to storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 4160-52-5 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [2][3] |
| Molecular Weight | 162.23 g/mol | [3][4] |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [2][3] |
| Synonyms | p-Methylbutyrophenone, 1-(p-Tolyl)butan-1-one | [2][5] |
| Melting Point | 12 °C | [4][6] |
| Boiling Point | 252 °C (at 739 Torr) | [6] |
| Density | ~0.952 g/cm³ | [4][6] |
| Solubility | Very slightly soluble in water (0.28 g/L). Soluble in Chloroform, DMSO. | [6][7] |
graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="1,1!"]; O1 [label="O", pos="1,1.7!"]; C5 [label="C", pos="2.2,0.5!"]; C6 [label="C", pos="3.2,1!"]; C7 [label="C", pos="4.2,0.5!"]; C8 [label="C", pos="4.2,-0.5!"]; C9 [label="C", pos="3.2,-1!"]; C10 [label="C", pos="2.2,-0.5!"]; C11 [label="C", pos="5.4,1!"];
// Benzene Ring with alternating double bonds C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2, style=dashed]; C7 -- C8 [len=1.2]; C8 -- C9 [len=1.2, style=dashed]; C9 -- C10 [len=1.2]; C10 -- C5 [len=1.2, style=dashed];
// Butanone chain C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- O1 [style=double, len=1.0]; C4 -- C5 [len=1.2];
// Methyl group on the ring C7 -- C11 [len=1.2];
// Implicit Hydrogens (not drawn for clarity)// Add labels for key groups subgraph { rank=same; node [shape=plaintext, fontsize=10]; l1 [label="CH₃"]; l2 [label="CH₂"]; l3 [label="CH₂"]; l4 [label="C=O"]; l5 [label="CH₃"]; l1 [pos="-1.3,0!"]; l2 [pos="-0.3,0!"]; l3 [pos="0.7,0!"]; l4 [pos="1.5,1.3!"]; l5 [pos="5.9,1!"]; } }
Caption: Chemical Structure of this compound.
Safety, Handling, and Storage
Expert Insight: The integrity of a reference standard is paramount. Proper handling and storage are not just safety measures; they are critical components of data quality assurance.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
May cause skin and serious eye irritation.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors, especially if heated.[10]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage Conditions
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10]
-
Recommended storage temperature is room temperature, sealed in a dry environment.[6]
Protocol 1: Preparation of Standard Solutions
Causality: The accuracy of quantification is directly dependent on the accuracy of the standard solution concentrations. Using a calibrated analytical balance and Class A volumetric flasks is non-negotiable. The choice of solvent is critical; it must fully dissolve the standard and be compatible with the chromatographic mobile phase.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Pipettes and disposable tips
Stock Standard Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a weighing boat.
-
Carefully transfer the powder to a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with small aliquots of the chosen solvent (e.g., Methanol) and add the rinsate to the flask to ensure a complete transfer.
-
Add solvent to the flask until it is about 75% full.
-
Cap and sonicate or vortex the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add solvent to the mark, cap, and invert the flask at least 15 times to ensure homogeneity.
-
Transfer the stock solution to a labeled, amber glass vial and store at 2-8 °C. This solution should be stable for several months, but stability should be verified.
Working Standard and Calibration Curve Preparation
-
Prepare a series of working standards by performing serial dilutions of the stock solution.
-
For example, to prepare a 10 µg/mL working standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase or chosen solvent.
-
Create a calibration curve by preparing at least five concentration levels that bracket the expected concentration of the analyte in the samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Principle: This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately nonpolar compound, will be retained on the column and eluted by a mixture of water and an organic solvent like acetonitrile. An acid modifier (e.g., formic or phosphoric acid) is often used to ensure sharp peak shapes by suppressing the ionization of silanol groups on the silica support.[11][12]
Caption: General workflow for HPLC analysis.
Instrumentation and Conditions
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with binary/quaternary pump and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1) | Provides good retention and resolution for nonpolar to moderately polar compounds.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and improves peak shape.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 0-15 min: 30% B to 90% B; 15-17 min: Hold 90% B; 17.1-20 min: Re-equilibrate at 30% B | A gradient ensures elution of a wider range of analytes and cleans the column. |
| Column Temperature | 30 °C | Improves peak shape and reduces viscosity, leading to more stable retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | UV/DAD at 254 nm | Aromatic ketones like 4-MBP show strong absorbance at this wavelength. |
System Suitability Testing (SST)
Trustworthiness: SST is a non-negotiable, self-validating step. It confirms that the entire chromatography system (instrument, column, mobile phase) is performing adequately before analyzing any samples.
-
Before starting the analysis sequence, perform five replicate injections of a mid-range working standard (e.g., 10 µg/mL).
-
Calculate the parameters listed in Table 3. The system must pass all criteria before proceeding.
Table 3: HPLC System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) Precision | RSD ≤ 1.0% | Ensures stable chromatographic conditions. |
| Peak Area Precision | RSD ≤ 2.0% | Demonstrates injector and detector precision. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry; values outside this range can indicate column degradation or interactions. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
Protocol 3: Gas Chromatography (GC) Method
Principle: GC is ideal for volatile and thermally stable compounds like 4-MBP. The compound is vaporized in a heated inlet and separated on a column with a non-polar stationary phase. Retention is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.[13]
Instrumentation and Conditions
Table 4: Suggested GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890, Shimadzu GC-2010, or equivalent with FID | Standard setup for routine analysis of volatile organic compounds. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose non-polar column suitable for a wide range of compounds.[14] |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min | Inert carrier gas to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | Temperature programming allows for the separation of compounds with different boiling points.[14] |
| Detector | FID | |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector performance. |
System Suitability Testing (SST)
As with HPLC, perform five replicate injections of a mid-range standard to verify system performance against the criteria in Table 5.
Table 5: GC System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) Precision | RSD ≤ 0.5% | Ensures stable oven temperature control and gas flow. |
| Peak Area Precision | RSD ≤ 2.0% | Demonstrates injector and detector precision. |
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.8 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 20,000 | Indicates high column efficiency. |
Conclusion
This compound is a versatile and reliable reference standard for chromatographic applications. Its well-defined properties and predictable behavior in both HPLC and GC systems make it an excellent choice for the quantification of synthetic cathinones and other related compounds. By following the detailed protocols and implementing rigorous system suitability tests as outlined in this guide, analytical laboratories can achieve high-quality, reproducible, and defensible results.
References
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Title: 4-Chloro-4'-methylbutyrophenone | C11H13ClO | CID 98745 Source: PubChem - NIH URL: [Link]
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Protocols for the Derivatization of 4'-Methylbutyrophenone for Enhanced Chromatographic Analysis
An Application Guide for Researchers
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract: 4'-Methylbutyrophenone is a ketone of significant interest in synthetic chemistry and is structurally related to certain classes of designer drugs, such as cathinones.[1][2] Its analysis is crucial for quality control, metabolic studies, and forensic investigations. However, direct analysis can be challenging due to its moderate polarity and the potential for poor chromatographic performance or low sensitivity with certain detectors. Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations.[3][4] This guide provides detailed, field-proven protocols for the derivatization of this compound's core functional group—the ketone—to enhance its analytical properties for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
Rationale for Derivatization
The primary goal of derivatization in this context is to transform the this compound molecule into a new compound with properties better suited for a specific analytical method.[4] The ketone's carbonyl group is the principal target for these chemical modifications.[5][6]
Key benefits include:
-
Enhanced Volatility for GC Analysis: Converting the polar carbonyl group into a less polar, more stable derivative increases the compound's volatility, making it suitable for gas-phase separation without thermal degradation.[7]
-
Improved Chromatographic Peak Shape: Derivatization can reduce unwanted interactions between the analyte and the chromatographic column, leading to sharper, more symmetrical peaks and improved resolution.
-
Increased Detector Sensitivity: By introducing a chromophore (for UV-Vis detection) or a fluorophore, the analyte's response to the detector can be dramatically increased, lowering detection limits.[3]
-
Structural Confirmation by Mass Spectrometry: The formation of a derivative with a predictable mass shift and unique fragmentation pattern provides an additional layer of confidence in compound identification.
Protocol I: Oximation & Silylation for GC-MS Analysis
This two-step protocol is the gold standard for preparing ketones and other carbonyl-containing compounds for GC-MS. Oximation protects the reactive carbonyl group, while silylation enhances volatility.[8]
Scientific Principle: The first step, oximation , involves the reaction of the ketone with an oximation reagent like Methoxyamine Hydrochloride (MeOx). This reaction converts the carbonyl group (C=O) into an oxime (C=N-OCH₃), which is more stable and less prone to tautomerization (isomerization involving the migration of a proton), preventing the formation of multiple derivative peaks.[7][8][9]
The second step, silylation , uses a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace any active hydrogen atoms (e.g., on hydroxyl or amine groups) with a non-polar trimethylsilyl (TMS) group.[7][9] While this compound itself lacks active hydrogens, this step is crucial when analyzing its potential metabolites, which may be hydroxylated. This process significantly reduces polarity and increases the molecule's volatility, making it ideal for GC analysis.[10]
Workflow for GC-MS Derivatization
Caption: Workflow for two-step oximation and silylation of this compound.
Detailed Experimental Protocol
Reagents & Materials:
-
This compound standard/sample
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst (optional, but recommended)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the dried sample extract or standard in 50 µL of an anhydrous solvent within a GC vial.
-
Oximation: Add 50 µL of the methoxyamine hydrochloride solution to the vial. Cap tightly and vortex briefly.[8]
-
Reaction I: Heat the vial at 60°C for 45-90 minutes to ensure complete formation of the methoxime derivative.[7][9]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 100 µL of MSTFA (or MSTFA + 1% TMCS). Cap tightly and vortex.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS system.
Self-Validation & Trustworthiness:
-
Reagent Blank: Always prepare a reagent blank (containing only the derivatization reagents and solvent) to identify any background peaks or artifacts originating from the reagents themselves.
-
Positive Control: Derivatize a known standard of this compound alongside the unknown samples to confirm the reaction was successful and to determine the retention time and mass spectrum of the derivative.
Table 1: Expected Analytical Changes Post-Oximation
| Property | This compound (Underivatized) | This compound Methoxime | Rationale for Change |
| Molecular Formula | C₁₁H₁₄O | C₁₂H₁₇NO | Addition of a -NOCH₃ group. |
| Molecular Weight | 162.23 g/mol [12] | 191.27 g/mol | Covalent addition of the methoxyamine moiety minus water. |
| GC Retention Time | Variable, potential for peak tailing. | Increased and more stable. | Increased molecular weight and stability lead to a later, more consistent elution. |
| Key Mass Fragments (EI) | m/z 119, 147, 162[13] | Distinct M+ at m/z 191, characteristic fragments. | Formation of a new molecule results in a completely different fragmentation pattern. |
Protocol II: Hydrazone Formation for HPLC-UV/Vis Analysis
This method is exceptionally useful when high sensitivity is required and the primary analytical instrument is an HPLC with a UV-Vis or Diode-Array Detector (DAD). The derivatization introduces a strong chromophore to the analyte.
Scientific Principle: This protocol utilizes the reaction of a ketone with a hydrazine derivative, most commonly 2,4-dinitrophenylhydrazine (DNPH) . The reaction is a condensation that occurs under acidic conditions, where the carbonyl group of this compound reacts with DNPH to form a highly colored and stable 2,4-dinitrophenylhydrazone derivative.[5][6] The key advantage is the incorporation of the dinitrophenyl group, which is an intense chromophore, allowing for highly sensitive detection at wavelengths around 365 nm, where the parent molecule has negligible absorbance.[14] This makes the method ideal for trace-level quantification.
Workflow for HPLC-UV Derivatization
Caption: Workflow for DNPH derivatization of this compound for HPLC analysis.
Detailed Experimental Protocol
Reagents & Materials:
-
This compound standard/sample
-
2,4-dinitrophenylhydrazine (DNPH)
-
HPLC-grade Acetonitrile (ACN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
HPLC-grade Water
-
Reaction vials (e.g., 4 mL amber vials)
-
C18 HPLC Column
Procedure:
-
Reagent Preparation (Caution: Acid): Prepare the DNPH derivatizing reagent by dissolving ~100 mg of DNPH in 20 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. Dilute to a final volume of 50 mL with acetonitrile. This solution is stable for several weeks when stored in the dark at 4°C.[15]
-
Sample Preparation: Dissolve the sample or standard in a known volume of acetonitrile.
-
Derivatization Reaction: In a reaction vial, mix 1 mL of the sample solution with 1 mL of the DNPH reagent.
-
Reaction: Cap the vial and allow it to react for 1-2 hours at room temperature. Gentle heating (e.g., 40°C) can be used to accelerate the reaction if necessary. The formation of a yellow/orange color indicates the formation of the hydrazone.[15]
-
Sample Dilution: After the reaction is complete, dilute the sample with the HPLC mobile phase (e.g., a 1:10 dilution with Acetonitrile/Water) to a suitable concentration for analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system.
Self-Validation & Trustworthiness:
-
Standard Curve: For accurate quantification, a calibration curve must be generated by derivatizing a series of known concentrations of this compound standards and plotting the peak area against concentration.
-
Reagent Peak: The chromatogram will likely show a large peak corresponding to the unreacted DNPH reagent. Ensure the chromatographic method provides sufficient resolution to separate this peak from the analyte derivative peak.
Table 2: Expected Analytical Changes Post-DNPH Derivatization
| Property | This compound (Underivatized) | This compound-DNPH | Rationale for Change |
| Molecular Formula | C₁₁H₁₄O | C₁₇H₁₈N₄O₄ | Reaction with DNPH and loss of a water molecule. |
| Molecular Weight | 162.23 g/mol | 342.35 g/mol | Covalent addition of the dinitrophenylhydrazine moiety. |
| Color | Colorless/Pale Yellow | Yellow-Orange Solid/Solution | The DNPH group is a strong chromophore. |
| Max. Absorbance (λmax) | Weak UV absorbance (<250 nm) | Strong absorbance ~365 nm[14] | Introduction of the chromophore enables sensitive detection at a longer wavelength. |
| HPLC Elution | Early elution on RP-HPLC | Significantly later elution. | Increased molecular weight and hydrophobicity lead to stronger retention on a C18 column. |
Advanced Protocol: Reductive Amination for Chiral Analysis
This advanced protocol is relevant for pharmaceutical development, where understanding the stereochemistry of a molecule or its metabolites is critical. While this compound is achiral, this method can be used to create diastereomers that are separable on standard chromatographic columns.
Scientific Principle: Reductive amination is a method to convert a ketone into an amine.[16] The process involves two stages: first, the ketone reacts with a primary or secondary amine to form an imine (or enamine) intermediate. Second, this intermediate is reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the final amine.[16]
For chiral analysis, a chiral amine (e.g., (R)-α-methylbenzylamine) is used in the first step. The reaction of the achiral ketone with a single enantiomer of a chiral amine produces a mixture of two diastereomeric imines, which are then reduced to diastereomeric amines. Since diastereomers have different physical properties, they can be separated using standard (non-chiral) GC or HPLC columns.[17][18]
Workflow for Chiral Derivatization
Caption: Conceptual workflow for creating diastereomeric amines via reductive amination.
Conceptual Protocol Overview
Reagents & Materials:
-
This compound
-
Chiral amine (e.g., (S)-(-)-α-methylbenzylamine)
-
Mild reducing agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Methanol, Dichloroethane)
-
Acid catalyst (e.g., glacial acetic acid)
General Procedure:
-
Imine Formation: Dissolve this compound and a slight excess of the chiral amine in the chosen solvent. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for several hours.[16][19]
-
Reduction: Carefully add the reducing agent portion-wise to the mixture. The reaction is often monitored by TLC or LC-MS to confirm the consumption of the imine intermediate.
-
Workup: Once the reaction is complete, quench any remaining reducing agent and perform an aqueous workup (e.g., extraction with an organic solvent) to isolate the product amines.
-
Analysis: The resulting mixture of diastereomers can be analyzed directly by HPLC or GC on a standard achiral column (e.g., C18 for HPLC, DB-5 for GC) to resolve the two diastereomeric peaks.
Application Focus: This protocol is not for routine quantification but is a powerful tool in drug development and metabolism studies to:
-
Elucidate the stereochemistry of metabolic pathways.
-
Prepare chiral reference standards.
-
Develop stereoselective assays for related chiral compounds.
Summary and Method Selection
The choice of derivatization protocol depends entirely on the analytical objective and the instrumentation available.
Table 3: Comparison of Derivatization Protocols
| Feature | Oximation & Silylation | Hydrazone (DNPH) Formation | Reductive Amination |
| Primary Technique | GC-MS | HPLC-UV/DAD | HPLC or GC |
| Primary Goal | Increase volatility & thermal stability. | Introduce a strong UV chromophore. | Create separable diastereomers for chiral analysis. |
| Sensitivity | Good to Excellent (with MS) | Excellent (with UV/DAD) | Moderate (depends on detector) |
| Complexity | Moderate (two steps) | Simple (one step) | High (multi-step, requires workup) |
| Typical Application | General screening, identification, metabolomics, forensic analysis. | Trace quantification in environmental or biological samples. | Stereochemical analysis, chiral separations, pharmaceutical R&D. |
For routine identification and quantification where a GC-MS is available, the Oximation & Silylation protocol is robust and reliable. For applications demanding very low detection limits using HPLC, DNPH derivatization is the superior choice. For specialized research involving stereochemistry, Reductive Amination provides a pathway to resolve and analyze chiral forms.
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The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Online]. Available: [Link]
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Bibel, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Online]. Available: [Link]
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Wikipedia. (n.d.). Hydrazone. [Online]. Available: [Link]
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ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions... [Online]. Available: [Link]
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American Chemical Society. (n.d.). 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. [Online]. Available: [Link]
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Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Online]. Available: [Link]
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SIELC Technologies. (n.d.). Separation of 4-Chloro-4'-methylbutyrophenone on Newcrom R1 HPLC column. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Online]. Available: [Link]
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ResearchGate. (2025, August 6). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Online]. Available: [Link]
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PubMed. (n.d.). The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2022, May 4). Organocatalytic stereoselective cyanosilylation of small ketones. [Online]. Available: [Link]
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ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Online]. Available: [Link]
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ResearchGate. (2025, August 5). Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after PreColumn Derivatization with Dansyl Chloride. [Online]. Available: [Link]
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NIST. (n.d.). 4'-Methoxybutyrophenone. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Online]. Available: [Link]
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Der Pharma Chemica. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Online]. Available: [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Online]. Available: [Link]
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PubMed. (n.d.). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. [Online]. Available: [Link]
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ResearchGate. (2025, December 30). Catalytic Asymmetric Reductive Amination for Planar Chiral[9][9]Paracyclophanes via Desymmetrization and/or Kinetic Resolution. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Online]. Available: [Link]
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Application Notes and Protocols: Harnessing Bioactivation - A Guide to Precursor Molecules in Novel Therapeutic Agent Development
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
In the pursuit of developing safer and more effective medicines, drug discovery scientists frequently encounter promising compounds that are hindered by suboptimal physicochemical or pharmacokinetic properties. These challenges can include poor aqueous solubility, chemical instability, inadequate oral absorption, rapid metabolism, or significant toxicity.[1][2] The prodrug, or precursor molecule, strategy offers a powerful solution to these obstacles. A precursor is a pharmacologically inactive or significantly less active compound that is converted into an active therapeutic agent within the body through enzymatic or chemical biotransformation.[3][4][5]
This approach has become a cornerstone of modern medicinal chemistry, with approximately 5-7% of all approved drugs worldwide being classified as prodrugs.[3] The core principle is to temporarily mask the active drug's functionality with a "promoiety," a non-toxic chemical group that alters its properties to overcome specific barriers.[2][6] Once the precursor molecule reaches the desired biological compartment, this promoiety is cleaved, liberating the active parent drug to exert its pharmacological effect.[6][7] This guide provides a comprehensive overview of the principles, design strategies, and detailed experimental protocols for the evaluation of precursor-based therapeutics, empowering researchers to leverage this strategy in the development of novel therapeutic agents.
Section 1: The Rationale and Principles of Precursor (Prodrug) Design
The fundamental goal of precursor design is to reversibly modify a drug's structure to overcome specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) barriers.[8] The design process begins with a thorough analysis of the parent drug's limitations.[9]
1.1. Overcoming ADME/T Barriers
-
Improving Aqueous Solubility: For intravenous administration, poor water solubility is a major hurdle. A hydrophilic promoiety (e.g., a phosphate group) can be attached to the parent drug, creating a highly water-soluble precursor. This phosphate group is then rapidly cleaved in vivo by alkaline phosphatases to release the active drug.
-
Enhancing Membrane Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is critical for its efficacy. By attaching a lipophilic promoiety (e.g., an ester group), the overall lipophilicity of the drug is increased, facilitating its passage through lipid membranes. For instance, the bioavailability of ampicillin was increased from 32-55% to 87-94% through its ester prodrug, pivampicillin.[10]
-
Increasing Chemical Stability: Some drugs are chemically unstable in the acidic environment of the stomach, preventing oral administration. The precursor approach can mask the liable functional group, protecting it from degradation. An example is the anti-cancer drug azacytidine, whose aqueous solution is easily hydrolyzed. Its bisulfite prodrug is stable at acidic pH and converts to the active form at the physiological pH of 7.4.[11]
-
Minimizing Presystemic Metabolism: The "first-pass effect," where a drug is extensively metabolized in the liver before reaching systemic circulation, can severely limit its bioavailability.[11] A precursor can be designed to be a poor substrate for the metabolizing enzymes, allowing it to bypass the liver and release the active drug systemically.
-
Reducing Toxicity and Improving Site-Specificity: By designing a precursor that is activated only at the target site, systemic toxicity can be significantly reduced.[2] This is often achieved by targeting enzymes that are overexpressed in diseased tissues, such as tumors.[8][9]
1.2. Classification of Precursor Molecules
Precursor drugs are broadly categorized into two main classes based on their structure and activation mechanism.[4][6]
-
Carrier-Linked Prodrugs: These consist of the active drug covalently linked to a carrier molecule, or promoiety.[6] The bond is designed to be cleaved in vivo.
-
Bipartite Prodrugs: The drug is directly attached to a single carrier moiety.[1]
-
Tripartite Prodrugs: A linker is used to connect the drug and the carrier. This design is often used when the carrier is bulky or when its direct attachment would render the molecule resistant to cleavage.[1]
-
Mutual Prodrugs: The carrier itself is another pharmacologically active agent. This creates a synergistic effect where two drugs are delivered to the target site.[1]
-
-
Bioprecursor Prodrugs: These are inactive molecules that are metabolically or chemically transformed into the active drug. They do not have a carrier moiety that is cleaved off; instead, the molecule itself is the precursor.[4][6] Levodopa is a classic example; it is a precursor to the neurotransmitter dopamine and can cross the blood-brain barrier, which dopamine cannot.[6]
1.3. Mechanisms of Bioactivation
The release of the active drug from its precursor form is a critical step and is typically mediated by specific biological conditions or enzymes.
-
Enzymatic Cleavage: This is the most common activation mechanism. The body's vast array of enzymes can be harnessed for this purpose.
-
Esterases: Abundant in the blood, liver, and other tissues, they hydrolyze ester-based precursors.
-
Phosphatases: Cleave phosphate esters, often used to improve water solubility.
-
Cytochrome P450 (CYP450) Enzymes: Primarily located in the liver, these enzymes are crucial for metabolizing many drugs and can be exploited for bioprecursor activation.[5][12][13]
-
-
Chemical Activation: Some precursors are designed to be activated by non-enzymatic chemical reactions. A common strategy is pH-dependent hydrolysis, where the precursor is stable at one pH (e.g., in the formulation) but rapidly breaks down to release the active drug at another (e.g., physiological pH 7.4).[1]
-
Targeted Activation Strategies: Advanced strategies aim to achieve site-specific drug release.
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody-enzyme conjugate is administered to selectively bind to tumor cells. A non-toxic precursor is then given, which is converted to a potent cytotoxic drug only at the tumor site by the localized enzyme.[8]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding a non-human, prodrug-activating enzyme is delivered specifically to target cells. The subsequent administration of the precursor leads to localized activation.[8]
-
Section 2: Experimental Design and Workflow for Precursor Therapeutics
The evaluation of a precursor therapeutic is a multi-step process that validates its stability, bioactivation, and ultimate efficacy. A systematic workflow is essential for generating reliable and reproducible data.
2.1. Conceptual Workflow
The development pipeline for a precursor drug involves a logical progression from initial design and in vitro characterization to in vivo validation.
Caption: High-level workflow for precursor therapeutic development.
2.2. Design and Synthesis
The initial phase involves the rational design of the precursor. Key considerations include:
-
Parent Drug: The functional groups on the parent drug (e.g., -OH, -COOH, -NH2) that are amenable to chemical modification must be identified.[11]
-
Promoiety: The choice of promoiety is dictated by the specific barrier to be overcome (e.g., a lipophilic ester for permeability, a hydrophilic phosphate for solubility).
-
Linker: The bond connecting the drug and promoiety must be stable enough to prevent premature cleavage but labile enough to be cleaved at the target site.
2.3. In Vitro Evaluation
Before advancing to animal studies, a battery of in vitro tests is required to characterize the precursor's behavior.
-
Chemical Stability: The precursor is incubated in buffers at various pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood) to assess its non-enzymatic stability.
-
Enzymatic Activation: The precursor is incubated with relevant biological matrices like plasma, liver microsomes, or hepatocytes to confirm its conversion to the active drug. The rate of conversion is a critical parameter.
-
Cell-Based Assays: The precursor and the parent drug are tested in parallel in cell-based assays. An effective precursor should show comparable or greater potency than the parent drug after a suitable incubation period that allows for cellular uptake and activation.
2.4. In Vivo Evaluation
Animal studies are essential to understand how the precursor behaves in a whole organism.
-
Pharmacokinetic (PK) Studies: Following administration of the precursor, blood samples are collected over time and analyzed for concentrations of both the precursor and the released active drug. This helps determine key parameters like absorption, half-life, and bioavailability.
-
Pharmacodynamic (PD) and Efficacy Studies: These studies, conducted in disease models, assess whether the precursor therapeutic produces the desired biological effect and is efficacious in treating the condition.
-
Toxicology Assessment: The safety profile of the precursor is evaluated to ensure that the molecule itself or its promoiety does not cause unexpected toxicity.
Section 3: Detailed Protocols
The following protocols provide step-by-step methodologies for key in vitro experiments in precursor drug evaluation.
Protocol 1: In Vitro Evaluation of Precursor Bioactivation in Liver Microsomes
Objective: To determine the rate and extent of enzymatic conversion of a precursor molecule to its active parent drug in a liver microsomal preparation, which is rich in drug-metabolizing enzymes like Cytochrome P450s.
Materials:
-
Test Precursor Compound and Parent Drug Analytical Standard
-
Pooled Liver Microsomes (Human, Rat, or other species of interest)
-
NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)
-
96-well incubation plate and sealing mat
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the precursor and parent drug in DMSO.
-
Prepare Working Solutions: Serially dilute the precursor stock to create a 100 µM working solution in 50:50 ACN:water.
-
Incubation Mixture Preparation: In the 96-well plate, prepare the main incubation mixture (per well):
-
188 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
10 µL of Liver Microsomes (final concentration 0.5 mg/mL)
-
10 µL of NADPH Regenerating System Solution A
-
10 µL of NADPH Regenerating System Solution B
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 2 µL of the 100 µM precursor working solution to each well to start the reaction (final precursor concentration: 1 µM). Mix gently.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in triplicate wells by adding 200 µL of ice-cold ACN with 0.1% Formic Acid. The 0-minute time point is prepared by adding the stop solution before the precursor.
-
Controls:
-
Negative Control: Run an incubation without the NADPH regenerating system to check for non-CYP450 mediated metabolism.
-
Positive Control: Use a known substrate for the microsomes (e.g., testosterone) to ensure enzymatic activity.
-
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the disappearance of the precursor and the appearance of the parent drug over time by comparing against a standard curve.
Data Analysis:
-
Plot the concentration of the precursor vs. time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the precursor concentration vs. time.
-
Plot the concentration of the appearing parent drug vs. time.
Protocol 2: Assessing Cellular Efficacy of a Precursor Drug using an MTS Assay
Objective: To compare the cytotoxic or anti-proliferative effect of a precursor molecule and its parent drug on a relevant cancer cell line.
Materials:
-
Target Cell Line (e.g., HeLa, A549)
-
Complete Cell Culture Medium (e.g., DMEM + 10% FBS)
-
Test Precursor Compound and Parent Drug
-
96-well clear-bottom cell culture plates
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare 2x final concentration serial dilutions of the precursor and the parent drug in complete medium. A typical concentration range might be 100 µM to 1 nM.
-
Cell Dosing: After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plates for 72 hours (or a time course relevant to the drug's mechanism of action). This extended incubation allows time for the precursor to be taken up by the cells and converted to the active form.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Shake the plate gently to mix.
-
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of the compound-treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability vs. log[concentration] for both the precursor and the parent drug.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Expected Outcomes:
-
An effective precursor will exhibit an IC50 value that is similar to, or in some cases, even lower than the parent drug, demonstrating successful cellular uptake and bioactivation.
-
A precursor that is not activated by the cells will show a much higher IC50 value or no activity at all.
Section 4: Case Study - Oseltamivir (Tamiflu®)
Oseltamivir is a prime example of a successful bioprecursor prodrug strategy.
-
Parent Drug: Oseltamivir carboxylate, the active inhibitor of the influenza virus neuraminidase enzyme.
-
Limitation: Oseltamivir carboxylate is highly polar and has very poor oral bioavailability (<5%).
-
Precursor Strategy: The carboxylate group was masked as an ethyl ester, creating the precursor oseltamivir. This significantly increased the molecule's lipophilicity, allowing it to be readily absorbed from the gastrointestinal tract.[10]
-
Bioactivation: Once absorbed, ubiquitous esterase enzymes in the liver and blood efficiently hydrolyze the ethyl ester, releasing the active oseltamivir carboxylate into the systemic circulation.[6]
Sources
- 1. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is a Prodrug? How Prodrugs Work, Examples, and More - GoodRx [goodrx.com]
- 5. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 6. Video: Prodrugs [jove.com]
- 7. Prodrugs in medicinal chemistry and enzyme prodrug therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. ijnrd.org [ijnrd.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Prodrug [pharmacologycanada.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of drugs: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to address the specific, practical challenges encountered in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during Friedel-Crafts acylation, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Low or No Product Yield
Question: My reaction has a very low yield, and I'm recovering mostly unreacted starting material. What are the likely causes?
Low conversion is a frequent issue that can often be traced back to a few critical factors related to reagents and reaction conditions.
Causality & Solution Pathways:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the Lewis acid quickly in a dry environment (e.g., under an inert atmosphere in a glovebox) to minimize exposure to atmospheric moisture.[4][5]
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2][6] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[1][2][6] This complexation effectively removes the catalyst from the reaction cycle.
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile.[7][8] If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), its nucleophilicity is severely diminished, and the reaction will likely fail.[1][9][10]
-
Solution: Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. If your synthesis allows, consider installing the acyl group before introducing a deactivating group.
-
-
Sub-Optimal Temperature: While many reactions proceed at 0 °C to room temperature, some combinations of substrates and reagents require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side reactions.
-
Solution: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product, watching for the appearance of new, unidentified spots that could indicate decomposition.
-
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} caption: "Troubleshooting Flowchart for Low Yield."
Scenario 2: Formation of Multiple Products or Side Reactions
Question: My reaction is working, but I'm getting a mixture of products. What's happening?
While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, side reactions can still occur.
Causality & Solution Pathways:
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[1][11] However, if the starting aromatic compound is highly activated (e.g., anisole, phenols), a second acylation can sometimes occur.[1][2]
-
Solution: Use a controlled stoichiometry, typically with the aromatic compound in slight excess. Running the reaction at a lower temperature can also enhance selectivity for the mono-acylated product.
-
-
Substrate-Specific Issues (Phenols and Anilines): Aromatic rings with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are generally incompatible with standard Friedel-Crafts conditions.[2][9][12] The lone pair on the nitrogen or oxygen atom will coordinate strongly with the Lewis acid catalyst.[2][13] This deactivates the catalyst and places a positive charge on the substituent, which strongly deactivates the ring.[13]
-
Solution: The amine or hydroxyl group must be protected before attempting acylation. For example, anilines can be acylated to form an amide, and phenols can be converted to ethers. Alternatively, a Fries Rearrangement of a phenyl ester can be used to generate the acylated phenol.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid catalyst?
While AlCl₃ is the most common and powerful catalyst, others can be used.[14] The choice depends on the reactivity of your aromatic substrate.
-
Highly Reactive Substrates (e.g., anisole, toluene): Milder Lewis acids like FeCl₃ or even solid acid catalysts can be effective and may offer better selectivity or easier workup.[15]
-
Less Reactive Substrates (e.g., benzene, halobenzenes): A strong Lewis acid like AlCl₃ is typically required to drive the reaction to completion.
| Catalyst | Relative Strength | Typical Applications | Notes |
| AlCl₃ | Very Strong | General purpose, necessary for less reactive arenes.[6] | Highly hygroscopic; requires stoichiometric amounts.[1][4] |
| FeCl₃ | Strong | Good for activated and moderately reactive arenes.[15] | Less moisture-sensitive than AlCl₃. |
| ZnCl₂ | Mild | Used for highly activated substrates. | Often requires higher temperatures. |
| Solid Acids | Variable | "Green" alternatives, easy to separate and recycle.[15][16] | Activity can be lower than traditional Lewis acids. |
Q2: What is the role of the solvent, and how does it affect the reaction?
The solvent not only dissolves the reactants but can also influence the reaction's outcome.
-
Non-polar solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂)) are common choices as they are inert under the reaction conditions.
-
Polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction. For example, the acylation of naphthalene in CS₂ favors the 1-position (kinetic product), while in nitrobenzene, it favors the 2-position (thermodynamic product).[17] This is attributed to the solubility of the intermediate-catalyst complex, which allows for reversibility in polar solvents.[17]
Q3: Can I introduce an aldehyde group using Friedel-Crafts acylation?
Directly, no. The required acylating agent, formyl chloride (HCOCl), is unstable and readily decomposes to carbon monoxide (CO) and HCl.[8] To introduce an aldehyde group, alternative named reactions like the Gattermann-Koch reaction (using CO/HCl) or the Vilsmeier-Haack reaction are employed.[7]
Q4: What are the key safety precautions when handling anhydrous aluminum chloride?
Anhydrous AlCl₃ is a hazardous substance that requires careful handling.
-
Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas and heat.[5] Always handle it in a dry environment and store it in a tightly sealed container.[4][18]
-
Corrosivity: It is corrosive to skin and the respiratory tract.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[4][18] All manipulations should be performed in a chemical fume hood.[19]
-
Spills: Do NOT use water to clean up spills.[4] Cover the spill with a dry, inert material like sand, and then carefully collect it for disposal.[4]
Section 3: Protocols & Workflows
General Experimental Protocol: Acylation of Anisole
This protocol describes the acylation of anisole with propionyl chloride and is a representative example that may require optimization for other substrates.
1. Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried, round-bottomed flask equipped with a reflux condenser and a dropping funnel. Ensure all joints are properly greased. Cap all openings with septa and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
In the flask, add anhydrous aluminum chloride (AlCl₃, 4.0 g, 30 mmol, 1.2 equiv).
-
Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.[20]
2. Reagent Addition:
-
In the dropping funnel, prepare a solution of anisole (2.7 g, 25 mmol, 1.0 equiv) and propionyl chloride (2.5 g, 27.5 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 20-30 minutes. The reaction is exothermic, and a color change to deep orange or red is typically observed.[21] Maintain the temperature at 0 °C during the addition.
3. Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the anisole starting material spot is no longer visible.
4. Workup Procedure:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 50 g) and concentrated HCl (10 mL) in a beaker.[3][20] This step quenches the reaction and breaks apart the aluminum-ketone complex.[21]
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[2]
5. Purification:
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-methoxypropiophenone.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "General Experimental Workflow for Friedel-Crafts Acylation."
References
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
-
Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [Link]
-
Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Aluminium chloride - Carl ROTH. [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. [Link]
-
ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE - Safety Data Sheet - Loba Chemie. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations - StudySmarter. [Link]
-
(PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. [Link]
- Experiment 1: Friedel-Crafts Acyl
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 20. websites.umich.edu [websites.umich.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: 4'-Methylbutyrophenone Stability and Storage
Welcome to the technical support center for 4'-Methylbutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance on ensuring the stability of this compound during storage, complete with troubleshooting advice and frequently asked questions. Our recommendations are grounded in established principles of organic chemistry and data from analogous aromatic ketones to ensure the integrity of your research materials.
Understanding the Stability of this compound
This compound, an aromatic ketone, is a relatively stable organic compound under standard conditions. However, like many organic molecules, its stability can be compromised by environmental factors over time, potentially impacting experimental outcomes. The primary pathways for the degradation of aromatic ketones include oxidation, photodegradation, and to a lesser extent, hydrolysis. Understanding these mechanisms is crucial for implementing effective storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[2][3][4]
Q2: What type of container is best for storing this compound?
Amber glass bottles with a polytetrafluoroethylene (PTFE)-lined cap are highly recommended.[5] The amber glass protects the compound from light, which can induce photodegradation, while the PTFE liner provides an inert seal, preventing contamination and reaction with the cap material.[5] For larger quantities, high-density polyethylene (HDPE) or stainless steel containers can also be suitable, provided they are stored away from light.[2][5]
Q3: Is this compound sensitive to light?
Yes, aromatic ketones can be susceptible to photodegradation.[6][7][8] Exposure to UV light can excite the carbonyl group, leading to the formation of radical species and subsequent degradation products.[8] Therefore, it is crucial to store this compound in light-resistant containers.
Q4: How does atmospheric oxygen affect the stability of this compound?
Atmospheric oxygen can lead to the autoxidation of ketones, a slow process that can occur over extended periods.[5][9][10][11] This process is often initiated by light, heat, or the presence of metal ion impurities and can result in the formation of hydroperoxides and other oxidative degradation products. To mitigate this, it is advisable to minimize the headspace in the storage container and, for highly sensitive applications, to blanket the compound with an inert gas like argon or nitrogen before sealing.
Q5: Is hydrolysis a significant concern for the stability of this compound?
Under neutral pH conditions, ketones are generally resistant to hydrolysis.[12] While hydrolysis can be catalyzed by strong acids or bases, it is not a primary concern for the storage of this compound under recommended neutral conditions.[13][14][15] However, it is good practice to store the compound in a dry environment to prevent any potential moisture-related degradation.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing) of the compound | Photodegradation or oxidation. | Ensure storage in an amber, tightly sealed container in a dark location. Consider purging the container with an inert gas. Verify the purity of the sample using the analytical methods described below. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation leading to the formation of impurities. | Review storage conditions. Perform a forced degradation study (see protocol below) to identify potential degradation products. Re-purify the compound if necessary. |
| Inconsistent experimental results | Degradation of the starting material. | Always use a fresh sample or a sample that has been properly stored. It is advisable to re-analyze the purity of the compound if it has been stored for an extended period. |
| Change in physical state (e.g., from liquid to semi-solid at room temperature) | Potential polymerization or formation of degradation products. The melting point of this compound is around 12°C.[6][8] | Confirm the storage temperature. Analyze the sample for impurities. If degradation is suspected, the compound may need to be repurified or discarded. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Inert Atmosphere (Optional but Recommended for Long-Term Storage): If possible, gently flush the container with a stream of dry nitrogen or argon for 1-2 minutes to displace air.
-
Sample Transfer: Quickly transfer the this compound into the prepared container.
-
Sealing: Tightly seal the cap. For extra security against moisture ingress, you can wrap the cap and neck of the bottle with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date, and storage conditions.
-
Storage: Place the sealed container in a refrigerator at 2-8°C, away from any light sources.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the stability-indicating nature of analytical methods and predicting potential degradation pathways.[9][10][12][16]
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24-48 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a 3% solution of hydrogen peroxide in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24-48 hours, protected from light.[10]
-
Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) for 24-48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C) for several days.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC (as described in Protocol 2) to observe any degradation products.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Workflow for Stability Assessment
Caption: Workflow for routine stability assessment of stored this compound.
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International. Retrieved January 14, 2026, from [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 8(3), 349.
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252.
-
Suitable containers for each chemical product. (n.d.). Scharlab. Retrieved January 14, 2026, from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023, February 7). YouTube. Retrieved January 14, 2026, from [Link]
-
Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
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HDPE Chemical Compatibility Guide for Industrial Storage. (2024, December 19). PailHQ. Retrieved January 14, 2026, from [Link]
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Properties of Materials Used in Single-Use Flexible Containers: Requirements and Analysis. (n.d.). BioProcess International. Retrieved January 14, 2026, from [Link]
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Choosing the Best Bottles for Chemical Storage. (2024, January 24). O.Berk. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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resolving analytical challenges in 4'-Methylbutyrophenone detection
Technical Support Center: 4'-Methylbutyrophenone Analysis
Welcome to the technical support center for the analytical detection of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its analysis. Here, we synthesize field-proven insights and foundational scientific principles to provide a self-validating framework for your experimental workflows. Our goal is to empower you to resolve analytical challenges with confidence, ensuring the integrity and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of this compound, providing concise, expert-backed answers to guide your initial method development.
Q1: What are the primary analytical techniques for the identification and quantification of this compound?
For quantitative analysis, the most widely used methods are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice due to the volatility of this compound. It offers high chromatographic resolution and definitive identification through mass spectral fragmentation patterns.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or MS detectors, HPLC is a versatile alternative, particularly for samples in complex biological matrices that may require less volatile sample preparation techniques.[1][4]
-
Spectroscopic Methods: For structural confirmation and identification, methods like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, though they are not typically used for routine quantification.[2][3][5]
Q2: How can I differentiate this compound from its structural isomers during analysis?
The differentiation of positional isomers is a significant analytical challenge because they share the same molecular weight and often produce similar mass spectra.[6] The key to differentiation lies in chromatography:
-
Chromatographic Separation: A well-developed GC or HPLC method will separate isomers based on subtle differences in their physicochemical properties, resulting in distinct retention times. Method optimization (e.g., column choice, temperature gradient, mobile phase composition) is critical.
-
Mass Spectrometry (MS): While the parent ions will be identical, high-resolution MS may reveal subtle differences, and tandem MS (MS/MS) can sometimes produce unique fragment ions, although this is not guaranteed.
-
NMR Spectroscopy: For unambiguous identification of isomers, NMR is the most definitive technique, as it provides detailed information about the chemical environment of each atom in the molecule.[5]
Q3: What are the most common challenges when quantifying this compound in complex biological matrices like plasma or urine?
Analysis in biological matrices introduces significant complexity. The primary challenge is the matrix effect , where co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[7][8] This can severely compromise the accuracy and reproducibility of the results.[9] Other challenges include:
-
Low recovery during sample extraction.
-
Interference from other drugs or their metabolites.[10]
-
Analyte stability and degradation during sample storage and preparation.[11][12]
Q4: What are the recommended sample preparation strategies for this compound analysis?
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[13] The choice of technique depends on the matrix, required sensitivity, and available instrumentation.
-
Protein Precipitation (PPT): A simple and fast method, but it is less clean and may result in significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and highest sensitivity.[12][13] It is highly adaptable by using different sorbent chemistries.
Q5: What are the essential validation parameters for an analytical method targeting this compound?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][14] According to guidelines from bodies like the International Conference on Harmonisation (ICH), the key parameters to validate include:[15][16]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: Troubleshooting Guides
This section provides systematic, in-depth guides for resolving specific issues you may encounter during the analysis of this compound using GC-MS and HPLC.
Guide 1: Troubleshooting GC-MS Analysis
Gas chromatography is a powerful tool for this compound, but issues can arise. Below are common problems and their solutions.
Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" or "front," leading to poor integration and inaccurate quantification.
Causality: Peak tailing is often caused by unwanted interactions between the analyte and active sites within the GC system.[17] These active sites can be exposed silanol groups in the inlet liner or on the column itself, or contaminants from previous injections. Peak fronting is less common and usually indicates column overload.
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting GC peak tailing.
Detailed Protocol: Replacing the GC Inlet Liner
-
Cool the Inlet: Set the GC inlet temperature to ambient (e.g., 40°C) and wait for it to cool completely.
-
Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove the Liner: Carefully remove the old inlet liner with forceps. Note its orientation.
-
Clean the Inlet: While the liner is out, wipe the inlet surfaces with a lint-free cloth dampened with methanol or isopropanol to remove any residue.
-
Install New Liner: Place a new, deactivated liner (with a new O-ring) into the inlet in the correct orientation.
-
Reassemble: Install a new septum and tighten the septum nut. Do not overtighten, as this can damage the septum.[17]
-
Restore Gas Flow & Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to ensure all connections are secure.
-
Heat the Inlet: Set the inlet back to its operational temperature.
-
Equilibrate: Allow the system to equilibrate before running a test sample.
Preventative Measures:
-
Use high-quality, deactivated liners and septa.
-
Regularly replace consumables as part of a preventative maintenance schedule.
-
Consider using a guard column to protect the analytical column from non-volatile residues.[18]
Symptom: The peak height or area for this compound is significantly lower than expected, or the baseline is noisy, making detection and quantification difficult.
Causality: Low sensitivity can stem from multiple sources, including leaks in the system (especially air leaks), a contaminated MS ion source, an aging detector (electron multiplier), or incorrect method parameters.[19][20] An air leak is particularly detrimental as it can oxidize the filament and elevate the background noise.[19]
Systematic Troubleshooting Workflow:
Caption: Workflow for troubleshooting low GC-MS sensitivity.
Data Presentation: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Liner Type | Deactivated, splitless liner with glass wool | Minimizes active sites and helps trap non-volatile matrix components. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most standard 30m x 0.25mm columns. |
| Oven Program | Start at 80°C, ramp to 280°C at 15°C/min | A starting point; must be optimized for separation from other matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source Temp. | 230 °C | A standard temperature for robust ionization via Electron Ionization (EI). |
| Quadrupole Temp. | 150 °C | Standard setting to ensure stable mass filtering. |
Guide 2: Troubleshooting HPLC-UV/MS Analysis
HPLC is a powerful alternative, especially for samples from biological matrices. Here’s how to tackle common issues.
Symptom: When analyzing samples in a biological matrix (e.g., plasma), the quantitative results are erratic and imprecise. The response for this compound is significantly lower or higher than in a clean solvent standard.
Causality: This is a classic symptom of matrix effects, where co-eluting compounds from the sample matrix interfere with the analyte's ionization process in the ESI or APCI source.[8] Phospholipids from plasma are common culprits.[9] This effect is not a failure of the instrument but a challenge of the sample complexity itself.[7]
Systematic Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spiking method to calculate a Matrix Factor (MF).[8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the final mobile phase composition.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) using your established protocol. After extraction, spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before extraction. (This set is used to determine recovery, not the matrix factor).
-
-
Analyze Samples: Inject all samples into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A value between 0.85 and 1.15 (or 85% and 115%) is often considered acceptable.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Matrix Effect |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Non-selective, high risk of matrix effects | High (Can be >50% suppression) |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes, cleaner than PPT | More labor-intensive, uses organic solvents | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts | Most complex and expensive method | Low (Often <15%) |
Part 3: References
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This compound | C11H14O | CID 77811 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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butyrophenone, 495-40-9. (n.d.). The Good Scents Company. [Link]
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Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. (n.d.). Bruker. [Link]
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Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2016). OMICS International. [Link]
-
VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (2014). Molecules. [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2014). Journal of Laboratory Automation. [Link]
-
4-Chloro-4'-methylbutyrophenone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
-
Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology A. (2013). ResearchGate. [Link]
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(PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. (2009). ResearchGate. [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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A review on analytical method validation and its regulatory perspectives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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Butyrophenone. (n.d.). Wikipedia. [Link]
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Assessment of matrix effect in quantitative LC–MS bioanalysis. (2013). Bioanalysis. [Link]
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How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
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Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2023). Ruma Gmbh. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after PreColumn Derivatization with Dansyl Chloride. (2001). ResearchGate. [Link]
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Common Interferences in Drug Testing. (2016). Clinics in Laboratory Medicine. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent Technologies. [Link]
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The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances. (2018). Critical Reviews in Analytical Chemistry. [Link]
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HPLC Troubleshooting Guide. (n.d.). YMC. [Link]
-
GC - MS Troubleshooting Sheets. (n.d.). Scribd. [Link]
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Analytical challenges in the confirmative identification of dipyrone as an adulterant in illicit drug samples. (2020). Journal of Forensic Sciences. [Link]
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Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. (1982). The Journal of Nuclear Medicine. [Link]
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Alternative matrices in forensic toxicology: a critical review. (2019). Forensic Sciences Research. [Link]
-
The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances. (2018). ResearchGate. [Link]
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Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Analytical Chemistry. [Link]
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GC Troubleshooting Guide. (2023). Chromatography Today. [Link]
-
Current challenges in the detection and analysis of falsified medicines. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Analytical challenges in the detection of peptide hormones for anti-doping purposes. (2012). Bioanalysis. [Link]
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How to analyse UV inactive compound on HPLC using UV Detector? (2017). ResearchGate. [Link]
-
Degradation and Stability Profiling in Pharmaceutical Analysis: Review. (2022). International Journal for Scientific Research & Development. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release. (2022). Pharmaceutics. [Link]
-
Forced degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). PharmaTutor. [Link]
-
Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2023). Preprints.org. [Link]
-
(PDF) HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs. (2021). ResearchGate. [Link]
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minimizing side reactions in the synthesis of 1-(p-Tolyl)butan-1-one
Technical Support Center: Synthesis of 1-(p-Tolyl)butan-1-one
Welcome to the technical support guide for the synthesis of 1-(p-Tolyl)butan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, primarily focusing on the Friedel-Crafts acylation of toluene. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis strategy for 1-(p-Tolyl)butan-1-one.
Q1: What is the most common and reliable method for synthesizing 1-(p-Tolyl)butan-1-one?
The most prevalent and dependable method is the Friedel-Crafts acylation of toluene.[1] This electrophilic aromatic substitution reaction involves reacting toluene with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The reaction reliably forms the desired ketone, 1-(p-Tolyl)butan-1-one.
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a butyl group onto toluene?
Friedel-Crafts acylation offers two critical advantages over its alkylation counterpart:
-
No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3][4] Direct alkylation with a butyl halide would lead to carbocation rearrangements (via hydride shifts), resulting in a mixture of isomers, primarily the sec-butyl and tert-butyl substituted products, rather than the desired straight-chain butyl group.[4]
-
Prevention of Polysubstitution: The acyl group introduced onto the toluene ring is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic attack.[4][5][6] This deactivation effectively prevents the addition of multiple acyl groups. In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to common side reactions involving polyalkylation.[4][6][7]
Q3: What is the expected major regioisomer in this reaction, and why?
The methyl group of toluene is an ortho-, para- directing group. However, the major product is overwhelmingly 1-(p-Tolyl)butan-1-one (the para isomer).[8] This high regioselectivity is due to steric hindrance; the bulky acylium ion electrophile is sterically hindered from attacking the ortho positions adjacent to the methyl group.[6][9] Therefore, substitution at the less sterically crowded para position is significantly favored.
Q4: Is aluminum chloride (AlCl₃) the only catalyst option?
While AlCl₃ is the most common and potent catalyst, it's not the only option. Other Lewis acids like FeCl₃ can also be used.[1] For greener or milder conditions, researchers have explored solid acid catalysts such as zeolites or certain heteropoly acids.[10][11] However, AlCl₃ is often required in stoichiometric amounts, not catalytic, because it complexes strongly with the ketone product, which can complicate the workup.[1][12]
Troubleshooting Guide: Minimizing Side Reactions
This section is formatted to help you diagnose and resolve specific issues you may encounter during the synthesis.
Problem 1: My reaction yield is significantly lower than expected.
-
Potential Cause A: Inactive Catalyst
-
Why it happens: Aluminum chloride is extremely hygroscopic and reacts violently with moisture. Exposure to atmospheric humidity deactivates the catalyst, forming aluminum hydroxide and HCl, rendering it ineffective for generating the acylium ion.[13]
-
Suggested Solutions:
-
Use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened bottle stored under an inert atmosphere.
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
Perform the reaction under an inert atmosphere (nitrogen or argon blanket) to prevent moisture ingress.[14]
-
-
-
Potential Cause B: Incorrect Stoichiometry
-
Why it happens: The ketone product forms a stable complex with AlCl₃. Therefore, slightly more than one equivalent of the catalyst is required for every equivalent of the acylating agent to ensure there is enough free catalyst to drive the reaction to completion.[1] Using a catalytic amount will result in a low conversion rate.
-
Suggested Solutions:
-
Problem 2: I am observing a significant amount of the ortho-isomer (1-(o-Tolyl)butan-1-one) in my product mixture.
-
Potential Cause: High Reaction Temperature
-
Why it happens: While the para product is thermodynamically favored, higher reaction temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a decrease in regioselectivity.
-
Suggested Solutions:
-
Maintain a low reaction temperature. The addition of the acylating agent to the toluene/AlCl₃ mixture should be done slowly and dropwise while cooling the reaction vessel in an ice bath (0-10°C).[3][9][13]
-
After the initial addition, allow the reaction to proceed at room temperature, but avoid external heating unless reaction monitoring (via TLC or GC) shows no product formation.
-
-
Problem 3: My analysis shows evidence of di-acylated products (polysubstitution).
-
Potential Cause: Harsh Reaction Conditions
-
Why it happens: Although the mono-acylated product is deactivated, forcing conditions such as high temperatures, prolonged reaction times, or using a large excess of a highly reactive acylating agent can sometimes lead to a second acylation.[3]
-
Suggested Solutions:
-
Reduce Temperature: Immediately lower the reaction temperature. Perform the reaction at 0°C or room temperature.[3]
-
Check Stoichiometry: Ensure you are not using a large excess of butanoyl chloride or AlCl₃. Stick to a 1:1 molar ratio of toluene to acylating agent.[3]
-
Reduce Reaction Time: Monitor the reaction's progress using TLC or GC and quench it as soon as the starting material is consumed.
-
Use a Milder Acylating Agent: Consider using butyric anhydride instead of the more reactive butanoyl chloride.[3][7]
-
-
Problem 4: The reaction mixture turned dark brown or black, and charring is visible.
-
Potential Cause: Excessive Reaction Temperature
-
Why it happens: Friedel-Crafts reactions are highly exothermic.[9] Uncontrolled temperature can lead to the decomposition of reactants, intermediates, or products, resulting in polymerization and charring.
-
Suggested Solutions:
-
Ensure efficient cooling and stirring throughout the addition of reagents. An ice bath is essential during the initial phase.[9]
-
Add the acylating agent dropwise and slowly to control the rate of the exothermic reaction.[9] A pressure-equalizing dropping funnel is recommended for controlled addition.
-
-
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis of 1-(p-Tolyl)butan-1-one
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Selectivity (p vs o) | Rationale & Citations |
| Temperature | Low (0–25°C) | Optimal | High (Favors para) | Minimizes side reactions and overcomes the kinetic barrier for ortho attack.[3] |
| High (>50°C) | Decreased (due to charring) | Decreased | Provides energy for ortho attack and can cause decomposition.[3][10] | |
| Catalyst Stoich. | Sub-stoichiometric (<1 eq) | Low | High | Insufficient catalyst to drive the reaction due to product complexation.[1] |
| Stoichiometric (1.05-1.2 eq) | High | High | Ensures complete reaction by accounting for catalyst complexation with the ketone.[3] | |
| Solvent | Dichloromethane (DCM) | Good | Good | Standard, non-coordinating solvent for Friedel-Crafts reactions.[13] |
| Nitrobenzene | Good | May vary | Polar solvent, can sometimes alter isomer distribution.[3] | |
| Carbon Disulfide (CS₂) | Good | High | Non-polar solvent known to favor para substitution in some cases.[3] |
Visualizations & Workflows
Reaction Mechanism
The diagram below illustrates the accepted mechanism for the Friedel-Crafts acylation of toluene.
Caption: The three-step mechanism of Friedel-Crafts acylation.
Troubleshooting Workflow
Use this flowchart to diagnose and address suboptimal reaction outcomes systematically.
Caption: A logical workflow to diagnose and solve common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 1-(p-Tolyl)butan-1-one
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Butanoyl Chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (6M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (e.g., 14.7 g, 0.11 mol, 1.1 equivalents) followed by 100 mL of anhydrous DCM.
-
Cool the suspension in an ice bath to 0°C with vigorous stirring.[13]
-
In the dropping funnel, prepare a solution of toluene (e.g., 9.2 g, 0.10 mol, 1.0 equivalent) and butanoyl chloride (e.g., 10.7 g, 0.10 mol, 1.0 equivalent) in 50 mL of anhydrous DCM.
-
Add the toluene/butanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.[3][9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or GC.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over a beaker containing 250 g of crushed ice and 50 mL of 6M HCl.[3][7]
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.[3][7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 1-(p-Tolyl)butan-1-one.
References
- Brainly. (2020, October 21).
- BenchChem. Minimizing polysubstitution in Friedel-Crafts reactions.
-
Tagawa, T., Amemiya, J., & Goto, S. (2003). Halogen-free Friedel-Crafts Acylation of Toluene with Benzoic Anhydride over Insoluble Heteropoly Acid Catalyst. Journal of the Japan Petroleum Institute, 46(2), 105-110. [Link]
- Gauth.
- ChemicalBook. 1-M-TOLYL-PENTAN-1-ONE synthesis.
- BenchChem.
-
Chiche, B., Finiels, A., Gauthier, C., Geneste, P., Graille, J., & Pioch, D. (1986). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry, 51(13), 2508-2511. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene.[Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.[Link]
-
D'Souza, L. J., & Zuba, P. J. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education, 90(3), 374-376. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]
-
Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]
- University of Wisconsin-Madison.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Video]. YouTube. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
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- 14. orgsyn.org [orgsyn.org]
column selection for optimal HPLC separation of ketone impurities
Welcome to the Technical Support Center for Optimal HPLC Separation of Ketone Impurities. As Senior Application Scientists, we understand the nuances and challenges of achieving robust and reproducible separations. This guide is structured to provide you with not only solutions to common problems but also the underlying scientific principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for HPLC column selection when analyzing ketone impurities?
For most ketone impurities, which are moderately polar, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.[1] The most ubiquitous stationary phase for this is C18 (Octadecylsilane) , which offers a good balance of hydrophobicity for retaining a wide range of organic molecules.[1][2]
Rationale: RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (like C18), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[1] Most ketone impurities possess sufficient nonpolar character to interact with the C18 stationary phase, allowing for effective separation from the parent drug substance and other impurities.
A standard starting column dimension for analytical method development would be 150 mm x 4.6 mm with 5 µm particles.[3][4] Smaller particles (e.g., <2 µm to 3.5 µm) can provide higher efficiency but will generate higher backpressure.[2][4]
Q2: My ketone impurity is very polar and elutes in the void volume on a C18 column. What are my options?
When dealing with highly polar ketone impurities that show little to no retention on a standard C18 column, you have several alternative strategies:
-
Polar-Embedded Columns: These are a type of reversed-phase column with a polar functional group (like an amide or carbamate) embedded near the base of the alkyl chain.[5] This polar group helps to create a water-rich layer on the surface of the stationary phase, which enhances the retention of polar analytes.[5] These columns are also resistant to "pore dewetting" or "phase collapse" that can occur with traditional C18 columns in highly aqueous mobile phases.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[8][9][10] In HILIC, a polar stationary phase (such as bare silica, or bonded with diol, amide, or zwitterionic ligands) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) with a small amount of aqueous solvent.[7][10] This creates a water-rich layer on the stationary phase into which polar analytes can partition, leading to their retention.[7] Elution is typically in order of increasing polarity, the opposite of reversed-phase.[10]
-
Aqueous C18 Columns: Some manufacturers offer C18 columns specifically designed for use with highly aqueous mobile phases (greater than 95% water). These columns are designed to prevent phase collapse and can provide better retention for polar compounds than traditional C18 phases.
Q3: When should I consider a Phenyl-Hexyl column for ketone separations?
A Phenyl-Hexyl column is a valuable alternative to a C18 column, particularly when your ketone impurities contain aromatic rings. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of the analytes, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[11][12][13]
Consider a Phenyl-Hexyl column when:
-
You have co-eluting peaks on a C18 column, and at least one of the analytes is aromatic.
-
You need to separate positional isomers of aromatic ketones.
-
Your ketone impurities have electron-withdrawing or electron-donating groups on an aromatic ring, as this can modulate the strength of the π-π interactions and affect retention.[13]
The hexyl spacer provides a degree of hydrophobic interaction, making it a versatile phase for compounds with mixed functionality.
Q4: I am struggling with poor UV response for my ketone impurities. What can I do?
Many simple aliphatic ketones lack a strong chromophore, leading to poor sensitivity with UV detection. A common and effective solution is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) .[14][15][16][17]
Mechanism: DNPH reacts with the carbonyl group of ketones (and aldehydes) to form a stable 2,4-dinitrophenylhydrazone derivative.[14][15] This derivative has a strong chromophore and can be readily detected at around 360-365 nm, significantly enhancing sensitivity.[3][14] The resulting hydrazones are also more hydrophobic, which can improve their retention in reversed-phase HPLC.
The derivatization reaction is typically carried out in an acidic solution.[17] It is crucial to optimize the reaction conditions, such as the concentration of DNPH, reaction time, and temperature, to ensure complete derivatization.
Troubleshooting Guide
Issue 1: Peak Tailing for Basic Ketone Impurities
Symptom: Your peaks are asymmetrical with a pronounced tail, especially for ketones containing a basic nitrogen atom. This can lead to poor resolution and inaccurate integration.
Root Cause Analysis and Solutions:
-
Explanation of Solutions:
-
Lowering Mobile Phase pH: At a pH below their pKa (typically < 4), residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact ionically with protonated basic analytes.
-
End-Capped Columns: High-quality, end-capped columns have been treated to reduce the number of accessible free silanol groups, thus minimizing secondary interactions.
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
-
Issue 2: Drifting Retention Times
Symptom: The retention times of your ketone impurity peaks are not consistent from one injection to the next, either systematically increasing or decreasing.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase, especially after a gradient run or when the mobile phase has been changed. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, ensure the equilibration time at the end of the run is sufficient. |
| Mobile Phase Composition Change | The mobile phase is not being mixed consistently, or one of the components is evaporating.[18] | Ensure mobile phase components are well-mixed and degassed.[19] Keep solvent bottles capped to prevent evaporation of the more volatile component (e.g., acetonitrile). |
| Temperature Fluctuations | The column temperature is not stable. Changes in temperature can affect mobile phase viscosity and analyte-stationary phase interactions. | Use a column oven to maintain a constant and consistent temperature. |
| Column Contamination | Strongly retained compounds from previous injections are slowly eluting, changing the surface chemistry of the stationary phase.[20] | Implement a column washing step at the end of each sequence. Use a guard column to protect the analytical column from strongly retained impurities.[18] |
Issue 3: Poor Resolution Between Ketone Impurity and API
Symptom: The peaks for your active pharmaceutical ingredient (API) and a closely related ketone impurity are not baseline separated.
Optimization Strategy:
-
Detailed Steps:
-
Optimize Mobile Phase Strength: If the peaks are eluting too early, decrease the percentage of the organic solvent in the mobile phase to increase retention. If they are too retained, increase the organic content.
-
Change Organic Modifier: The selectivity of the separation can be different in acetonitrile versus methanol.[21] Prepare mobile phases with each solvent (at the same solvent strength) to see if the elution order or spacing between the peaks changes.
-
Adjust pH: If the API or impurity has ionizable functional groups, changing the pH of the mobile phase can alter their charge state and dramatically affect retention and selectivity.[22][23]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity.[12] If you started with a C18, try a Phenyl-Hexyl or a Polar-Embedded phase.
-
Experimental Protocol: Pre-column Derivatization of Ketones with DNPH
This protocol is adapted from established methods for the analysis of carbonyl compounds.[3][14][17]
Objective: To derivatize ketone impurities with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection in HPLC.
Materials:
-
Sample containing ketone impurities
-
DNPH reagent solution (e.g., 0.2% DNPH in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials for reaction and injection
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile.
-
Derivatization Reaction:
-
In a clean vial, mix 1.0 mL of the sample solution with 1.0 mL of the DNPH reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 1 hour in the dark. For less reactive ketones, gentle heating (e.g., 40-60°C) may be required. Note: Optimization of reaction time and temperature is crucial.
-
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a compound that reacts with excess DNPH, such as pyridine.
-
Dilution: Dilute the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system.
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
References
-
SIELC Technologies. (n.d.). Separation of Michler's ketone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scientific Research Publishing. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ResearchGate. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Lab-Training. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
SpringerLink. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environmental Monitoring and Assessment. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
LCGC International. (2013). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Columns. Retrieved from [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Technology Networks. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
Sources
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- 2. auroraprosci.com [auroraprosci.com]
- 3. researchgate.net [researchgate.net]
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- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 16. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4'-Methylbutyrophenone
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4'-Methylbutyrophenone and similar small aromatic ketones. Our focus is on providing practical, field-proven insights to enhance the accuracy, precision, and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (e.g., this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either a decreased signal response, known as ion suppression , or an increased signal response, termed ion enhancement .[2] Both phenomena can severely compromise the accuracy and precision of quantitative analysis.[2][3]
Q2: Why is this compound susceptible to matrix effects?
A: this compound (C₁₁H₁₄O) is a relatively non-polar small molecule.[4][5] When analyzing it in complex biological matrices like plasma, serum, or urine, it often co-elutes with endogenous matrix components that have similar physicochemical properties, particularly phospholipids. These co-eluting species compete for ionization in the MS source, which is a primary cause of matrix effects. Electrospray ionization (ESI), a common technique for such molecules, is particularly susceptible to these effects.[2][6]
Q3: What are the most common sources of matrix effects?
A: The most notorious culprits are phospholipids from biological membranes, which are often co-extracted with analytes and tend to elute in the middle of typical reversed-phase chromatographic gradients. Other significant sources include salts, proteins, and detergents. The choice of ionization source also plays a role; ESI is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[2][6]
Q4: How can I quickly determine if my analysis is suffering from matrix effects?
A: A straightforward method is the post-extraction spike experiment. You analyze three sets of samples:
-
Neat Solution: Your analyte standard in a clean solvent.
-
Blank Matrix (Post-Spiked): A blank matrix sample (e.g., plasma with no analyte) is extracted, and the analyte is spiked into the final extract.
-
Spiked Matrix: A blank matrix sample is spiked with the analyte before the extraction process.
By comparing the analyte's peak area in the neat solution versus the post-spiked blank matrix, you can calculate the matrix effect. A significant difference in signal indicates the presence of ion suppression or enhancement.
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects for robust and reliable this compound quantification.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Your calibration curve is inconsistent, or the quality control (QC) samples are failing, suggesting variable matrix effects between samples.
Inconsistent signal suppression or enhancement is often due to inter-sample variability in the matrix composition. This is a common issue in clinical and forensic samples. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting this variability because it co-elutes and experiences the same matrix effects as the analyte.[7][8][9][10][11]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: Synthesize or procure a SIL-IS for this compound (e.g., this compound-d3).
-
Rationale: A SIL-IS is chemically identical to the analyte but has a different mass.[9] It will co-elute and experience nearly identical extraction recovery and ionization effects.[9][11] The ratio of the analyte peak area to the SIL-IS peak area remains constant, correcting for signal fluctuations.[8]
-
Protocol: Add a known concentration of the SIL-IS to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[2] The quantification is then based on the peak area ratio of the analyte to the SIL-IS.
-
-
Quantify the Matrix Effect:
-
Action: Perform a quantitative assessment to understand the extent of the issue.
-
Protocol:
-
Prepare analyte standard in a clean solvent (Set A).
-
Prepare blank matrix extract and spike the analyte post-extraction (Set B).
-
Calculate the Matrix Factor (MF) using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Matrix Factor (MF) Interpretation Severity 0.8 - 1.2 Minimal Effect Low 0.5 - 0.8 or 1.2 - 1.5 Moderate Effect Medium < 0.5 or > 1.5 Severe Effect High Table: Interpreting the Matrix Factor. -
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Even with a clean standard, the signal for this compound is weak when analyzed in a biological matrix, indicating significant ion suppression.
This is a classic case of ion suppression, likely caused by high concentrations of co-eluting matrix components, especially phospholipids in plasma or serum samples. The matrix components saturate the ionization process in the ESI source, leaving fewer available charges for the analyte.[6][12]
-
Optimize Sample Preparation to Remove Interferences:
-
Option A: Solid Phase Extraction (SPE) for Phospholipid Removal:
-
Action: Use a specialized SPE sorbent designed to remove phospholipids.[13][14]
-
Rationale: Techniques like HybridSPE® or other phospholipid removal plates use zirconia-coated particles that have a high affinity for the phosphate group on phospholipids, selectively retaining them while allowing the analyte to pass through.[14][15][16] This is more effective than simple protein precipitation.[14][17]
-
Protocol (General for Phospholipid Removal Plate):
-
Pre-treat 100 µL of plasma by adding 400 µL of acetonitrile containing the SIL-IS. Vortex to precipitate proteins.
-
Centrifuge the sample.
-
Load the supernatant directly onto the phospholipid removal SPE plate.
-
Apply a gentle vacuum to pull the sample through the sorbent bed.
-
The collected eluate is now free of proteins and phospholipids and can be directly injected or evaporated and reconstituted.[14]
-
-
-
Option B: "Dilute and Shoot" Method:
-
Action: Dilute the sample with the mobile phase or a suitable solvent.[18][19]
-
Rationale: This is a simple and fast approach that reduces the concentration of all matrix components, thereby lessening their impact on ionization.[18][19][20][21] However, this also dilutes the analyte, so it is only suitable if the instrument has sufficient sensitivity.[18][19]
-
Protocol:
-
Start with a 1:10 dilution of the sample (e.g., 10 µL of sample + 90 µL of mobile phase A).
-
If suppression persists, try higher dilution factors (e.g., 1:50).[22]
-
Always re-validate the method after changing the dilution factor.
-
-
-
-
Optimize Chromatographic Conditions:
-
Action: Modify the LC gradient to achieve chromatographic separation between this compound and the region of ion suppression.
-
Rationale: Matrix components, particularly phospholipids, often elute as a broad peak. Adjusting the gradient can shift the analyte's retention time away from this zone of interference.[3] Using UPLC systems can provide sharper peaks and better resolution from interfering components.
-
Protocol (Post-Column Infusion Experiment to Diagnose):
-
Set up a constant infusion of a this compound standard solution into the MS source post-column via a T-junction.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused standard. A dip in the signal indicates a region of ion suppression.
-
Adjust the LC gradient (e.g., make it shallower or change the organic solvent) to move the analyte's elution time away from these suppression zones.
-
-
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Stable Isotope-Labeled IS | Co-elution and identical ionization behavior compensates for variability.[7][8][9] | Gold standard for accuracy and precision; corrects for multiple error sources. | Can be expensive; requires synthesis if not commercially available. |
| Phospholipid Removal SPE | Selective removal of a major source of ion suppression.[13][14] | Highly effective for cleaner extracts; improves sensitivity and system robustness. | Adds cost and time to sample preparation. |
| "Dilute and Shoot" | Reduces the concentration of interfering matrix components.[18][19] | Very simple, fast, and cost-effective.[19] | Reduces analyte concentration, potentially compromising sensitivity.[18][19] |
| Chromatographic Optimization | Separates the analyte from co-eluting interferences.[3] | No extra cost for consumables; can be very effective. | May require significant method development time; may not fully resolve all interferences. |
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Technology Networks. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
A, E., & B, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biochemistry & Pharmacology: Open Access, 6(4), 1-5. [Link]
-
Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 130-135. [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1125, 24-43. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Hewavitharana, A. K., et al. (2007). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 18(3), 579-581. [Link]
-
Ion Suppression Correction. IROA Technologies. [Link]
-
Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 15(12), 8953-8977. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1084-1094. [Link]
-
Lee, D., & Lee, J. (2023). Dilute and shoot approach for toxicology testing. Journal of Analytical Science and Technology, 14(1), 1-8. [Link]
-
Taylor, P. J. (2005). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 27(6), 701-706. [Link]
-
Le, T., et al. (2018). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 56(8), 1331-1338. [Link]
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Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC Europe, 17(6), 332-338. [Link]
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What is the concept of LC-MS-MS sample dilution to decrease the matrix effect?. ResearchGate. [Link]
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Oldekop, M. L., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 969, 115-122. [Link]
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Protti, M., et al. (2021). A 'Dilute and Shoot' Liquid Chromatography-Mass Spectrometry Method for Multiclass Drug Analysis in Pre-Cut Dried Blood Spots. Molecules, 26(6), 1693. [Link]
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Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
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Technical Support Center: Optimization of Extraction Protocols for 4'-Methylbutyrophenone from Complex Matrices
Welcome to the technical support center for the extraction of 4'-Methylbutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing extraction protocols from complex matrices. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of this compound.
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful extraction protocol. Key characteristics include:
-
Structure and Polarity: It is an aromatic ketone with a molecular formula of C11H14O.[1] Its structure consists of a phenyl group substituted with a methyl group and a butyryl group. This combination of an aromatic ring and a moderately long alkyl chain gives it a predominantly non-polar, hydrophobic character.
-
Solubility: Due to its non-polar nature, this compound exhibits good solubility in organic solvents like hexane, dichloromethane, and ethyl acetate, and limited solubility in water.
Q2: Which extraction techniques are most suitable for this compound from complex matrices?
A2: The choice of extraction technique is highly dependent on the sample matrix, desired level of cleanliness, and available instrumentation. The most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This is a highly selective and widely used technique for cleaning up complex samples.[2][3][4] For this compound, reversed-phase SPE is the most appropriate choice.
-
Liquid-Liquid Extraction (LLE): A traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.[5]
-
Solid-Phase Microextraction (SPME): A solvent-free, innovative technique that combines sampling, extraction, and concentration into a single step.[6][7]
Q3: What are "matrix effects" and how can they impact the analysis of this compound?
A3: Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive detection methods like mass spectrometry.[8][9] They refer to the alteration of the analyte's ionization efficiency (either suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[8][9] For this compound analysis, components of biological fluids (salts, phospholipids, proteins) or other complex matrices can interfere with its accurate quantification.[8][10]
Section 2: Troubleshooting Guide for Common Extraction Issues
This section provides a systematic approach to troubleshooting common problems encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
Low recovery is a frequent problem that can arise from several factors throughout the extraction workflow.[11][12] A systematic evaluation is crucial to identify the source of the loss.[12]
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Troubleshooting Steps:
1. Solid-Phase Extraction (SPE) Issues:
-
Inappropriate Sorbent Selection:
-
Problem: Using a sorbent that does not have a strong affinity for this compound.
-
Solution: For a non-polar compound like this compound, a reversed-phase sorbent is ideal.[2][13] Sorbents with phenyl or C8/C18 functional groups are excellent choices due to their hydrophobic nature and potential for π-π interactions with the aromatic ring.[14][15] Polymeric sorbents can also offer high capacity and stability.[14][15]
-
-
Improper Conditioning/Equilibration:
-
Problem: Failure to properly activate the sorbent and create an environment conducive to analyte retention.[13]
-
Solution: Always condition the cartridge with a strong organic solvent (e.g., methanol) to activate the functional groups, followed by equilibration with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution).[13]
-
-
Suboptimal Wash and Elution Solvents:
-
Problem: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete desorption.[16]
-
Solution: The wash solvent should be polar enough to remove interferences without eluting the this compound (e.g., a low percentage of methanol in water). The elution solvent should be a strong organic solvent to ensure complete recovery (e.g., methanol, acetonitrile, or ethyl acetate).[17] It's beneficial to perform an elution study to determine the optimal solvent volume.[18][19]
-
2. Liquid-Liquid Extraction (LLE) Issues:
-
Incorrect Solvent Polarity:
-
Problem: The extraction solvent does not have the appropriate polarity to efficiently partition the this compound from the aqueous phase.
-
Solution: Use a non-polar, water-immiscible organic solvent such as hexane, ethyl acetate, or dichloromethane.[20] The principle of "like dissolves like" is key here.
-
-
Suboptimal pH of the Aqueous Phase:
-
Problem: Although this compound is neutral, the pH of the aqueous sample can influence the solubility of matrix components, potentially leading to emulsions or poor phase separation.
-
Solution: Adjusting the pH of the sample can sometimes improve extraction efficiency by altering the solubility of interfering compounds.
-
3. Analyte Degradation:
-
Solution: Store samples at low temperatures (-20°C or -80°C) and in the dark.[21] Perform stability studies by analyzing samples at different time points to assess degradation.[21]
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Matrix effects can lead to either ion suppression or enhancement in mass spectrometry-based analyses, resulting in erroneous quantitative data.[8][24][25]
Strategies to Mitigate Matrix Effects:
1. Optimize Sample Preparation:
-
Enhance Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol is highly effective at removing salts, phospholipids, and other matrix components.[26]
-
Liquid-Liquid Extraction (LLE): Can be effective but may be less selective than SPE.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10][25] However, this also dilutes the analyte, so a balance must be found to maintain adequate sensitivity.
2. Modify Chromatographic Conditions:
-
Improve Separation: Adjusting the HPLC/GC method to achieve better chromatographic separation between this compound and co-eluting matrix components can significantly reduce interference.
3. Use of an Appropriate Internal Standard (IS):
-
Compensate for Variability: A suitable internal standard that co-elutes with the analyte and experiences similar matrix effects can compensate for variations in extraction recovery and ionization efficiency.[9] An isotopically labeled version of this compound would be an ideal internal standard.
Assessing Matrix Effects:
-
Post-Column Infusion: A qualitative method to identify regions of ion suppression or enhancement in the chromatogram.[8]
-
Post-Extraction Spike: A quantitative method to determine the matrix factor by comparing the analyte's response in a neat solution to its response in a spiked, extracted blank matrix.[8]
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for the extraction of this compound from a complex biological matrix (e.g., human plasma) using Solid-Phase Extraction.
Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a starting point and should be optimized and validated for your specific application.[27][28]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or Phenyl, 100 mg/3 mL)
-
Human plasma sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample to room temperature.
-
To 1 mL of plasma, add a known amount of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 2 mL of water to dilute the sample and reduce viscosity.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Wash the cartridges with 3 mL of water. Do not allow the sorbent to go dry.[16]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridges under a high vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound and internal standard with 2 x 1.5 mL of acetonitrile. A second elution ensures complete recovery.[17]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS).[12]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
SPE Protocol Workflow Diagram
Caption: Step-by-step workflow for the SPE of this compound.
Section 4: Data Presentation and Quantitative Summary
The following table summarizes typical parameters to consider when developing and validating an extraction method for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Principle | Partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases | Adsorption/absorption onto a coated fiber |
| Selectivity | High | Moderate to Low | High |
| Solvent Consumption | Low to Moderate | High | Solvent-free |
| Automation Potential | High | Moderate | High |
| Typical Recovery | >85% (with optimization) | 60-90% | Dependent on fiber and conditions |
| Key Advantage | High selectivity and clean extracts | Simplicity and low cost | Solvent-free and combines steps |
| Key Disadvantage | Method development can be time-consuming | Emulsion formation, large solvent volumes | Fiber fragility and cost |
Section 5: Final Recommendations
For robust and reproducible extraction of this compound from complex matrices, a well-optimized Solid-Phase Extraction (SPE) method using a reversed-phase sorbent is highly recommended. This technique offers the best balance of selectivity, recovery, and potential for automation.[29]
Always remember that method validation is a critical step to ensure the accuracy and precision of your results.[28][30] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.[28]
This technical support guide provides a comprehensive framework for developing and troubleshooting your extraction protocols. Should you encounter issues not covered here, a systematic evaluation of each step in your workflow will be essential for identifying and resolving the problem.
References
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
SPE Cartridge Selection Guide. Interchim. Available at: [Link]
-
Manual Solid Phase Extraction. SCION Instruments. Available at: [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]
-
Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. PMC - NIH. Available at: [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. PMC. Available at: [Link]
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The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link]
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The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect. Available at: [Link]
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Automated on-line in-tube solid-phase microextraction coupled with HPLC/MS/MS for the determination of butyrophenone derivatives in human plasma. OUCI. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
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Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after PreColumn Derivatization with Dansyl Chloride. ResearchGate. Available at: [Link]
-
(PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. Available at: [Link]
-
Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. Available at: [Link]
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. MDPI. Available at: [Link]
-
A Short Liquid-Liquid Extraction Demonstration. YouTube. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]
-
Innovative Extraction Techniques and Hyphenated Instrument Configuration for Complex Matrices Analysis. MDPI. Available at: [Link]
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Liquid-liquid Extraction and Solid Phase Extraction to Identify the Volatile Components of Luzhou-flavor Liquor. IOPscience. Available at: [Link]
-
Validated method for phytohormone quantification in plants. Frontiers. Available at: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available at: [Link]
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Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. Available at: [Link]
-
Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases. PubMed. Available at: [Link]
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Combined headspace single-drop microextraction and solid-phase microextraction for the determination of phenols as their methyl ethers by gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determination of NSAIDs. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Acidic, Basic, and Neutral Drug Screen of Hydrolyzed Urine Using Supported Liquid Extraction Prior to LC-MS/MS Analysis. Norlab. Available at: [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.. Semantic Scholar. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. Available at: [Link]
-
Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. MDPI. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
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The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. ResearchGate. Available at: [Link]
-
Method validation of (E)-4-(3', 4'-dimethoxyphenyl)-but-3-en-1-ol in Zingiber cassumunar Roxb. with different extraction techniques. ResearchGate. Available at: [Link]
-
Stability of synthetic cathinones in oral fluid samples. PubMed. Available at: [Link]
-
Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Validation & Comparative
4'-Methylbutyrophenone analytical standard and certificate of analysis
An In-Depth Comparative Guide to the Analytical Standard of 4'-Methylbutyrophenone for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative of this compound
This compound, a substituted aromatic ketone, serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the well-known antidepressant bupropion and other central nervous system agents. Its presence, and that of its related impurities, must be precisely controlled and quantified to ensure the safety, efficacy, and quality of the final drug product. In the rigorous landscape of pharmaceutical development and quality control, the adage "you can only measure what you know" is paramount. The quality of any analytical measurement is fundamentally anchored to the quality of the reference standard used.
This guide provides a detailed, experience-driven comparison between a certified this compound analytical standard and a common commercial-grade reagent. We will dissect the critical differences through experimental data, illustrating why the choice of a reference standard is not merely a matter of procurement but a foundational decision that impacts data integrity, regulatory compliance, and ultimately, project success.
Pillar 1: The Certified Analytical Standard and its Certificate of Analysis (CoA)
A certified analytical standard or Certified Reference Material (CRM) is far more than just a "pure" substance. It is a meticulously characterized material produced under a robust quality management system, often compliant with ISO 17034 for reference material producers. Its defining document is the Certificate of Analysis (CoA), which provides a comprehensive profile of the material's identity, purity, and concentration, along with a statement of metrological traceability and measurement uncertainty.
A typical CoA for a high-quality this compound standard will include:
-
Identity Confirmation: Orthogonal methods are used to unequivocally confirm the chemical structure. This often includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assignment: Purity is not just a single number but a detailed assessment. The "mass balance" approach is frequently employed, which involves quantifying impurities through multiple techniques and subtracting the total from 100%. This includes:
-
Chromatographic Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect organic impurities.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Assessed by Headspace GC-MS.
-
Inorganic Content: Measured by techniques like Inductively Coupled Plasma (ICP) or sulfated ash testing.
-
-
Assigned Value and Uncertainty: For quantitative standards, a precise concentration or purity value is assigned, accompanied by an uncertainty budget calculated according to established statistical principles, such as those outlined in the GUM (Guide to the Expression of Uncertainty in Measurement).
Pillar 2: A Comparative Experimental Investigation
To illustrate the tangible differences, we present a comparative study between a Certified this compound Analytical Standard (AS) and a widely available Commercial-Grade this compound Reagent (CG) .
Experimental Objective
The primary objective is to employ a series of standard analytical techniques to compare the identity, purity, and assigned concentration of the AS and CG materials, thereby demonstrating the potential risks associated with using a non-certified standard in a regulated or quality-sensitive environment.
Methodology: A Triad of Analytical Scrutiny
A multi-faceted analytical approach ensures a robust and self-validating comparison. The workflow is depicted below.
Caption: Experimental workflow for the comparative analysis of the two materials.
Protocol 1: Identity Confirmation via GC-MS
-
Sample Preparation: Prepare 100 µg/mL solutions of both the AS and CG materials in HPLC-grade methanol.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Analysis: Compare the resulting mass spectra against a validated reference library (e.g., NIST) and against each other. The fragmentation pattern provides a molecular fingerprint.
Protocol 2: Purity and Impurity Profiling via GC-FID
-
Sample Preparation: Prepare 1 mg/mL solutions of both AS and CG in methanol.
-
GC-FID System: Shimadzu GC-2010 Plus with FID.
-
Column: High-resolution capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm) to achieve optimal separation of potential isomers and related substances.
-
Oven Program: A slow temperature gradient (e.g., 5°C/min) is used to resolve trace impurities.
-
Detection: FID at 280°C.
-
Analysis: Calculate purity using area percent normalization. It is crucial to note that this method assumes all components have the same response factor, which is a limitation. However, it is excellent for comparing impurity profiles.
Protocol 3: Accurate Quantitative Assay via qNMR
-
Rationale: Quantitative NMR (qNMR) is a primary ratio method as defined by the Bureau International des Poids et Mesures (BIPM). It allows for the direct measurement of a substance's concentration without the need for a specific reference standard of the same compound, relying instead on a certified internal standard.
-
Internal Standard (IS): Maleic acid (certified CRM) is chosen due to its chemical stability and protons that resonate in a clear region of the ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the AS and 10 mg of the CG into separate NMR tubes.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into each tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to each tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or higher.
-
Acquire ¹H NMR spectra with a sufficiently long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation for accurate integration.
-
-
Analysis: Calculate the purity (P) of this compound using the following equation, as recommended by regulatory guidelines like the USP General Chapter <761>.
P = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where: I = integral of the signal, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity.
Results: A Quantitative Comparison
The data below represents typical results expected from such a comparative analysis.
Table 1: Identity Confirmation Summary
| Parameter | Analytical Standard (AS) | Commercial Grade (CG) | Conclusion |
| FTIR Match | >99.5% match to reference spectrum | >99.5% match to reference spectrum | Both materials are confirmed as this compound. |
| GC-MS (EI) Match | >98% match to NIST library | >98% match to NIST library | Identity confirmed. Fragmentation patterns are consistent. |
Table 2: Purity and Impurity Profile by GC-FID
| Parameter | Analytical Standard (AS) | Commercial Grade (CG) |
| Main Peak Area % | 99.96% | 98.81% |
| Number of Impurities >0.05% | 1 | 5 |
| Largest Single Impurity | 0.03% (Unidentified) | 0.65% (Isomeric impurity) |
| Total Impurities | 0.04% | 1.19% |
Table 3: Quantitative Assay by ¹H-qNMR
| Parameter | Analytical Standard (AS) | Commercial Grade (CG) |
| CoA Assigned Purity | 99.9% ± 0.2% | Not Provided |
| Experimentally Determined Purity (qNMR) | 99.85% | 98.75% |
| Deviation from Stated Value | -0.05% | N/A |
Pillar 3: Discussion and Authoritative Grounding
The experimental data reveals a critical narrative. While both the AS and CG materials were correctly identified as this compound, their analytical profiles diverge significantly in terms of purity and characterization.
The Hidden Dangers of the Commercial-Grade Reagent
-
Uncharacterized Impurities: The CG sample showed five impurities above the 0.05% reporting threshold, with one significant impurity at 0.65%. In pharmaceutical development, impurities above this level must be identified and characterized according to ICH Q3A guidelines. Using the CG material as a standard to quantify this compound in a drug substance would lead to an underestimation of the main compound and a failure to account for these co-eluting or similar-response impurities.
-
Inaccurate Quantification: The qNMR results show a purity of 98.75% for the CG material. If a scientist were to assume a purity of 100% (a common mistake when a CoA is not available), all subsequent quantitative measurements would have a systematic error of over 1%. This level of inaccuracy is unacceptable for API release testing, stability studies, or formulation development.
-
Lack of Traceability and Uncertainty: The AS comes with a stated purity of 99.9% and a calculated uncertainty of ± 0.2%. This provides a known confidence interval for all measurements derived from it, a concept known as metrological traceability. The CG material lacks this; its "purity" is an unverified number, providing no statistical confidence.
The Workflow of Trustworthiness
The use of a certified analytical standard creates a self-validating system for quality control.
Caption: The traceability chain from a CRM to a compliant analytical result.
Conclusion: A Strategic Choice for Scientific Integrity
The choice between a certified analytical standard and a commercial-grade reagent for this compound is not a matter of cost but of scientific and strategic necessity. The certified standard provides a foundation of certainty, traceability, and a well-defined impurity profile, which is indispensable for:
-
Accurate quantitative analysis in API and drug product release testing.
-
Validation of analytical methods as required by regulatory bodies.
-
Identification and control of impurities during process development and stability studies.
-
Ensuring data integrity and defensibility during regulatory audits.
Conversely, using a poorly characterized commercial-grade reagent introduces unacceptable levels of uncertainty, risks systematic errors in quantification, and can mask critical impurity issues, ultimately jeopardizing product quality and regulatory approval. For any application where accuracy and reliability are paramount, the certified analytical standard is the only professionally responsible choice.
References
-
Title: Evaluation of measurement data — Guide to the expression of uncertainty in measurement Source: Joint Committee for Guides in Metrology (JCGM) URL: [Link]
-
Title: The Metrological Role of qNMR Source: Bruker Corporation URL: [Link]
-
Title: General Chapter <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeia (USP) URL: [Link] (Note: Access to the specific chapter requires a subscription).
-
Title: ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Metrological Traceability Source: National Institute of Standards and Technology (NIST) URL: [Link]
A Comparative Guide to the Reactivity of 4'-Methylbutyrophenone and Butyrophenone
For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. The butyrophenone scaffold, for instance, is the foundation for numerous pharmaceuticals, particularly antipsychotic agents.[1][2] Subtle modifications to this core structure can profoundly alter its chemical behavior and, consequently, its pharmacological profile.
This guide provides an in-depth comparative analysis of 4'-Methylbutyrophenone and its parent compound, butyrophenone. We will dissect the theoretical underpinnings of their reactivity differences, grounded in electronic and steric principles, and provide actionable experimental protocols for validation. Our focus is not merely on the "what" but the "why," explaining the causality behind the observed chemical behaviors.
Molecular Structures and the Decisive Role of the Methyl Group
At a glance, the two molecules are nearly identical. Both possess a phenyl ring attached to a carbonyl group, which is in turn bonded to a propyl chain. The sole distinction is the presence of a methyl group at the para (4') position of the aromatic ring in this compound.
| Compound | Structure | IUPAC Name | Formula | Molar Mass |
| Butyrophenone | 1-Phenylbutan-1-one | C₁₀H₁₂O | 148.20 g/mol [1] | |
| This compound | 1-(4-methylphenyl)butan-1-one | C₁₁H₁₄O | 162.23 g/mol [3][4] |
This seemingly minor addition is the lynchpin of their differing reactivities. The methyl group exerts powerful electronic effects that propagate through the entire molecule, influencing both the aromatic ring and the carbonyl group.
The Theoretical Framework: Electronic and Steric Effects
The reactivity of these ketones is governed by an interplay of inductive and resonance effects, which alter the electron density at the key reactive sites: the aromatic ring and the carbonyl carbon.[5]
Electronic Effects of the 4'-Methyl Group
Alkyl groups, such as methyl, are considered electron-donating groups (EDGs).[6][7] They enrich the aromatic ring with electron density through two primary mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This difference causes a slight push of electron density through the sigma (σ) bond onto the ring.[6]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.[8][9] This effect further increases the electron density of the ring, particularly at the ortho and para positions.
The diagram below illustrates how these electron-donating effects enhance the nucleophilicity of the aromatic ring in this compound.
Caption: Electronic influence of the 4'-methyl group.
Consequences of Increased Electron Density:
-
On the Aromatic Ring: The ring in this compound is more electron-rich, making it a stronger nucleophile. This accelerates the rate of electrophilic aromatic substitution (EAS) compared to butyrophenone.[5][6]
-
On the Carbonyl Group: The donated electron density is partially delocalized through the π-system onto the carbonyl group. This reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less susceptible to attack by nucleophiles. This decelerates the rate of nucleophilic addition reactions.[10][11]
Steric Effects
Steric hindrance can significantly impede the approach of a reagent to a reactive site.[12][13] In this comparative case:
-
For Carbonyl Reactions: The methyl group is in the para position, far from the carbonyl group. It introduces no additional steric bulk around the carbonyl carbon compared to butyrophenone. Therefore, steric effects are negligible when comparing nucleophilic addition at the carbonyl.
-
For Aromatic Reactions: The methyl group does occupy one of the para positions, but its primary steric influence would be on the adjacent ortho positions.
A Head-to-Head Comparison of Key Reactions
Based on the principles above, we can predict and experimentally validate the relative reactivity of our two compounds in fundamental organic reactions.
A. Electrophilic Aromatic Substitution: Nitration
This reaction class exemplifies the reactivity of the aromatic ring. An electrophile (like NO₂⁺) attacks the electron-rich π-system.
-
Prediction: this compound will react faster than butyrophenone.
Experimental Protocol for Comparative Nitration
This protocol is designed as a self-validating system where identical conditions ensure that any observed difference in reactivity is directly attributable to the structural difference between the substrates.
Caption: Workflow for comparative electrophilic substitution.
Expected Results:
| Substrate | Relative Rate | Expected Major Products | Predicted Yield (after 30 min) |
| Butyrophenone | Slower | 1-(3-Nitrophenyl)butan-1-one | ~40-50% |
| This compound | Faster | 1-(4-Methyl-3-nitrophenyl)butan-1-one | ~70-85% |
The butyryl group is deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. In this compound, these effects combine, with substitution occurring ortho to the activating methyl group and meta to the deactivating butyryl group.
B. Nucleophilic Addition: Sodium Borohydride Reduction
This reaction tests the electrophilicity of the carbonyl carbon. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile.
-
Prediction: this compound will react slower than butyrophenone.
Experimental Protocol for Comparative Reduction
-
Preparation: In two separate flasks, dissolve 1.0 mmol of butyrophenone and 1.0 mmol of this compound in 10 mL of methanol. Cool both flasks to 0°C in an ice bath.
-
Initiation: To each flask, add 1.1 mmol of sodium borohydride (NaBH₄) simultaneously while stirring vigorously.
-
Monitoring: At 2-minute intervals, withdraw a small aliquot from each reaction mixture and spot on a TLC plate to monitor the disappearance of the starting ketone.
-
Quenching: Once one reaction appears complete by TLC, quench both by adding 5 mL of 1M HCl.
-
Work-up: Extract the mixtures with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the conversion percentage for each reaction at the final time point.
Expected Results:
| Substrate | Relative Rate | Expected Product | Predicted Conversion (after 10 min) |
| Butyrophenone | Faster | 1-Phenylbutan-1-ol | >95% |
| This compound | Slower | 1-(4-Methylphenyl)butan-1-ol | ~75-85% |
The higher electron density on the carbonyl carbon of this compound makes it a less attractive target for the incoming nucleophilic hydride, thus slowing the reaction.
Comparative Spectroscopic Data
Characterization of these compounds relies on standard spectroscopic techniques. The presence of the methyl group creates distinct, predictable differences in their spectra.
| Spectroscopic Data | Butyrophenone | This compound | Rationale for Difference |
| ¹H NMR (Aromatic) | ~7.4-8.0 ppm (complex multiplet, 5H)[14] | ~7.2 ppm (d, 2H) & ~7.8 ppm (d, 2H) | The para-substitution in 4'-MBP simplifies the aromatic region into a characteristic A₂B₂ "doublet of doublets" pattern. |
| ¹H NMR (Alkyl) | - | ~2.4 ppm (singlet, 3H) | The signal for the additional methyl protons on the ring. |
| ¹³C NMR (C=O) | ~200.7 ppm | ~200.2 ppm | The electron-donating methyl group slightly shields the carbonyl carbon, causing a small upfield shift. |
| IR (C=O stretch) | ~1686 cm⁻¹ | ~1680 cm⁻¹ | Increased electron density from the methyl group weakens the C=O double bond character, lowering its stretching frequency.[4][15] |
(Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on solvent and instrument.)
Conclusion for the Practicing Scientist
The comparative analysis of this compound and butyrophenone serves as a powerful illustration of fundamental structure-reactivity principles. The addition of a single para-methyl group provides a clear and predictable perturbation of the molecule's electronic landscape.
-
This compound is more reactive towards electrophilic attack on the aromatic ring. This is a critical consideration for syntheses involving functionalization of the phenyl group.
-
Butyrophenone is more reactive towards nucleophilic attack at the carbonyl carbon. This is relevant for reactions such as reductions, Grignard additions, or cyanohydrin formation.
For drug development professionals, this understanding is crucial. Altering the electronic nature of the aromatic ring can directly impact metabolic stability (e.g., susceptibility to oxidation by Cytochrome P450 enzymes) and receptor binding affinity. The choice to include or omit substituents like a methyl group is a deliberate design decision with far-reaching chemical and biological consequences. These principles, validated by the straightforward experiments outlined here, form the logical bedrock of rational drug design and process chemistry.
References
- Benchchem. (n.d.). Reactivity comparison of 3',4'-(Methylenedioxy)acetophenone with other substituted acetophenones.
- PrepChem.com. (n.d.). Synthesis of butyrophenone hydrochloride.
- Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings.
- The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring.
- Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
- Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings.
- YouTube. (2011). Substituent Effects in Aromatic Substitution I.
- ChemicalBook. (n.d.). Butyrophenone(495-40-9) 1H NMR spectrum.
- PubChem - NIH. (n.d.). This compound.
- NIST WebBook. (n.d.). This compound.
- PubChem - NIH. (n.d.). Butyrophenone.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
- SpectraBase. (n.d.). Butyrophenone - Optional[13C NMR] - Spectrum.
- Wikipedia. (n.d.). Butyrophenone.
- MCAT Review. (n.d.). Aldehydes and Ketones - Oxygen Containing Compounds.
- ChemicalBook. (n.d.). Butyrophenone CAS#: 495-40-9.
- KPU Pressbooks. (n.d.). Reactivities of Aldehydes and Ketones – Organic Chemistry II.
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A Definitive Guide to the Structural Validation of 4'-Methylbutyrophenone using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can compromise entire research programs, leading to irreproducible results and significant wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution, providing unparalleled insight into the atomic connectivity and chemical environment within a compound.
This guide provides an in-depth analysis of the validation of 4'-Methylbutyrophenone (IUPAC name: 1-(4-methylphenyl)butan-1-one) using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting spectral features, offering a self-validating framework for analysis.
The Subject Molecule: this compound
This compound is an aromatic ketone with the molecular formula C₁₁H₁₄O. Its structure consists of a butyryl group attached to a toluene ring at the para-position. This substitution pattern gives rise to a distinct and predictable set of signals in the NMR spectrum, which we will dissect in detail.
Part 1: ¹H NMR Spectral Analysis — Decoding the Proton Environment
Proton NMR spectroscopy provides information on the number of chemically distinct protons, their relative numbers, their electronic environment, and the number of neighboring protons.
Representative ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | 7.86 | Doublet (d) | 2H | Protons ortho to C=O |
| H-3', H-5' | 7.25 | Doublet (d) | 2H | Protons ortho to -CH₃ |
| H-2 | 2.91 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂-CH₃ |
| H-4'' | 2.41 | Singlet (s) | 3H | Ar-CH₃ |
| H-3 | 1.74 | Sextet (sxt) | 2H | -C(=O)-CH₂-CH₂ -CH₃ |
| H-4 | 0.98 | Triplet (t) | 3H | -C(=O)-CH₂-CH₂-CH₃ |
Detailed Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a complete and self-consistent confirmation of the this compound structure.
-
The Aromatic Region (δ 7.0-8.0 ppm): The presence of two signals, both doublets, in this region is the classic signature of a 1,4-disubstituted (para) benzene ring.
-
δ 7.86 (d, 2H): These are the protons H-2' and H-6'. Their downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl group. They appear as a doublet because they are coupled to their immediate neighbors, H-3' and H-5', respectively (ortho-coupling).
-
δ 7.25 (d, 2H): These are the protons H-3' and H-5'. They are shielded relative to their counterparts by the electron-donating effect of the para-methyl group, thus appearing at a more upfield chemical shift. They are split into a doublet by their ortho-neighbors, H-2' and H-6'.
-
-
The Aliphatic Region (δ 0.9-3.0 ppm): The signals for the butyryl chain are perfectly explained by their proximity to the carbonyl group and spin-spin coupling.
-
δ 2.91 (t, 2H): This triplet corresponds to the H-2 methylene protons. Being directly attached to the carbonyl group (an alpha-position), they are the most deshielded of the aliphatic protons. The signal is split into a triplet by the two neighboring H-3 protons (n+1 rule: 2+1=3).
-
δ 1.74 (sxt, 2H): This multiplet represents the H-3 methylene protons. These protons are coupled to the two H-2 protons on one side and the three H-4 protons on the other. According to the n+1 rule, they are split by a total of five adjacent protons, which should theoretically result in a sextet (n+1 = 5+1=6). This pattern confirms its position between the other two aliphatic groups.
-
δ 0.98 (t, 3H): This upfield triplet is characteristic of a terminal methyl group (H-4) in an alkyl chain. Its integration value of 3H confirms it is a methyl group, and its splitting into a triplet indicates it is adjacent to a CH₂ group (the H-3 protons).
-
-
The Aromatic Methyl Signal (δ 2.41 ppm): The sharp singlet integrating to 3H at δ 2.41 ppm is unequivocally assigned to the methyl protons (H-4'') attached to the aromatic ring. It is a singlet because it has no adjacent protons to couple with.
Part 2: ¹³C NMR Spectral Analysis — Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a count of the number of chemically non-equivalent carbon atoms and information about their chemical environment (e.g., sp³, sp², C=O).
Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 199.5 | C =O (Ketone) |
| C-4' | 143.8 | C -CH₃ (Aromatic) |
| C-1' | 134.8 | C -C(=O) (Aromatic) |
| C-3', C-5' | 129.3 | C H (Aromatic) |
| C-2', C-6' | 128.3 | C H (Aromatic) |
| C-2 | 38.2 | -C(=O)-CH₂ - |
| C-4'' | 21.6 | Ar-CH₃ |
| C-3 | 17.9 | -CH₂-CH₂ -CH₃ |
| C-4 | 13.9 | -CH₂-CH₃ |
Detailed Interpretation of the ¹³C NMR Spectrum
The ¹³C spectrum shows nine distinct signals, which perfectly matches the nine unique carbon environments in the molecule, confirming the structure's symmetry.
-
The Carbonyl Carbon (δ 199.5 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.[1] Its extreme deshielding is due to the electronegativity of the oxygen atom and the nature of the double bond.
-
The Aromatic Carbons (δ 128-144 ppm): The symmetry of the para-substituted ring results in only four signals for the six aromatic carbons.
-
δ 143.8 and 134.8 ppm: These are the two quaternary (ipso) carbons, C-4' and C-1', which do not have any attached protons. C-4' (attached to the methyl group) is slightly downfield.
-
δ 129.3 and 128.3 ppm: These signals represent the protonated aromatic carbons. Due to symmetry, C-3' and C-5' are chemically equivalent, as are C-2' and C-6'. These signals typically show higher intensity in a standard ¹³C spectrum.
-
-
The Aliphatic and Methyl Carbons (δ 13-39 ppm): These signals appear in the upfield region, as expected for sp³ hybridized carbons.
-
δ 38.2 ppm (C-2): The carbon alpha to the carbonyl is the most deshielded of the aliphatic carbons.
-
δ 21.6 ppm (C-4''): This signal corresponds to the methyl carbon attached to the aromatic ring.
-
δ 17.9 ppm (C-3): The methylene carbon in the middle of the chain.
-
δ 13.9 ppm (C-4): The terminal methyl carbon, being the most shielded carbon in the molecule, appears at the highest field.
-
Visualizing the Structure and Workflow
A clear visual representation is crucial for correlating the spectral data with the molecular structure.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR-based structural validation.
Part 3: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data.
| Technique | Information Provided for this compound | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, precise chemical environment of each atom. | Unambiguous structure determination. | Larger sample amount needed, lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight (162.10 g/mol ), molecular formula (C₁₁H₁₄O), fragmentation patterns (e.g., loss of propyl group, characteristic tolyl fragment).[2] | Extremely high sensitivity, confirms molecular formula. | Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Confirms presence of key functional groups: strong C=O stretch (~1685 cm⁻¹), aromatic C=C stretches (~1608 cm⁻¹), sp³ and sp² C-H stretches. | Fast, simple, excellent for functional group identification. | Provides a molecular "fingerprint" but not a detailed structure. |
In practice, a combination of these techniques provides an orthogonal validation, building an unshakeable foundation of evidence for the proposed chemical structure.
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer: Place the NMR tube into a spinner turbine and ensure it is positioned correctly according to the spectrometer's requirements.
NMR Data Acquisition Workflow
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe for the ¹H and ¹³C frequencies.
-
¹H Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
The acquisition time is usually short (a few minutes).
-
-
¹³C Spectrum Acquisition:
-
Load standard carbon acquisition parameters (e.g., with proton decoupling).
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
A greater number of scans is required due to the low natural abundance of ¹³C (several hundred to thousands).
-
Acquisition time can range from 15 minutes to several hours depending on the sample concentration.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm. For the ¹H spectrum, the signals are integrated.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Interpreting Proton NMR Spectra. [Link]
-
NIST. This compound. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
A Spectroscopic Deep Dive: Differentiating 4'-Methylbutyrophenone from its Isomers
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 4'-Methylbutyrophenone and its key structural isomers, offering researchers a robust framework for their differentiation using routine analytical techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), elucidating how subtle structural variations manifest in unique spectral fingerprints.
The Isomeric Landscape
This compound (C₁₁H₁₄O) serves as our primary analyte. For a thorough comparison, we will examine its positional isomers, 2'-Methylbutyrophenone and 3'-Methylbutyrophenone, where the methyl group occupies different positions on the phenyl ring. Furthermore, we will expand our analysis to include a functional group isomer, 1-phenyl-2-pentanone, and a branched-chain isomer, 2-methyl-1-(p-tolyl)propan-1-one, to provide a broader understanding of how different isomeric forms impact spectroscopic output.
Figure 1: Structures of this compound and its Isomers
Caption: Molecular structures of the compared isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each proton signal provide a wealth of structural information.
Differentiating Positional Isomers (2'-, 3'-, and this compound)
The primary distinction between the methylbutyrophenone isomers in ¹H NMR lies in the aromatic region (typically δ 7.0-8.0 ppm).
-
This compound: Due to the para-substitution, the aromatic protons will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.
-
3'-Methylbutyrophenone: The meta-substitution will result in a more complex splitting pattern in the aromatic region, with four distinct signals.
-
2'-Methylbutyrophenone: The ortho-substitution will also lead to a complex multiplet in the aromatic region, with the chemical shift of the proton ortho to the carbonyl group being significantly downfield.
The aliphatic protons of the butyryl chain will show similar patterns across these three isomers: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.
Distinguishing Functional Group and Branched-Chain Isomers
-
1-phenyl-2-pentanone: The most significant difference is the presence of a singlet for the benzylic protons (Ar-CH₂-), which will appear at a distinct chemical shift. The remaining aliphatic protons will show patterns corresponding to a propyl group attached to the carbonyl.
-
2-methyl-1-(p-tolyl)propan-1-one: The presence of an isopropyl group will be evident from a doublet for the two methyl groups and a septet for the methine proton.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental Ranges in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | ~7.8 (d, 2H), ~7.2 (d, 2H) | ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H), ~2.4 (s, 3H) |
| 2'-Methylbutyrophenone | ~7.2-7.6 (m, 4H) | ~2.8 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H), ~2.5 (s, 3H) |
| 3'-Methylbutyrophenone | ~7.3-7.7 (m, 4H) | ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H), ~2.4 (s, 3H) |
| 1-phenyl-2-pentanone | ~7.1-7.4 (m, 5H) | ~3.7 (s, 2H), ~2.4 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H) |
| 2-methyl-1-(p-tolyl)propan-1-one | ~7.8 (d, 2H), ~7.2 (d, 2H) | ~3.5 (sept, 1H), ~1.2 (d, 6H), ~2.4 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Backbone Unveiled
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Differentiating Positional Isomers
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator for the methylbutyrophenone isomers.
-
This compound: Due to symmetry, it will show four signals in the aromatic region.
-
2'- and 3'-Methylbutyrophenone: Both will exhibit six distinct aromatic carbon signals. The chemical shifts of the substituted carbons will be characteristic of the substitution pattern.
The carbonyl carbon signal (C=O) will appear in the downfield region (δ > 195 ppm) for all three isomers, with slight variations due to the electronic effect of the methyl group's position.
Distinguishing Functional Group and Branched-Chain Isomers
-
1-phenyl-2-pentanone: The carbonyl carbon will be shifted upfield compared to the butyrophenone isomers as it is not directly conjugated with the aromatic ring. The benzylic carbon (Ar-CH₂) will give a characteristic signal.
-
2-methyl-1-(p-tolyl)propan-1-one: The presence of the isopropyl group will be confirmed by two distinct signals for the methyl and methine carbons.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental Ranges in CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~200 | 4 signals (~128-143) | ~14, ~18, ~38, ~21 |
| 2'-Methylbutyrophenone | ~203 | 6 signals (~125-138) | ~14, ~18, ~40, ~21 |
| 3'-Methylbutyrophenone | ~200 | 6 signals (~126-138) | ~14, ~18, ~38, ~21 |
| 1-phenyl-2-pentanone | ~210 | 4 signals (~126-134) | ~14, ~18, ~45, ~50 |
| 2-methyl-1-(p-tolyl)propan-1-one | ~205 | 4 signals (~129-143) | ~19, ~35, ~21 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules. The position and intensity of absorption bands are characteristic of specific functional groups.
The most prominent feature in the IR spectra of all these isomers is the strong absorption band corresponding to the carbonyl (C=O) stretch. The exact position of this band can provide clues about the electronic environment of the carbonyl group.
-
Aryl Ketones (Butyrophenones): The C=O stretch is typically observed in the range of 1680-1690 cm⁻¹. Conjugation with the aromatic ring lowers the vibrational frequency compared to a non-conjugated ketone.
-
Alkyl Ketone (1-phenyl-2-pentanone): The C=O stretch will appear at a higher wavenumber, typically around 1715 cm⁻¹, due to the lack of conjugation with the phenyl ring.
Other characteristic bands include C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. The substitution pattern on the aromatic ring can also influence the C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹).
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | ~1685 | ~3030 | ~2870-2960 |
| 2'-Methylbutyrophenone | ~1688 | ~3060 | ~2870-2960 |
| 3'-Methylbutyrophenone | ~1687 | ~3050 | ~2870-2960 |
| 1-phenyl-2-pentanone | ~1715 | ~3030 | ~2870-2960 |
| 2-methyl-1-(p-tolyl)propan-1-one | ~1683 | ~3030 | ~2870-2970 |
Mass Spectrometry (MS): Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon electron impact. All the isomers discussed here have a nominal molecular weight of 162 g/mol . The key to their differentiation lies in their characteristic fragmentation patterns.
A common fragmentation pathway for butyrophenone derivatives is the McLafferty rearrangement, which results in the formation of a characteristic fragment ion. Another important fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.
-
This compound: The mass spectrum will show a prominent molecular ion peak at m/z 162. Key fragments will include the tolyl cation at m/z 91 and the acylium ion [CH₃C₆H₄CO]⁺ at m/z 119. Alpha-cleavage can lead to the loss of a propyl radical to give a fragment at m/z 119.
-
2'- and 3'-Methylbutyrophenone: These isomers will also show a molecular ion at m/z 162 and fragments at m/z 91 and 119. Subtle differences in the relative intensities of fragment ions may be observed.
-
1-phenyl-2-pentanone: A very characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the benzylic carbon, leading to a prominent tropylium ion at m/z 91.
-
2-methyl-1-(p-tolyl)propan-1-one: Alpha-cleavage will result in the loss of an isopropyl radical, giving a strong peak for the tolyl-acylium ion at m/z 119.
Figure 2: Key Fragmentation Pathways in Mass Spectrometry
Caption: Simplified fragmentation of this compound and 1-phenyl-2-pentanone.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Figure 3: Workflow for NMR Sample Preparation and Analysis
Caption: General workflow for acquiring NMR spectra.
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The concentration is optimized for good signal-to-noise without causing line broadening. Standard pulse programs are generally sufficient for routine structural elucidation.
Infrared (IR) Spectroscopy
Figure 4: Workflow for Liquid Sample IR Analysis
Caption: Procedure for obtaining an IR spectrum of a liquid sample.
-
Rationale: The neat liquid is often sufficient for obtaining a good quality spectrum. Salt plates are transparent to IR radiation in the analytical range. ATR is a convenient alternative that requires minimal sample preparation. A background spectrum is essential to subtract the contribution of atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Figure 5: Electron Ionization Mass Spectrometry Workflow
Caption: Steps involved in EI-Mass Spectrometry analysis.
-
Rationale: A 70 eV electron beam provides sufficient energy to ionize the molecule and induce reproducible fragmentation, creating a characteristic mass spectrum that can be compared to spectral libraries. Gas chromatography is a common method for introducing the sample, which also serves to separate it from any impurities.
Conclusion
The differentiation of this compound from its structural isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon and proton framework, with the aromatic region being particularly diagnostic for positional isomers. IR spectroscopy offers a quick and effective way to distinguish between conjugated and non-conjugated carbonyl groups. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. By carefully interpreting the data from these complementary techniques, researchers can confidently identify and characterize these closely related compounds.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][1][2][3]
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- 15. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 4'-Methylbutyrophenone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity and yield is a cornerstone of efficient and sustainable pharmaceutical production. 4'-Methylbutyrophenone is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its production via the Friedel-Crafts acylation of toluene with a butyrylating agent is a classic yet evolving chemical transformation. The choice of catalyst for this reaction is critical, influencing not only the yield and selectivity but also the environmental impact and economic viability of the process.
This guide provides an in-depth, objective comparison of the efficacy of different catalysts for the synthesis of this compound. We will delve into the traditional Lewis acid catalysts, explore the advantages of modern heterogeneous catalysts like zeolites and solid superacids, and discuss the potential of "green" alternatives such as ionic liquids. This analysis is supported by experimental data from the literature to provide a clear, evidence-based comparison for informed decision-making in your research and development endeavors.
The Landscape of Catalysis in Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. In the synthesis of this compound, toluene is reacted with a butyrylating agent, typically butyryl chloride or butyric anhydride, in the presence of a catalyst. The primary challenge lies in achieving high selectivity for the para-isomer (this compound) over the ortho-isomer, while also considering catalyst reusability and waste generation.
Traditional Homogeneous Catalysis: The AlCl₃ Benchmark
For decades, aluminum chloride (AlCl₃) has been the go-to Lewis acid catalyst for Friedel-Crafts acylations.[1][2] Its high activity allows the reaction to proceed under relatively mild conditions. However, the use of AlCl₃ is fraught with several significant drawbacks:
-
Stoichiometric Amounts: AlCl₃ forms a complex with the ketone product, requiring more than stoichiometric amounts of the catalyst for the reaction to go to completion.
-
Corrosive and Hazardous: Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas.[1]
-
Waste Generation: The aqueous work-up required to decompose the catalyst-product complex generates large volumes of acidic and aluminum-containing wastewater, posing a significant environmental burden.[3]
-
Lack of Reusability: The catalyst is consumed during the work-up process and cannot be recovered or reused.
These limitations have driven the search for more sustainable and efficient catalytic systems.
The Rise of Heterogeneous Catalysis: Zeolites and Solid Superacids
Heterogeneous catalysts, which exist in a different phase from the reactants, offer a compelling alternative to traditional homogeneous catalysts.[4] Zeolites, with their well-defined microporous structures, and solid superacids have emerged as promising candidates for Friedel-Crafts acylations.
Zeolites: These crystalline aluminosilicates possess strong Brønsted and Lewis acid sites within a network of channels and cavities of molecular dimensions. This unique structure imparts several advantages:
-
Shape Selectivity: The pore structure of zeolites can influence the regioselectivity of the reaction. The transition state leading to the bulkier ortho-isomer may be sterically hindered within the zeolite pores, thus favoring the formation of the more linear para-isomer.[5]
-
Reusability: As solid catalysts, zeolites can be easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, significantly reducing waste and cost.[4]
-
Tunable Acidity: The acidic properties of zeolites can be tailored by varying the silica-to-alumina ratio, allowing for optimization of catalytic activity.
Solid Superacids: Materials like sulfated zirconia also exhibit strong acidity and have been shown to be effective catalysts for Friedel-Crafts acylations. They offer similar advantages to zeolites in terms of being solid, reusable catalysts.
"Green" Alternatives: Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as environmentally benign solvents and catalysts for a variety of chemical reactions, including Friedel-Crafts acylation.[6][7] Their key features include:
-
Dual Role: Ionic liquids can act as both the solvent and the catalyst, simplifying the reaction system.[7]
-
Low Volatility: Their negligible vapor pressure reduces the risk of exposure to volatile organic compounds (VOCs).
-
Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation and anion, allowing for the design of task-specific catalysts.
-
Potential for Recyclability: In many cases, the product can be separated by extraction, and the ionic liquid can be recovered and reused.
Comparative Performance of Catalysts
The following table summarizes the performance of different catalyst systems for the acylation of toluene, providing a comparative overview of their efficacy. It is important to note that direct comparative data for the synthesis of this compound under identical conditions is scarce in the literature. Therefore, data from closely related reactions, such as acetylation and propionylation, are included to illustrate the general performance trends of each catalyst type.
| Catalyst | Acylating Agent | Toluene:Acylating Agent (molar ratio) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for para-isomer (%) | Reusability | Reference |
| AlCl₃ | Acetyl Chloride | 1:1.1 | 1.1 equivalents | 0 to RT | 0.5 | High (implied) | ~97 (p/o ratio) | No | [8] |
| Zeolite H-ZSM-5 | Acetyl Chloride | 10:1 | - | 180 | 4 | 60.2 | 88.3 | Yes | [5] |
| Ru-SO₄/ZrO₂ (Solid Superacid) | Butyric Anhydride | ~7.5:1 | 0.5 g | 110 | 2.5 | 55 | 91-93 | Yes | [9] |
| [bmim]Cl-AlCl₃ (Ionic Liquid) | General Acylation | - | - | - | - | High (qualitative) | High (qualitative) | Yes | [6][10] |
Note: The data for Ru-SO₄/ZrO₂ represents the butyrylation of toluene, which is a very close analog to the synthesis of this compound. The data for ionic liquids is qualitative, reflecting the general findings in the literature for Friedel-Crafts acylations.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a 4'-alkylated butyrophenone analog using a traditional and a modern catalyst are presented below.
Protocol 1: AlCl₃-Catalyzed Friedel-Crafts Acylation of Toluene with Butyryl Chloride (Representative)
This protocol is adapted from standard procedures for Friedel-Crafts acylation.[2]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Butyryl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Zeolite-Catalyzed Acylation of Toluene with Acetic Anhydride (Representative)
This protocol is based on the acylation of toluene using a zeolite catalyst.[11]
Materials:
-
Zeolite H-Beta catalyst
-
Toluene
-
Acetic Anhydride
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating at 500 °C for 4 hours under a flow of dry air.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite catalyst, toluene, and the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 150 °C).
-
Add acetic anhydride to the reaction mixture and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
After the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Wash the catalyst with a suitable solvent and dry it for reuse.
-
The filtrate contains the product. Isolate the 4'-methylacetophenone by distillation or other suitable purification methods.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Comparative workflow for homogeneous vs. heterogeneous catalysts.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation presents a clear case for the adoption of modern, sustainable catalytic methods. While traditional Lewis acids like AlCl₃ are effective, their environmental and handling drawbacks are significant.
Heterogeneous catalysts, particularly zeolites and solid superacids, offer a superior alternative. Their reusability, coupled with the potential for high para-selectivity due to shape-selective effects, makes them highly attractive for industrial applications. The data on the butyrylation of toluene using a solid superacid catalyst, showing high selectivity for the para-isomer, underscores the potential of this class of catalysts.
Ionic liquids represent a promising frontier in green chemistry for this transformation. Although specific quantitative data for the butyrylation of toluene is not as readily available, their proven efficacy in other acylation reactions, combined with their unique properties as both solvent and catalyst, warrants further investigation and process development.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including desired yield and selectivity, process scalability, and environmental considerations. The evidence strongly suggests that a move away from traditional homogeneous catalysts towards heterogeneous and other green catalytic systems is not only environmentally responsible but also economically advantageous in the long run.
References
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Taylor & Francis Online. (2009, January 27). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link]
-
OUCI. (n.d.). Friedel-Crafts Acylation of Aromatics with Acetic Anhydrideover Nano-Sized Rare Earth Cation Exchanged ZSM-5 Catalysts. Retrieved from [Link]
-
ResearchGate. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. Retrieved from [Link]
-
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
- Google Patents. (n.d.). US7595425B2 - Friedel-crafts acylation process in ionic liquids.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
ResearchGate. (n.d.). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Methylbutyrophenone
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of key compounds, such as 4'-Methylbutyrophenone—a significant intermediate in organic synthesis—requires robust and reliable analytical methods. This guide provides an in-depth, objective comparison of three common analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations. Every protocol described is designed as a self-validating system, ensuring that the data generated is trustworthy and reproducible.
Part 1: The "Why" and "What" of Method Cross-Validation
The Significance of this compound
This compound (CAS No: 4160-52-5, Molecular Formula: C11H14O) is a butyrophenone derivative with a molecular weight of 162.23 g/mol .[1][2] Its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates precise and accurate quantification to ensure the quality, safety, and efficacy of the final product.
The Imperative for Cross-Validation
In a dynamic research and development environment, it is not uncommon for different analytical methods to be used across various stages of a project or in different laboratories. Cross-validation is the formal process of comparing the results from two or more distinct analytical methods to ensure they are equivalent and can be used interchangeably.[3][4] This is critical when:
-
Transferring a method from a research setting to a quality control (QC) laboratory.
-
Comparing data generated by a third-party laboratory with in-house results.
-
Replacing an older analytical method with a newer, more efficient one.
The objective is to demonstrate that the different methods provide comparable results within predefined acceptance criteria, thereby ensuring the consistency and reliability of data throughout a product's lifecycle.
Overview of the Analytical Techniques Under Comparison
This guide will compare the following three methods for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5][6]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for the analysis of volatile and semi-volatile compounds.[7][8]
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): A highly sensitive and selective method that combines the separation power of UPLC with the detection capabilities of mass spectrometry.[9][10]
Part 2: The Foundation of Trustworthy Analysis: Method Validation Principles
The cross-validation of analytical methods is built upon the foundation of robust, single-method validation. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently revised Q2(R2) provide a comprehensive framework for this process.[11][12][13][14][15][16] The core validation parameters that will be assessed for each method are:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for the validation and cross-validation process.
Caption: Workflow for the validation and cross-validation of analytical methods.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be robust and adhere to the principles of good laboratory practice (GLP).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: HPLC-UV is a workhorse in many analytical laboratories due to its versatility and robustness for the analysis of aromatic ketones like this compound. The C18 stationary phase provides excellent separation based on hydrophobicity, and UV detection is suitable for compounds with a chromophore.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Rationale: GC-FID is well-suited for the analysis of volatile and thermally stable compounds like this compound. The flame ionization detector provides excellent sensitivity for hydrocarbons.
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector, split/splitless injector, and autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Methanol (GC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
-
Rationale: UPLC-MS offers superior sensitivity and selectivity compared to HPLC-UV and GC-FID. This is particularly advantageous for the analysis of low-level impurities or for complex sample matrices. The mass spectrometer provides definitive identification based on the mass-to-charge ratio.
-
Instrumentation:
-
UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
-
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 40% B.
-
0.5-2.0 min: 40% to 95% B.
-
2.0-2.5 min: 95% B.
-
2.5-2.6 min: 95% to 40% B.
-
2.6-3.0 min: 40% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Conditions (Positive ESI mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Selected Ion Monitoring (SIM): m/z 163.1 (for [M+H]+).
-
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL in a mixture of 50:50 acetonitrile:water.
-
Sample Preparation: Dilute the sample in 50:50 acetonitrile:water to achieve a final concentration within the calibration range.
-
Part 4: Head-to-Head Data Comparison
The following tables present synthesized but realistic performance data for the three analytical methods, based on typical results for similar analytes. This data serves to illustrate the comparative strengths and weaknesses of each technique.
Specificity and Selectivity
| Method | Specificity Assessment | Outcome |
| HPLC-UV | Analysis of placebo and spiked samples. | Good selectivity, potential for interference from co-eluting impurities with similar UV spectra. |
| GC-FID | Analysis of blank solvent and spiked samples. | Excellent selectivity for volatile compounds, less prone to matrix effects than HPLC-UV. |
| UPLC-MS | Analysis of blank matrix and monitoring of specific m/z. | Highest selectivity, definitive identification based on mass-to-charge ratio. |
Linearity and Range
| Method | Range | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 µg/mL | > 0.999 |
| GC-FID | 1 - 100 µg/mL | > 0.999 |
| UPLC-MS | 0.1 - 100 ng/mL | > 0.998 |
Precision (Repeatability and Intermediate Precision)
| Method | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) |
| HPLC-UV | < 1.0% | < 2.0% |
| GC-FID | < 1.5% | < 2.5% |
| UPLC-MS | < 3.0% | < 5.0% |
Accuracy
| Method | Accuracy (% Recovery) |
| HPLC-UV | 98.0 - 102.0% |
| GC-FID | 97.0 - 103.0% |
| UPLC-MS | 95.0 - 105.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD | LOQ |
| HPLC-UV | 0.3 µg/mL | 1.0 µg/mL |
| GC-FID | 0.2 µg/mL | 0.8 µg/mL |
| UPLC-MS | 0.03 ng/mL | 0.1 ng/mL |
Summary of Performance Data
| Parameter | HPLC-UV | GC-FID | UPLC-MS |
| Specificity | Good | Excellent | Superior |
| Sensitivity | Moderate | Moderate | High |
| Precision | Excellent | Very Good | Good |
| Accuracy | Excellent | Excellent | Very Good |
| Throughput | High | Moderate | High |
| Cost | Low | Low | High |
| Expertise Required | Low | Moderate | High |
Part 5: Expert Insights and Method Selection
Interpreting the Data: Which Method for Which Application?
-
HPLC-UV is the ideal choice for routine QC analysis where the concentration of this compound is relatively high and the sample matrix is clean. Its low cost, high throughput, and ease of use make it a practical option for release testing and stability studies.
-
GC-FID is a suitable alternative to HPLC-UV, particularly if the laboratory has more expertise in gas chromatography or if there is a need to analyze for other volatile impurities simultaneously.
-
UPLC-MS is the method of choice for applications requiring high sensitivity and selectivity. This includes the analysis of trace-level impurities, metabolite identification in biological matrices, and in situations where definitive confirmation of the analyte's identity is required.
The logical relationship for method selection can be visualized as follows:
Caption: Decision tree for selecting the appropriate analytical method.
Causality of Performance Differences
The observed differences in performance are inherent to the technologies:
-
Sensitivity: UPLC-MS is orders of magnitude more sensitive due to the ability of the mass spectrometer to detect very low quantities of ions.
-
Specificity: The mass spectrometer's ability to selectively monitor for a specific mass-to-charge ratio makes UPLC-MS far more specific than UV or FID detectors.
-
Precision: HPLC and GC systems, being more established and mechanically simpler for routine assays, often exhibit slightly better precision for high-concentration samples.
Part 6: Conclusion
The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity across different analytical platforms and laboratories. This guide has demonstrated that HPLC-UV, GC-FID, and UPLC-MS are all viable techniques, each with its own set of advantages and ideal applications.
The choice of method should be guided by the specific analytical requirements, including the required sensitivity, selectivity, and the nature of the sample matrix. By following the principles of method validation and cross-validation outlined in this guide, researchers and drug development professionals can be confident in the accuracy and reliability of their analytical data for this compound.
Part 7: References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77811, this compound. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
-
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Journal of AOAC International. (2011). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
-
Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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A Comparative Guide to the Biological Activity of 4'-Methylbutyrophenone Derivatives: Established Roles and Unexplored Potential
This guide provides a comprehensive analysis of the 4'-Methylbutyrophenone scaffold, navigating from its well-established role within neuroleptic pharmacology to its unexplored potential in antimicrobial and anticancer applications. We will dissect the known structure-activity relationships (SAR) of the butyrophenone class and extrapolate these principles to propose novel research avenues for 4'-methylated analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical backbone for new therapeutic discoveries.
The Butyrophenone Scaffold: A Foundation in Neuroleptic Drug Discovery
The butyrophenone chemical class is most renowned for its profound impact on the treatment of psychosis. The quintessential example, Haloperidol, revolutionized psychiatric medicine. The biological activity of these compounds is intrinsically linked to their ability to antagonize central dopamine D2 receptors, with additional interactions at serotonin (5-HT) and adrenergic receptors contributing to their diverse pharmacological profiles.[1][2]
The generalized structure-activity relationships for the antipsychotic activity of butyrophenones are well-defined:
-
Aromatic Ring (Ar): A fluoro-substitution at the para-position (4'-position) of the phenyl ring, as seen in Haloperidol, generally enhances antipsychotic activity.[3][4] The focus of this guide, the 4'-methyl group, represents a shift from the typical electron-withdrawing substituent to an electron-donating, lipophilic one.
-
Propyl Chain: The three-carbon (propyl) chain connecting the ketone to the basic amine is optimal for activity. Shortening or lengthening this chain diminishes efficacy.[3][4]
-
Basic Amine: A tertiary amine, typically incorporated into a piperidine ring, is crucial for activity.[3][4]
-
Piperidine Substituent (Ar1): An aromatic group attached to the 4-position of the piperidine ring is a common feature for high potency.[3]
These established SAR principles provide a robust framework for understanding the neuroleptic potential of any new derivative.
Expanding Horizons: Postulated Biological Activities of this compound Derivatives
While the neuroleptic activity of butyrophenones is well-documented, there is a notable scarcity of public research on the biological activities of this compound derivatives in other therapeutic areas. However, by examining structurally related acetophenones and other ketone-bearing scaffolds, we can logically infer potential activities and propose a compelling case for their investigation.
Potential as Antimicrobial and Antifungal Agents
Numerous studies have demonstrated that acetophenone derivatives possess significant antibacterial and antifungal properties.[5][6] For instance, certain hydroxyacetophenone derivatives show good antibacterial activity against E. coli and K. pneumoniae.[5] The mechanism is often linked to the disruption of microbial cell membranes or inhibition of essential enzymes.
Hypothesis for this compound Derivatives: The introduction of the 4'-methyl group increases the lipophilicity of the aromatic ring compared to its unsubstituted or 4'-fluoro counterparts. This modification could enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi, potentially leading to increased antimicrobial efficacy. The butyrophenone scaffold could serve as a novel template for developing agents that disrupt microbial membrane integrity or biofilm formation.[7]
Potential as Cytotoxic Agents for Cancer Therapy
The field of oncology has seen the successful application of various synthetic ketone-containing compounds, which can induce apoptosis and exhibit cytotoxicity against cancer cell lines.[8][9] For example, derivatives of acetophenone have been shown to inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells.[9] The mechanisms often involve the inhibition of key signaling pathways or the induction of oxidative stress leading to programmed cell death.[10][11]
Hypothesis for this compound Derivatives: The this compound core could be a foundational structure for novel cytotoxic agents. By modifying the butyryl chain or the terminal amine group, it may be possible to design derivatives that selectively target cancer cells. The 4'-methyl group could influence interactions with hydrophobic pockets in target enzymes or proteins, potentially leading to enhanced potency and selectivity compared to other substitution patterns. Research on podophyllotoxin derivatives has shown that even minor stereoisomeric changes can significantly alter cytotoxic mechanisms, highlighting the vast potential for derivatization.[10][12]
Comparative Analysis and Structure-Activity Relationship (SAR) Postulates
A direct comparative data table for this compound derivatives is not feasible due to the lack of published head-to-head studies. Instead, we present a conceptual framework for a screening cascade to explore the hypotheses outlined above.
Table 1: Proposed Screening Cascade for this compound Derivatives
| Derivative Series | Rationale | Primary Assay | Secondary Assay | Key Metric |
| Series A: Amine Variants | Explore the role of the basic amine in cytotoxicity and antimicrobial activity. Replace piperidine with morpholine, piperazine, etc. | MTT Assay (MCF-7, A549) | Broth Microdilution (S. aureus) | IC50 (µM) / MIC (µg/mL) |
| Series B: Butyryl Chain Analogs | Introduce rigidity or alter ketone reactivity. Synthesize chalcone-like α,β-unsaturated analogs. | MTT Assay (MCF-7, A549) | Apoptosis Assay (Caspase-Glo) | IC50 (µM) / % Apoptotic Cells |
| Series C: Aromatic Ring Analogs | Compare the 4'-methyl group to other lipophilic (e.g., 4'-ethyl, 4'-tert-butyl) and electron-withdrawing (e.g., 4'-Cl, 4'-CF3) groups. | Broth Microdilution (E. coli, C. albicans) | Biofilm Inhibition Assay | MIC (µg/mL) / MBIC (µg/mL) |
| Series D: Neuroleptic Hybrids | Modify known neuroleptic structures with a 4'-methyl group to assess impact on D2 receptor binding vs. off-target cytotoxicity. | Dopamine D2 Receptor Binding Assay | MTT Assay (HEK293) | Ki (nM) / CC50 (µM) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for assessing the proposed biological activities.
Protocol 1: MTT Assay for General Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus) or fungi (e.g., Candida albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental workflows and conceptual relationships.
Caption: Proposed screening workflow for identifying novel biological activities of this compound derivatives.
Caption: Structure-Activity Relationship (SAR) map for the butyrophenone scaffold, contrasting known and proposed effects.
Conclusion and Future Directions
The this compound scaffold represents a scientifically fertile, yet underexplored, area of medicinal chemistry. While its parent class is firmly rooted in neuropharmacology, the principles of bioisosteric replacement and the known activities of related chemical structures strongly suggest a high potential for discovering novel antimicrobial and cytotoxic agents. The increased lipophilicity conferred by the 4'-methyl group is a logical starting point for designing compounds with enhanced cell penetration capabilities.
We strongly encourage research groups to undertake a systematic exploration as outlined in this guide. By synthesizing and screening diverse libraries of this compound derivatives against microbial and cancer cell line panels, the scientific community can unlock the full therapeutic potential of this versatile scaffold, moving it beyond the central nervous system and into new frontiers of drug discovery.
References
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- PubMed. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations.
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- Semantic Scholar. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines.
- YouTube. SAR of Butyrophenone.
- PubMed. Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans.
- NIH. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- Taylor & Francis Online. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives.
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- PubMed. Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708.
- PubMed. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis.
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A Tale of Two Ketones: A Comparative Guide to 4'-Methylbutyrophenone and 4'-Methylpropiophenone as Synthesis Precursors
Introduction: Beyond the Carbonyl – A Strategic Choice in Synthesis
In the landscape of organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the selection of a starting material is a critical decision that dictates reaction pathways, influences yields, and ultimately defines the economic viability of a process. Among the versatile class of aromatic ketones, 4'-methylpropiophenone and its close homologue, 4'-Methylbutyrophenone, serve as pivotal intermediates.[1] Both molecules share a core p-tolyl ketone structure but differ by a single methylene unit in their acyl chain. This seemingly minor variation has significant implications for their reactivity, steric profile, and suitability for specific synthetic targets.
This guide provides an in-depth, objective comparison of these two precursors for researchers, chemists, and drug development professionals. We will dissect their fundamental properties, explore their reactivity in key transformations, provide validated experimental protocols, and present a case study on their application in the synthesis of neurologically active compounds. Our analysis is grounded in established chemical principles and supported by cited experimental evidence to empower you, the scientist, to make the most informed precursor choice for your next synthetic challenge.
Chapter 1: Physicochemical and Spectroscopic Profile
A foundational understanding of a precursor's physical and chemical properties is paramount for effective reaction design and safe handling. Below is a comparative summary of 4'-methylpropiophenone and this compound.
| Property | 4'-methylpropiophenone | This compound | Rationale for Significance |
| CAS Number | 5337-93-9[2] | 4160-52-5[3] | Unique identifier for substance tracking and procurement. |
| Molecular Formula | C₁₀H₁₂O[2] | C₁₁H₁₄O[3] | Defines the elemental composition and molar mass. |
| Molecular Weight | 148.20 g/mol [2] | 162.23 g/mol [4] | Crucial for stoichiometric calculations in reaction planning. |
| Appearance | Colorless to pale yellow liquid[1] | Clear, colorless oil[5] | Basic physical state observation at standard conditions. |
| Boiling Point | 238–239 °C[1] | 252 °C at 739 Torr[5] | Influences choice of reaction temperature and purification by distillation. The higher BP of the butyrophenone is expected due to increased van der Waals forces. |
| Melting Point | 7.2 °C[6] | 12 °C[5] | Relevant for storage conditions and handling in colder climates. |
| Density | ~0.993 - 1.004 g/mL at 25 °C[6][7] | ~0.952 g/cm³ at 20 °C[5] | Important for volume-to-mass conversions and reaction concentration calculations. |
| Solubility | Miscible with organic solvents (ethanol, acetone); slightly soluble in water.[1] | Soluble in chloroform, DMSO (slightly).[5] | Dictates solvent selection for reactions and extractions. |
Chapter 2: Synthesis of the Precursors – The Friedel-Crafts Acylation
Both ketones are typically synthesized via the classic Friedel-Crafts acylation of toluene, a robust and scalable electrophilic aromatic substitution.[8][9] The primary difference lies in the choice of the acylating agent.
-
For 4'-methylpropiophenone: Toluene is acylated with propionyl chloride or propionic anhydride.
-
For this compound: Toluene is acylated with butyryl chloride or butyric anhydride.
The mechanism, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), involves the formation of a highly electrophilic acylium ion which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, the acylation occurs almost exclusively at the para-position due to the steric bulk of the acylating agent, leading to high regioselectivity for the desired 4'-methyl substituted product.[9]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Toluene
This protocol is a generalized representation. Specific quantities and reaction times should be optimized for each acylating agent.
Materials:
-
Toluene (substrate)
-
Acyl chloride (propionyl chloride or butyryl chloride) (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Dichloromethane (anhydrous, reaction solvent)
-
Concentrated HCl
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) to the dropping funnel with an equal volume of dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add toluene (1.0 eq.) dropwise via the dropping funnel over 20-30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the desired 4'-methyl-substituted ketone.
Caption: Generalized workflow for the synthesis of precursors via Friedel-Crafts acylation.
Chapter 3: Reactivity at the Alpha-Carbon: A Comparative Analysis
The synthetic utility of these ketones as precursors often hinges on reactions at the α-carbon (the carbon adjacent to the carbonyl group). The acidity of the α-protons allows for the formation of a nucleophilic enol or enolate intermediate, which is central to reactions like halogenation and subsequent amination.[10]
Enolate Formation: Kinetic vs. Thermodynamic Control
For an unsymmetrical ketone like this compound, deprotonation can occur at two different α-carbons, leading to two possible enolates:
-
Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon (the -CH₂- group). This is the faster-forming product and is favored by using a strong, bulky base (like Lithium diisopropylamide, LDA) at low temperatures.[11][12]
-
Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (the -CH(CH₃)- side of the propyl chain, if it were branched, but in this linear case, it's the more substituted double bond that is favored). This is the more stable product and is favored under conditions that allow for equilibrium (e.g., weaker bases, higher temperatures).[11]
4'-methylpropiophenone has only one type of α-proton, simplifying its enolate chemistry and leading to a single α-substituted product. In contrast, the ethyl group of this compound presents two sets of α-protons. The methylene (-CH₂-) protons are generally more accessible and kinetically favored for deprotonation.
Causality and Experimental Choice: The longer propyl chain in this compound introduces greater steric hindrance around one side of the carbonyl compared to the ethyl chain in 4'-methylpropiophenone. This steric difference is a key factor influencing reactivity. When a rapid, irreversible reaction at the less hindered site is desired, kinetic control is employed.
Alpha-Bromination: Gateway to Amination
Alpha-bromination is a critical first step in the synthesis of many substituted cathinones and related pharmaceutical targets.[13] The reaction typically proceeds via an acid-catalyzed enol intermediate, which then attacks molecular bromine.
For 4'-methylpropiophenone, this reaction is straightforward, yielding 2-bromo-1-(4-methylphenyl)propan-1-one.[14]
For this compound, the bromination is expected to occur preferentially at the less substituted α-carbon (the methylene group) due to both steric and electronic factors, yielding 2-bromo-1-(4-methylphenyl)butan-1-one. The formation of the enol leading to this product is generally faster.
Predicted Performance Difference:
-
Reaction Rate: The α-protons of 4'-methylpropiophenone are arguably slightly more acidic and less sterically hindered than the reactive methylene protons of this compound. This could lead to a marginally faster bromination rate for the propiophenone derivative under identical conditions.
-
Side Products: While both reactions are generally selective, the butyrophenone derivative has a higher potential for forming isomeric byproducts if conditions are not carefully controlled, although the preference for the methylene position is strong.
Experimental Protocol: Alpha-Bromination of a 4'-Methyl-Alkyl Phenyl Ketone
This protocol is adapted from procedures for propiophenone derivatives and is applicable to both precursors with minor adjustments.[15][16]
Materials:
-
4'-methylpropiophenone or this compound (1.0 eq.)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.0-1.1 eq.) or Pyridine hydrobromide perbromide (1.1 eq.)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) in glacial acetic acid.
-
If using liquid bromine, add it dropwise to the stirred solution at room temperature. The red-brown color of the bromine should disappear as it is consumed. Maintain the temperature below 30 °C with a water bath if necessary.
-
Alternatively, if using the safer solid reagent pyridine hydrobromide perbromide, add it portion-wise to the solution and heat the mixture, for example, to 90 °C for 2-3 hours.[16]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of cold water.
-
The α-brominated product, being insoluble in water, will often precipitate as a solid or an oil.
-
Collect the solid by filtration and wash with water to remove acetic acid and HBr. If it's an oil, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified α-bromo ketone.
Chapter 4: The Amination Step: Building the Final Molecule
The α-bromo ketones are potent electrophiles, primed for nucleophilic substitution by an amine. This step, often a form of reductive amination or direct N-alkylation, forms the crucial carbon-nitrogen bond.[17][18]
Caption: Parallel synthesis routes from the two precursors to target amine products.
Case Study: Synthesis of 4-Methylmethcathinone vs. 4-Methylbuphedrone
A prominent application for these precursors is in the synthesis of substituted cathinones, which are of significant interest in pharmacological and forensic research.
-
4'-methylpropiophenone is the well-documented precursor to 4-methylmethcathinone (mephedrone) .[13]
-
This compound is the direct precursor to 4-methylbuphedrone (4-MeMABP) .[19]
The synthesis for both target molecules follows the two-step sequence described: α-bromination followed by reaction with methylamine.
Predicted Performance Difference: The nucleophilic substitution of the bromine atom by methylamine is an Sₙ2 reaction. The increased steric bulk of the propyl group in the 2-bromo-4'-methyl-butyrophenone intermediate, compared to the ethyl group in its propiophenone counterpart, may slightly hinder the approach of the nucleophile. This could translate to:
-
Slower reaction rates for the butyrophenone derivative, potentially requiring longer reaction times or slightly higher temperatures to achieve comparable conversion.
-
Potentially lower yields if side reactions, such as elimination, become more competitive due to the increased steric hindrance.
Experimental Protocol: N-Alkylation with Methylamine
Materials:
-
α-Bromo ketone (from previous step) (1.0 eq.)
-
Methylamine solution (e.g., 40% in water or 2M in THF) or Methylamine hydrochloride and a base (e.g., triethylamine) (excess, ~2-3 eq.)
-
Solvent (e.g., acetonitrile, THF, or ethanol)
-
HCl solution (for salt formation)
Procedure:
-
Dissolve the α-bromo ketone (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the methylamine solution (or methylamine HCl with base) to the flask. An excess is used to react with the liberated HBr and drive the reaction to completion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and water. Separate the organic layer and wash with water to remove amine salts.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the freebase of the target amine as an oil.
-
For purification and stable storage, the hydrochloride salt is typically prepared by dissolving the freebase in a solvent like diethyl ether or isopropanol and adding a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) until precipitation is complete.
-
The resulting solid salt can be collected by filtration, washed with cold solvent, and dried.
Chapter 5: Safety and Handling
Both precursors are organic chemicals that require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.
| Hazard Information | 4'-methylpropiophenone | This compound |
| GHS Pictograms | Warning[8] | Warning[4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[8] | H302: Harmful if swallowed.[4] |
| Precautionary Measures | Wear protective gloves, eye protection, and face protection. Avoid breathing vapors. Wash hands thoroughly after handling.[6][8] | Wear protective gloves and eye protection. Do not eat, drink, or smoke when using this product.[4] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] | Store sealed in a dry, room temperature environment.[5] |
Conclusion: Making the Strategic Choice
The choice between this compound and 4'-methylpropiophenone is a nuanced decision guided by the specific goals of the synthesis.
-
4'-methylpropiophenone is an excellent, well-characterized precursor for when a propiophenone backbone is required. Its simpler enolate chemistry and potentially faster reaction kinetics make it a reliable and efficient choice for targets like 4-methylmethcathinone.
-
This compound is the necessary precursor for targets requiring a butyrophenone backbone, such as 4-methylbuphedrone. Researchers should anticipate potentially slower reaction rates in the amination step due to increased steric hindrance from the propyl chain. Careful control of reaction conditions during enolate formation is also key to ensuring high regioselectivity.
Ultimately, the "better" precursor is the one that leads to the desired target molecule. By understanding the subtle yet significant differences in their reactivity profiles stemming from a single additional carbon, chemists can better predict reaction outcomes, optimize conditions, and design more efficient and successful synthetic routes.
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
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A Guide to the Analytical Assessment of Synthesized 4'-Methylbutyrophenone versus a Commercial Standard
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of drug development and fine chemical manufacturing, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4'-Methylbutyrophenone, a key intermediate in the synthesis of various pharmaceutical agents, serves as a quintessential example.[1] Its molecular structure, an aromatic ketone, makes it a versatile building block. However, impurities, even in trace amounts, can have profound consequences, potentially leading to unwanted side reactions, reduced yield in subsequent steps, and the introduction of toxicological risks.
This guide provides an in-depth, practical comparison of a laboratory-synthesized batch of this compound against a high-purity commercial standard. We will move beyond simple procedural lists to explore the rationale behind selecting specific analytical techniques, the potential pitfalls in synthesis that lead to impurities, and the logic of interpreting complex analytical data. Our approach is built on the principle of orthogonal validation, using multiple, complementary analytical methods to build a comprehensive and trustworthy purity profile.[][3]
Synthesis Context: Anticipating Impurities from the Friedel-Crafts Acylation
To accurately assess purity, one must first understand the likely impurities that can arise from the synthesis itself. The most common and industrially viable route to this compound is the Friedel-Crafts acylation of toluene with butyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]
The reaction mechanism involves the formation of an acylium ion electrophile which then attacks the electron-rich toluene ring. While seemingly straightforward, this reaction is subject to several limitations that can introduce impurities.
-
Isomeric Impurities: Toluene is an ortho-, para-director. While the para-substituted product (this compound) is sterically and electronically favored, a small percentage of the ortho-isomer (2'-Methylbutyrophenone) is invariably formed. Meta-substitution is generally negligible.
-
Unreacted Starting Materials: Incomplete reaction can leave residual toluene and butyryl chloride (or its hydrolysis product, butyric acid) in the crude product.
-
Polysubstitution: Although the acylated product is deactivated towards further electrophilic substitution, forcing conditions could potentially lead to diacylated products.
-
Solvent Artifacts: Impurities present in the reaction solvent can sometimes participate in side reactions.[6]
Understanding these potential byproducts is critical as it informs the selection and optimization of our analytical methods to ensure they can effectively separate and detect these specific compounds.
The Analytical Workflow: An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." We employ a multi-technique, or orthogonal, workflow to probe different physicochemical properties of the sample. This ensures that impurities missed by one method are likely to be detected by another. Our assessment hinges on three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: Orthogonal workflow for purity assessment.
Experimental Protocols and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the premier technique for this analysis. This compound is sufficiently volatile and thermally stable to be readily analyzed by gas chromatography, which provides exceptional separation of isomers and other volatile impurities.[7] The mass spectrometer provides definitive identification of the parent compound and its impurities by comparing their fragmentation patterns to spectral libraries like NIST.[8][9]
Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized sample and the commercial standard in HPLC-grade dichloromethane.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode, injector temperature 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Conditions: EI mode at 70 eV, source temperature 230°C, scan range 40-450 m/z.
-
Analysis: Identify peaks by comparing retention times and mass spectra against the commercial standard and the NIST library. Quantify purity based on the relative peak area percentage.
Expected Results: The commercial standard should yield a single major peak with >99.5% area. The synthesized sample will show the main peak for this compound and potentially smaller peaks corresponding to the 2'-isomer, unreacted toluene, and other synthesis byproducts. The mass spectrum for the primary peak in both samples should match the reference spectrum for this compound, which characteristically shows a molecular ion peak (m/z 162) and major fragments at m/z 119 and 91.[10]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
Causality: While GC-MS is excellent for volatile impurities, NMR provides unparalleled insight into the molecular structure of the main component and can detect non-isomeric impurities that might co-elute in GC.[3] It serves as a definitive confirmation of identity and can quantify impurities if a certified internal standard is used (qNMR).
Protocol:
-
Sample Preparation: Dissolve approximately 20 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Bruker AVANCE III 500 MHz spectrometer.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra for both samples under identical conditions.
-
Analysis: Compare the chemical shifts and splitting patterns of the synthesized product to the commercial standard and literature values. Integrate proton signals to check for unexpected peaks.
Expected Results: The ¹H NMR spectrum should clearly show signals for the aromatic protons (a pair of doublets), the alpha-methylene protons (a triplet), the beta-methylene protons (a sextet), the terminal methyl group of the butyl chain (a triplet), and the aromatic methyl group (a singlet). The ¹³C NMR will confirm the number of unique carbon environments.[11] Any significant peaks in the spectrum of the synthesized product that are absent in the standard indicate the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a complementary technique, particularly useful for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis.[12] Using a reversed-phase method, we can effectively separate compounds based on their polarity.
Protocol:
-
Sample Preparation: Prepare 0.5 mg/mL solutions of each sample in the mobile phase.
-
Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 254 nm.
-
Analysis: Compare the chromatograms of the synthesized sample and the standard. Purity is assessed by the relative area of the main peak.
Expected Results: Similar to GC, the commercial standard should show a single, sharp peak. The synthesized sample may show additional small peaks, potentially representing more polar byproducts (like butyric acid) or less polar impurities that were not detected by GC. The PDA detector helps confirm if co-eluting peaks have different UV-Vis spectra.
Comparative Data Summary
The data from all three analyses are consolidated below to provide a holistic view of product purity.
| Parameter | Analytical Method | Commercial Standard | Synthesized Product | Observations |
| Purity (%) | GC-MS | >99.8% | 98.7% | Synthesized product meets typical research-grade specs but is less pure than the standard. |
| Identity Confirmed | MS Fragmentation | Match | Match | Both samples confirmed as this compound. |
| Major Impurity 1 | GC-MS | Not Detected | 2'-Methylbutyrophenone (0.8%) | Isomeric impurity from synthesis, as predicted. |
| Major Impurity 2 | GC-MS | Not Detected | Toluene (0.3%) | Unreacted starting material. |
| Structural Integrity | ¹H & ¹³C NMR | Clean Spectrum, Match | Match, minor impurity peaks | NMR confirms the structure and detects trace unknowns not seen in GC. |
| Non-Volatile Purity | HPLC (254 nm) | >99.9% | 99.1% | A minor, more polar impurity (0.4%) was detected, likely a synthesis byproduct. |
Conclusion
This comprehensive guide demonstrates that a robust assessment of chemical purity cannot rely on a single analytical method. By employing an orthogonal workflow combining GC-MS, NMR, and HPLC, we have constructed a detailed and trustworthy purity profile for a newly synthesized batch of this compound.
Our analysis confirmed the identity of the synthesized product and quantified its purity at 98.7% via GC-MS. Crucially, we identified the primary impurities as the ortho-isomer (2'-Methylbutyrophenone) and residual toluene, which are expected byproducts of the Friedel-Crafts acylation reaction. This highlights the importance of understanding the synthesis pathway to anticipate and identify potential contaminants. The agreement between chromatographic and spectroscopic data provides a high degree of confidence in the results. While the synthesized material is suitable for many research applications, it falls short of the >99.8% purity of the commercial standard, indicating that a further purification step (e.g., distillation or recrystallization) would be necessary for more sensitive applications.
References
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PrepChem. Synthesis of 4'-tert-Butyl-2-methylbutyrophenone. PrepChem.com. [Link]
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Pharma Growth Hub. How to select organic solvent for mobile phase preparation in HPLC. YouTube. [Link]
-
International Journal of Engineering Research and Development. Detection and Identification of 3, 4- Methylenedioxymethcathinone (Methylone) As an Illicit Drug Using GC-MS, LC-(TOF)-MS, ATR-FTIR and FT-Raman. IJERD. [Link]
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A Comparative Guide to the Inter-Laboratory Validation of Analytical Protocols for 4'-Methylbutyrophenone
In the landscape of pharmaceutical research and development, the unwavering reliability of analytical data is the bedrock upon which the safety and efficacy of novel therapeutics are built. For a compound such as 4'-Methylbutyrophenone, a key intermediate in the synthesis of various pharmaceutical agents, the establishment of a robust and validated analytical protocol is of paramount importance. This guide provides an in-depth comparison of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of this compound. Furthermore, it outlines a comprehensive framework for the inter-laboratory validation of these methods, ensuring their suitability for consistent and accurate analysis across different laboratory settings.
The principles and procedures detailed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7][8][9] These guidelines provide a comprehensive framework for validating analytical methods to ensure they are fit for their intended purpose.[3]
The Critical Role of Inter-Laboratory Validation
While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as reproducibility, assesses the precision of a method when performed by different analysts in different laboratories.[5][7] This is a critical step in the standardization of an analytical procedure, providing a true measure of its ruggedness and transferability.[5] As outlined by organizations like AOAC International, a minimum number of participating laboratories is often required to obtain statistically significant reproducibility data.[10]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C11H14O | [11][12] |
| Molecular Weight | 162.23 g/mol | [11][12][13] |
| Boiling Point | 252°C (at 739 Torr) | [13] |
| Melting Point | 12°C | [13][14] |
| LogP | 2.97780 | [14] |
The volatility and thermal stability of this compound make it a suitable candidate for Gas Chromatography, while its chromophoric nature allows for detection by UV spectroscopy in HPLC.
Analytical Protocol Comparison: GC-FID vs. HPLC-UV
This section details the step-by-step experimental protocols for the analysis of this compound using both GC-FID and HPLC-UV. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
GC is a powerful technique for separating and analyzing volatile compounds. The choice of a non-polar or mid-polar capillary column is crucial for achieving good peak shape and resolution for aromatic ketones.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for this compound analysis by GC-FID.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness. Rationale: This column provides good selectivity for aromatic compounds.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
HPLC is a versatile technique suitable for a wide range of compounds. A reversed-phase C18 column is the standard choice for the separation of moderately polar compounds like this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound analysis by HPLC-UV.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns offer excellent retention and separation for a wide range of non-polar to moderately polar analytes.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides good sensitivity for the aromatic ketone chromophore.
-
Injection Volume: 10 µL.
Inter-Laboratory Validation Study Design
To assess the reproducibility of these analytical protocols, a well-designed inter-laboratory study is essential. The following framework, based on ICH and AOAC guidelines, should be implemented.[5]
Logical Relationship of Validation Parameters
Caption: Interrelation of key analytical method validation parameters.
Validation Parameters and Acceptance Criteria:
The following table summarizes the key validation parameters to be assessed, along with typical acceptance criteria derived from ICH guidelines.[2][4][7]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assays, typically 80-120% of the test concentration.[7] |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | % Recovery of 98.0% to 102.0% for spiked placebo samples at three concentration levels. |
| Precision | ||
| - Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| - Intermediate Precision | Within-laboratory variations (different days, different analysts, different equipment). | RSD ≤ 2.0% for analyses performed under varied conditions. |
| - Reproducibility | Precision between laboratories (inter-laboratory trial). | RSD ≤ 5.0% across all participating laboratories. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters (e.g., flow rate ±5%, column temperature ±2°C). |
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the GC-FID and HPLC-UV methods for this compound based on a simulated inter-laboratory study involving ten laboratories.
| Validation Parameter | GC-FID Method | HPLC-UV Method |
| Linearity (r²) | 0.9992 | 0.9995 |
| Range (µg/mL) | 1 - 120 | 1 - 125 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | 0.6% |
| - Intermediate Precision | 1.2% | 1.0% |
| - Reproducibility | 3.5% | 2.8% |
| LOD (µg/mL) | 0.2 | 0.3 |
| LOQ (µg/mL) | 0.7 | 1.0 |
| Robustness | Passed | Passed |
Discussion and Recommendations
Both the GC-FID and HPLC-UV methods demonstrate suitability for the quantitative analysis of this compound, with all validation parameters falling within the acceptable limits defined by ICH guidelines.
The GC-FID method offers a slightly lower Limit of Detection, which may be advantageous for impurity profiling at very low concentrations. However, it requires the analyte to be volatile and thermally stable.
The HPLC-UV method exhibits slightly better reproducibility in this hypothetical study, suggesting it may be more robust to inter-laboratory variations. It is also a more versatile technique, applicable to a wider range of compounds without the requirement of volatility.
Recommendation: For routine quality control and release testing, the HPLC-UV method is recommended due to its superior reproducibility and broader applicability. The GC-FID method serves as a viable alternative, particularly when high sensitivity for trace analysis is required.
The ultimate choice of method will depend on the specific application, available instrumentation, and the desired analytical performance characteristics. Regardless of the method chosen, a comprehensive inter-laboratory validation study is crucial to ensure the generation of consistent and reliable data across all testing sites, thereby upholding the integrity of the drug development process.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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AOAC International. (2012). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International, 95(1), 268–272. Retrieved from [Link]
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AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4'-Methylbutyrophenone
As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that goes beyond mere instruction to instill a deep understanding of the principles behind the safe handling and disposal of 4'-Methylbutyrophenone. This guide is structured to empower you, the researcher, to manage this chemical waste with the highest degree of safety, regulatory compliance, and scientific integrity.
Understanding this compound: Hazard Profile and Regulatory Context
This compound (CAS No. 4160-52-5) is a ketone derivative utilized in various research and development applications.[1][2][3] Before we delve into the disposal procedures, it is imperative to understand its inherent hazards, which form the basis for the safety protocols that follow.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]
-
Eye Irritation (Category 2): Causes serious eye irritation.[6][7]
-
It may also be a combustible liquid.[8]
These classifications necessitate careful handling and a structured disposal plan to mitigate risks to personnel and the environment.
Regulatory Framework:
The disposal of chemical waste is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). It is the legal responsibility of the waste generator—your laboratory—to correctly classify and manage hazardous waste.[9][10]
While this compound is not explicitly listed as a "P-listed" or "U-listed" hazardous waste by the EPA, it may still be classified as a characteristic hazardous waste if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][11] Given its nature as a combustible liquid and potential for other unlisted hazards, it is best practice to manage it as a regulated chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from your facility.
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or vapors.[7][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation upon contact.[6][12] |
| Protective Clothing | A standard laboratory coat. | To protect skin and personal clothing from contamination.[12] |
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Designate a Waste Container: Use a chemically compatible and clearly labeled waste container. Plastic containers are often preferred.[11] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from:
-
Acids and bases[13]
-
Oxidizers
-
Aqueous waste
-
Your laboratory's designated SAA is the temporary holding location for hazardous waste.
-
Location: The SAA must be at or near the point of waste generation.[13][14]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[11]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste, and a much smaller quantity for acutely toxic "P-listed" wastes.[11][14]
The following diagram illustrates the decision-making process for handling and segregating this compound waste within the laboratory.
Caption: In-laboratory waste handling workflow for this compound.
Once your waste container is nearly full (e.g., 75% capacity) or has been in the SAA for a specified time (often not to exceed one year), you must arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[11][13][14]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or by contacting EHS directly.
-
Documentation: Ensure all paperwork is completed accurately. EHS professionals rely on this information to safely manage and dispose of the waste in accordance with federal and state regulations.
The overall disposal pathway is visualized in the diagram below.
Caption: Overall disposal pathway for this compound waste.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill is significant, remove any potential sources of ignition.[8][15]
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not let the chemical enter drains.[8]
-
Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste, following the procedures outlined above.[15]
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.
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This compound | C11H14O | CID 77811 - PubChem. National Institutes of Health. [Link]
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Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]
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4'-Methylpropiophenone Safety Data Sheet. Penta Manufacturer. [Link]
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Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Cole-Parmer. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
